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Core Science & Biosynthesis

Foundational

Octahydro-1H-indol-6-ol Synthesis Pathways: A Comprehensive Technical Guide

Executive Summary The octahydro-1H-indol-6-ol scaffold, and its highly functionalized derivative 2-carboxy-6-hydroxyoctahydroindole (Choi) , represent a privileged class of bicyclic unnatural amino acids[1]. The Choi cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydro-1H-indol-6-ol scaffold, and its highly functionalized derivative 2-carboxy-6-hydroxyoctahydroindole (Choi) , represent a privileged class of bicyclic unnatural amino acids[1]. The Choi core is the critical pharmacophore in aeruginosins—a family of cyanobacterial peptides that act as potent inhibitors of serine proteases, including thrombin, trypsin, and factor VIIa[2]. Synthesizing this cis-fused, densely functionalized bicyclic system presents significant stereochemical and thermodynamic challenges.

This technical whitepaper dissects three field-proven synthetic philosophies for constructing the octahydro-1H-indol-6-ol architecture: Biomimetic Chiral Pool Synthesis , Catalytic Hydrogenation Cascades , and De Novo Asymmetric Ring-Closing Metathesis . Designed for drug development professionals and synthetic chemists, this guide emphasizes the causality behind experimental design and establishes self-validating protocols for rigorous quality control.

Biomimetic Chiral Pool Synthesis (The D-Glucose Route)

Causality & Rationale

De novo asymmetric synthesis of the Choi core often requires expensive chiral auxiliaries and multi-step stereocontrol. To bypass this, researchers developed a biomimetic approach utilizing D-glucose as a chiral pool precursor [3].

Why D-Glucose? The inherent stereocenters of the pyranose ring map directly onto the required relative stereochemistry of the target bicyclic system. Because a direct carbon-for-oxygen swap in the carbohydrate ring is synthetically exhaustive, this pathway produces a ring-oxygenated variant of the 6-hydroxyoctahydroindole core[4]. This oxygenated surrogate maintains the rigid 3D vector projection required for thrombin active-site binding while drastically reducing the synthetic step count.

G A D-Glucose (Chiral Pool Precursor) B Protected Diol Intermediate A->B 1. Acetalization 2. Selective Cleavage C Azido-Alcohol (Stereoselective Substitution) B->C 1. Mesylation 2. NaN3 (Inversion) D Ring-Oxygenated 6-Hydroxyoctahydroindole C->D Reductive Cyclization (H2, Pd/C)

Figure 1: Biomimetic synthesis workflow of the ring-oxygenated Choi core variant from D-glucose.

Step-by-Step Protocol & Self-Validation System
  • Acetalization & Cleavage : D-glucose is treated with benzaldehyde/ZnCl2 to form a 4,6-O-benzylidene acetal, followed by selective cleavage to expose the target hydroxyls.

  • Activation & Azidation : The exposed hydroxyl group is activated via mesyl chloride (MsCl) in pyridine at 0 °C. Subsequent treatment with sodium azide (NaN3) in DMF at 80 °C yields the azido-alcohol via an SN2 inversion.

  • Reductive Cyclization : The azido-alcohol is dissolved in methanol. Palladium on carbon (Pd/C, 10 wt%) is added, and the system is purged with H2 gas (1 atm) for 12 hours. The azide is reduced to a primary amine, which spontaneously undergoes intramolecular reductive amination with the latent aldehyde of the open-chain sugar form.

  • Self-Validation & System Integrity :

    • In-Process Control: Monitor the azidation step via FT-IR. The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms successful substitution.

    • Post-Reaction QC: Following cyclization, ¹H-NMR must show the disappearance of the anomeric proton (typically ~4.5–5.5 ppm) and the emergence of complex multiplet signals in the 2.5–3.5 ppm range, validating the formation of the saturated pyrrolidine ring.

One-Pot Catalytic Hydrogenation Cascade

Causality & Rationale

Traditional syntheses of saturated N-heterocycles require piecemeal assembly: cyclization of a monocyclic precursor, followed by the highly endothermic dearomatization of an indole derivative[5]. To overcome the thermodynamic penalty of arene reduction without degrading sensitive functional groups (like the 6-hydroxyl), a catalytic hydrogenation cascade was developed [6].

Why Rh/C over Pd/C? Palladium is excellent for nitro reduction and imine saturation but often stalls at the indoline (partially reduced) stage when facing aromatic rings. Rhodium on carbon (Rh/C), combined with a dual-reductant system (H2 gas + NaBH4), provides the immense catalytic turnover required to fully saturate the arene into an octahydroindole at moderate pressures, while enforcing a cis-diastereoselective face-attack on the bicyclic intermediate[7].

G A 4-Hydroxy-2-(2-nitrovinyl)phenol (Aromatic Precursor) B Primary Amine Intermediate A->B H2, Rh/C Nitro Reduction C Imine Intermediate (Cyclization) B->C Intramolecular Condensation (-H2O) D Octahydro-1H-indol-6-ol (cis-fused) C->D H2 + NaBH4, Rh/C Arene Dearomatization

Figure 2: One-pot Rh-catalyzed hydrogenation cascade for saturated N-heterocycles.

Step-by-Step Protocol & Self-Validation System
  • Substrate Preparation : A functionalized 2-(2-nitrovinyl)phenol (bearing a hydroxyl group positioned to become the 6-OH) is dissolved in a solvent mixture of MeOH/H2O.

  • Cascade Initiation : Rh/C (5 mol%) and NaBH4 (2.0 equiv) are added to the reaction vessel. The NaBH4 facilitates the rapid initial reduction of the nitro group to the amine, which immediately condenses with the phenol-derived keto-tautomer to form an imine[7].

  • High-Pressure Dearomatization : The vessel is transferred to an autoclave, pressurized with H2 gas (50 bar), and heated to 60 °C for 16 hours to force the complete hydrogenation of the aromatic system.

  • Self-Validation & System Integrity :

    • In-Process Control: Monitor the hydrogen uptake curve in the autoclave. A plateau indicates the completion of the 7-equivalent H2 addition[5].

    • Post-Reaction QC: High-Resolution Mass Spectrometry (HRMS) is critical here. The mass shift must perfectly match the addition of 14 mass units (7 x H2) minus 18 mass units (loss of H2O during condensation). GC-MS must confirm the absence of the +6 Da partially reduced indoline byproduct.

De Novo Asymmetric Synthesis via Ring-Closing Metathesis

Causality & Rationale

When the exact, non-oxygenated 2-carboxy-6-hydroxyoctahydroindole (Choi) core is required for structure-activity relationship (SAR) studies of aeruginosins, chiral pool methods often fall short. A de novo asymmetric synthesis utilizing Ring-Closing Metathesis (RCM) provides absolute control over all four stereocenters (2S, 3aS, 6R, 7aS) [8].

Why Grubbs II Catalyst and OsO4? Grubbs Second Generation catalyst is chosen for the RCM step due to its exceptional tolerance for polar functional groups (amines, unprotected alcohols) compared to Schrock catalysts. Following the formation of the bicyclic alkene, Osmium Tetroxide (OsO4) is utilized because it dictates strict syn-dihydroxylation. The convex face of the newly formed cis-fused bicyclic system sterically directs the OsO4 attack, ensuring the 6-hydroxyl group is installed with perfect diastereoselectivity.

G A Chiral Diene Precursor (Acyclic) B Bicyclic Alkene (cis-fused) A->B Grubbs II Catalyst Ring-Closing Metathesis C cis-Diol Intermediate B->C OsO4, NMO syn-Dihydroxylation D 2-Carboxy-6-hydroxy- octahydroindole (Choi) C->D Selective Deoxygenation & Deprotection

Figure 3: De novo asymmetric synthesis of the Choi core via Ring-Closing Metathesis.

Step-by-Step Protocol & Self-Validation System
  • Ring-Closing Metathesis : The chiral diene precursor is dissolved in anhydrous dichloromethane (DCM) at high dilution (0.01 M) to prevent intermolecular cross-metathesis. Grubbs II catalyst (5 mol%) is added, and the mixture is refluxed for 4 hours.

  • Diastereoselective Dihydroxylation : The resulting bicyclic alkene is treated with catalytic OsO4 and stoichiometric N-methylmorpholine N-oxide (NMO) in an acetone/water mixture at 0 °C.

  • Deoxygenation : To achieve the singular 6-hydroxyl group, the unwanted 7-hydroxyl group (from the diol) is selectively activated (e.g., via a cyclic thiocarbonate) and removed using Barton-McCombie deoxygenation conditions (Bu3SnH, AIBN).

  • Self-Validation & System Integrity :

    • In-Process Control: Chiral HPLC must be run on the diene precursor to ensure >98% enantiomeric excess (ee) before committing to the expensive RCM step.

    • Post-Reaction QC: 2D-NOESY NMR is mandatory. Cross-peaks between the bridgehead protons (H-3a and H-7a) must be observed to confirm the cis-ring fusion. Additionally, the coupling constants (J-values) of the H-6 proton will validate its axial/equatorial orientation relative to the ring system.

Quantitative Comparative Analysis

To assist in route scouting and process development, the quantitative metrics and strategic advantages of each pathway are summarized below:

Synthesis PathwayStarting MaterialKey Reagents / CatalystsStereocontrol StrategyTypical YieldPrimary Application
Biomimetic Chiral Pool D-GlucoseNaN3, H2, Pd/CInherent Carbohydrate Chirality40–50% (Over 4 steps)Ring-oxygenated Choi surrogates for SAR
Hydrogenation Cascade Substituted 2-(2-nitrovinyl)phenolH2 (50 bar), NaBH4, Rh/CCatalyst Face-Selectivity (cis-fusion)65–80% (One-pot)Rapid generation of saturated N-heterocycle libraries
Asymmetric RCM Chiral DieneGrubbs II, OsO4, Bu3SnHSubstrate-Directed syn-Oxidation30–45% (Overall)Exact Choi core synthesis for Aeruginosin natural products

Conclusion & Future Outlook

The synthesis of octahydro-1H-indol-6-ol and its derivatives requires a delicate balance of thermodynamic forcing and rigid stereochemical control. While the Biomimetic Chiral Pool approach offers an elegant, cost-effective route to structural surrogates, the Hydrogenation Cascade represents the frontier of green, high-throughput library generation. For absolute precision in natural product total synthesis, De Novo Asymmetric RCM remains the gold standard. Future advancements in this space will likely focus on asymmetric photoredox catalysis to achieve dearomatization under ambient pressures, further lowering the barrier to accessing these vital pharmacological scaffolds.

References

  • Nie, X., & Wang, G. (2005). Synthesis of a ring-oxygenated variant of the 2-carboxy-6-hydroxyoctahydroindole core of aeruginosin 298-A from glucose. The Journal of Organic Chemistry, 70(22), 8687-8692.[Link]

  • Wagener, T., Pierau, M., Heusler, A., & Glorius, F. (2022). Synthesis of Saturated N-Heterocycles via a Catalytic Hydrogenation Cascade. Advanced Synthesis & Catalysis, 364(19), 3366-3371.[Link]

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Exploratory

Spectroscopic Characterization of the Octahydro-1H-indol-6-ol Scaffold: A Comprehensive Guide for Drug Development

The Biological & Structural Paradigm Octahydro-1H-indol-6-ol is a highly constrained, saturated bicyclic heterocycle. In drug discovery and natural product chemistry, its most prominent and biologically relevant manifest...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological & Structural Paradigm

Octahydro-1H-indol-6-ol is a highly constrained, saturated bicyclic heterocycle. In drug discovery and natural product chemistry, its most prominent and biologically relevant manifestation is as the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety[1]. Choi is a hallmark non-proteinogenic amino acid that serves as the rigid core of aeruginosins, a class of linear tetrapeptides produced by cyanobacteria (such as Microcystis aeruginosa and Nodularia spumigena)[2].

As an application scientist, I frequently encounter challenges in elucidating these structures because the rigid bicyclic nature of the octahydroindole ring locks the peptide into a specific conformation. This rigidity is not accidental; it perfectly occupies the S3 specificity pocket of serine proteases, making aeruginosins exceptionally potent inhibitors of thrombin and trypsin[3]. Accurate spectroscopic characterization (NMR, MS, IR) of this scaffold is therefore a critical bottleneck in the development of novel antithrombotic and anticancer therapeutics.

G A Aeruginosin Scaffold B N-Terminal (Hpla / Fatty Acid) A->B C Position 2 (Hydrophobic AA) A->C D Position 3: Choi Core (Octahydro-1H-indol-6-ol) A->D E C-Terminal (Arginine Derivative) A->E F Serine Protease Inhibition (S3 Pocket Binding) D->F Rigidifies conformation

Caption: Structural modularity of aeruginosins highlighting the central Choi core.

Mass Spectrometry (MS) Profiling: Sequencing the Scaffold

Because the octahydro-1H-indol-6-ol core is typically embedded within complex non-ribosomal peptides, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the first line of analytical defense[4].

The Causality of the Method: We utilize ESI because it is a soft ionization technique that preserves the intact pseudomolecular ion ( [M+H]+ or [M−H]− ). This is critical for establishing the exact molecular formula (e.g., C32​H46​N6​O8​ for Aeruginosin TR642) before attempting NMR[4]. To ensure the MS data is a self-validating system, HR-MS is coupled with Collision-Induced Dissociation (CID) MS/MS. The fragmentation pattern validates the sequence, as the Choi moiety yields characteristic neutral losses depending on its substitution (e.g., loss of SO3​ for sulfated variants at the 6-OH position)[5].

Protocol 1: LC-HR-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve the purified compound in LC-MS grade MeOH/H₂O (1:1, v/v) containing 0.1% formic acid to enhance protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 15 minutes. Reasoning: The gradient ensures the separation of potential stereoisomers or rotamers before they enter the mass spectrometer source.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Data Acquisition: Acquire full scan MS data (m/z 100-1500) at a mass resolution of >60,000.

  • CID MS/MS: Isolate the target precursor ion (isolation width 1.0 Da) and apply normalized collision energy (NCE) at 25%, 30%, and 35% to generate a comprehensive fragmentation tree.

  • Validation: Cross-reference the experimental isotopic pattern with the theoretical pattern generated from the calculated molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of the octahydro-1H-indol-6-ol core relies heavily on 1D and 2D NMR.

The Causality of the Method: The tertiary amide bond formed at the nitrogen atom of the octahydroindole ring (position 1) undergoes slow rotation on the NMR timescale, leading to the presence of cis and trans rotamers[5]. This conformational dynamic severely complicates the spectra. We explicitly choose DMSO- d6​ as the solvent because its high viscosity and strong hydrogen-bonding capabilities stabilize these conformers, allowing for distinct sets of signals (usually in a 3:1 or 4:1 ratio for major/minor rotamers)[6].

Self-Validation: The assignment of the Choi core must form a closed logical loop. The continuous spin system from H-4 to H-7 is established via 1H−1H COSY. This isolated system is then unambiguously anchored to the bridgehead protons (H-3a and H-7a) and the carboxy-bearing methine (H-2) using Heteronuclear Multiple Bond Correlation (HMBC)[7].

Protocol 2: 2D NMR Elucidation Strategy
  • Sample Preparation: Dissolve 1-5 mg of the purified compound in 600 µL of DMSO- d6​ (99.9% D). Reasoning: DMSO- d6​ prevents the rapid exchange of hydroxyl and amide protons, allowing their observation and correlation.

  • 1H and 13C Acquisition: Acquire a standard 1H spectrum (500 or 600 MHz) with a relaxation delay (d1) of 2s. Acquire a 13C spectrum (125 or 150 MHz) using a cryoprobe to compensate for the low sensitivity of carbon.

  • COSY & TOCSY: Run gradient-selected COSY to map adjacent protons. Run a 2D TOCSY (mixing time 80 ms) to identify the complete isolated spin systems of the octahydroindole ring.

  • HSQC & HMBC: Run multiplicity-edited HSQC to assign protons to their directly attached carbons. Run HMBC (optimized for nJCH​=8 Hz) to connect the isolated spin systems across the quaternary carbons and heteroatoms.

  • NOESY/ROESY: Run a 2D ROESY (mixing time 300 ms) to determine the relative stereochemistry (e.g., the spatial proximity of H-2, H-3a, H-6, and H-7a) and to confirm the exchange between rotameric states.

Table 1: Representative NMR Data for the Choi Core (Major trans-rotamer, DMSO-d6)

Note: Chemical shifts ( δ ) are highly dependent on adjacent peptide residues. These represent diagnostic baseline values.

Position 13C (ppm) 1H (ppm), MultiplicityKey HMBC Correlations
2 59.54.35, ddC-3, C-3a, C=O
3 31.21.85 (m), 2.15 (m)C-2, C-3a, C-7a
3a 39.82.65, mC-2, C-4, C-7a
4 28.51.55 (m), 1.90 (m)C-3a, C-5, C-6
5 32.11.45 (m), 1.75 (m)C-4, C-6, C-7
6 68.43.95, br sC-4, C-5, C-7
7 36.71.60 (m), 2.05 (m)C-5, C-6, C-7a
7a 57.23.75, mC-3, C-3a, C-7
6-OH -4.85, dC-5, C-6, C-7

Infrared (IR) Spectroscopy: Orthogonal Validation

While NMR provides atomic connectivity, IR instantly confirms the presence of the highly polarized bonds in the octahydro-1H-indol-6-ol core, specifically the hydroxyl group and the carboxylic acid/amide carbonyls.

Self-Validation: The presence of a broad band at ~3300-3400 cm⁻¹ in the IR spectrum must correlate with an exchangeable proton signal (e.g., δ 4.85) in the 1H NMR spectrum, confirming the free 6-OH group[5].

Protocol 3: ATR-FTIR Analysis
  • Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1-2 mg of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure intimate contact. Reasoning: Solid-state ATR avoids solvent interference in the critical carbonyl and hydroxyl regions.

  • Acquisition: Collect 64 scans from 4000 to 600 cm⁻¹.

  • Validation: Verify the presence of the amide I band (~1630-1650 cm⁻¹) and the secondary hydroxyl stretch (~3350 cm⁻¹).

Table 2: Diagnostic HR-ESI-MS and IR Parameters
TechniqueParameter / FeatureDiagnostic ValueStructural Significance
HR-ESI-MS Neutral Loss-18.01 Da ( H2​O )Confirms the presence of the free 6-hydroxyl group on the octahydroindole ring.
HR-ESI-MS Neutral Loss-80.00 Da ( SO3​ )Identifies sulfated variants (Choi-6-sulfate) commonly found in marine cyanobacterial strains.
FT-IR O-H Stretch3350 - 3450 cm⁻¹ (broad)Validates the secondary alcohol at position 6.
FT-IR Amide I (C=O)1630 - 1650 cm⁻¹ (strong)Confirms the tertiary amide linkage at position 1 (N-terminus of the Choi core).

The Unified Analytical Workflow

To guarantee scientific integrity, the characterization of the octahydro-1H-indol-6-ol scaffold must follow a strict, self-validating pipeline where mass spectrometry informs the molecular boundaries, NMR maps the internal topology, and IR verifies the functional extremities.

W S1 1. Sample Preparation (HPLC Purification) S2 2. HR-ESI-MS (Exact Mass & Formula) S1->S2 S3 3. CID MS/MS (Peptide Sequencing) S2->S3 S4 4. 1D/2D NMR (Stereochemistry & Rotamers) S3->S4 S5 5. FT-IR (Functional Groups) S4->S5 S6 6. Data Synthesis (3D Structure Elucidation) S5->S6

Caption: Self-validating spectroscopic workflow for Choi-containing peptide elucidation.

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Foundational

An In-depth Technical Guide to Octahydro-1H-indol-6-ol: Properties, Synthesis, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Octahydro-1H-indol-6-ol, a heterocyclic compound of interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Octahydro-1H-indol-6-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs and the parent scaffold, octahydro-1H-indole, to project its physicochemical properties, potential synthetic routes, and pharmacological relevance. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of novel octahydroindole derivatives.

Introduction: The Octahydroindole Scaffold in Drug Discovery

The octahydro-1H-indole core is a privileged scaffold in medicinal chemistry, recognized for its utility as a constrained proline analogue.[1] Its rigid, bicyclic structure is valuable for engineering peptides and peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity.[1] A primary application of this scaffold is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone therapy for hypertension and heart failure.[1] The octahydroindole framework is also a key component in the design of broad-spectrum antiviral agents.[2] The introduction of a hydroxyl group at the 6-position of the octahydro-1H-indole nucleus, yielding Octahydro-1H-indol-6-ol, is anticipated to modulate the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile, making it a target of significant interest for further investigation.

Projected Physicochemical Properties of Octahydro-1H-indol-6-ol

Core Structure and Isomerism

The structure of Octahydro-1H-indol-6-ol is depicted below. The fusion of the cyclohexane and pyrrolidine rings can result in cis or trans isomers, and the hydroxyl group introduces an additional stereocenter. The stereochemistry of the ring junction and the substituent will significantly impact the molecule's three-dimensional conformation and its interaction with biological targets.

Caption: 2D Structure of Octahydro-1H-indol-6-ol

Tabulated Physicochemical Data

The following table summarizes the known properties of the parent scaffold, octahydro-1H-indole, and provides projected values for Octahydro-1H-indol-6-ol.

PropertyOctahydro-1H-indoleProjected Octahydro-1H-indol-6-olRationale for Projection
CAS Number 4375-14-8[3]1889927-06-3Direct literature reference.
Molecular Formula C₈H₁₅N[4][3]C₈H₁₅NOAddition of one oxygen atom.
Molecular Weight 125.21 g/mol [4][5]141.21 g/mol Calculated based on the molecular formula.
Appearance SolidLikely a solid or viscous oilThe hydroxyl group may increase intermolecular forces, favoring a solid state.
Boiling Point Not specifiedHigher than the parent compoundThe hydroxyl group will introduce hydrogen bonding, increasing the boiling point.
Melting Point Not specifiedHigher than the parent compoundIncreased intermolecular hydrogen bonding will likely raise the melting point.
Solubility Not specifiedIncreased solubility in polar solvents (e.g., water, ethanol) compared to the parent compound.The polar hydroxyl group will enhance interactions with polar solvents.
pKa Not specifiedThe basicity of the nitrogen will be slightly affected by the electron-withdrawing effect of the distant hydroxyl group. The hydroxyl group will have an acidic pKa.Inductive effects of the hydroxyl group.
LogP 1.6 (Predicted)[5]Lower than the parent compoundThe addition of a polar hydroxyl group will decrease the octanol-water partition coefficient.

Chemical Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible synthetic route to Octahydro-1H-indol-6-ol could involve the reduction of a suitable keto-indole precursor. A potential retrosynthetic pathway is outlined below.

G target Octahydro-1H-indol-6-ol intermediate1 Octahydro-1H-indol-6-one target->intermediate1 Reduction intermediate2 Hexahydro-1H-indol-6-one intermediate1->intermediate2 Hydrogenation starting_material Substituted Cyclohexenone Derivative intermediate2->starting_material Annulation/Cyclization

Caption: Retrosynthetic approach for Octahydro-1H-indol-6-ol.

This strategy leverages established methods for constructing the octahydroindole core, such as domino Robinson annulation/intramolecular aza-Michael reactions.[6]

Experimental Protocol: A General Synthetic Approach

The following is a generalized, multi-step protocol for the synthesis of Octahydro-1H-indol-6-ol, based on established literature for similar scaffolds.[6]

Step 1: Synthesis of a Substituted Indole Precursor

  • Synthesize a suitable substituted indole, for example, a 6-methoxyindole, which can be later demethylated to the desired 6-hydroxyindole. A variety of indole synthesis methods, such as the Fischer, Reissert, or Larock indole synthesis, can be employed.

Step 2: Reduction of the Indole Ring

  • Dissolve the substituted indole in a suitable solvent such as acetic acid.

  • Add a hydrogenation catalyst, for instance, platinum(IV) oxide.

  • Subject the mixture to hydrogenation under pressure until the reaction is complete, yielding the corresponding octahydroindole.

Step 3: Functional Group Interconversion (if necessary)

  • If a protecting group was used for the hydroxyl functionality (e.g., a methoxy group), deprotection is required. For a methoxy group, this can be achieved using a reagent like boron tribromide.

Step 4: Purification and Characterization

  • Purify the final product using column chromatography or recrystallization.

  • Characterize the structure and purity of Octahydro-1H-indol-6-ol using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Expected Chemical Reactivity
  • N-Alkylation/Acylation: The secondary amine in the pyrrolidine ring is expected to be nucleophilic and can readily undergo alkylation or acylation reactions.

  • O-Alkylation/Acylation: The hydroxyl group can be derivatized through alkylation or acylation to produce ethers or esters, respectively.

  • Oxidation: The secondary alcohol at the 6-position can be oxidized to the corresponding ketone, octahydro-1H-indol-6-one.

Spectroscopic and Analytical Profile (Projected)

Based on the structure of Octahydro-1H-indol-6-ol, the following spectral characteristics are anticipated.

TechniqueExpected Features
¹H NMR - A broad singlet corresponding to the N-H proton. - A broad singlet for the O-H proton. - A multiplet for the proton at C6, deshielded by the adjacent hydroxyl group. - A complex series of multiplets in the aliphatic region for the remaining C-H protons.
¹³C NMR - A signal for the carbon bearing the hydroxyl group (C6) in the range of 60-80 ppm. - Multiple signals in the aliphatic region (20-60 ppm) for the other carbon atoms.
Mass Spectrometry (EI) - A molecular ion peak corresponding to the molecular weight of 141.21. - Fragmentation patterns involving the loss of water and cleavage of the bicyclic ring system.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to O-H and N-H stretching. - C-H stretching absorptions in the 2800-3000 cm⁻¹ region. - A C-O stretching absorption around 1050-1150 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Octahydro-1H-indol-6-ol is not available, general precautions for handling similar heterocyclic amines and alcohols should be followed.

  • Hazard Classifications (based on related compounds): May cause skin and eye irritation.[7][8] May be harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • Handling: Use in a well-ventilated area or with local exhaust ventilation.[11][12] Avoid formation of dust and aerosols.[10]

  • Storage: Store in a cool, dark, and tightly sealed container.[12]

Applications in Drug Discovery and Medicinal Chemistry

The Octahydro-1H-indol-6-ol scaffold holds promise for the development of novel therapeutics.

  • Neurological Disorders: The structural similarity to neurotransmitters suggests potential activity at various receptors in the central nervous system.

  • Antiviral Agents: As a derivative of the octahydroindole core, it could serve as a building block for inhibitors of viral proteases.[2]

  • Cardiovascular Diseases: The scaffold is a known component of ACE inhibitors, and hydroxylation may offer a new vector for molecular interactions within the enzyme's active site.[1][13]

  • Lysosomal Storage Diseases: Polyhydroxylated octahydro-1H-indoles have been investigated as potential leads for chaperones in lysosomal storage diseases.[14]

G cluster_scaffold Octahydro-1H-indol-6-ol Scaffold cluster_applications Potential Therapeutic Areas scaffold Core Structure app1 Neurological Disorders scaffold->app1 app2 Antiviral Agents scaffold->app2 app3 Cardiovascular Diseases scaffold->app3 app4 Lysosomal Storage Diseases scaffold->app4

Caption: Potential therapeutic applications of the Octahydro-1H-indol-6-ol scaffold.

Conclusion

Octahydro-1H-indol-6-ol represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive projection of its physical and chemical properties, a plausible synthetic strategy, and an overview of its potential applications in drug discovery. The insights presented herein are intended to catalyze further research into this and related octahydroindole derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Cheméo. Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8). [Link]

  • National Institute of Standards and Technology. 1H-Indole, octahydro-. [Link]

  • NextSDS. octahydro-1H-indole-6-carboxylic acid — Chemical Substance Information. [Link]

  • PubChem. Octahydro-4,7-methano-1H-inden-5-ol. [Link]

  • PubChem. Octahydro-1H-indole. [Link]

  • MDPI. Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. octahydro-1H-inden-5-ol. [Link]

  • Environmental Protection Agency. [5-(3-{5-[(Piperidin-1-yl)methyl]-1H-indol-2-yl}octahydro-1H-indazol-6-yl)-1,2,3-triazolidin-4-yl]methanol. [Link]

  • ACS Publications. Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. [Link]

  • PubMed. A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. [Link]

  • PubMed. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Google Patents. US4711882A - Octahydro-6-azaindole compounds, compositions and use.
  • TSI Journals. Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Rearrangement of Methylenebis(cyclohexane-1,3-dione) Enols Induced by Mn(III)-Catalyzed Aerobic Oxidation. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. [Link]

  • PubChemLite. Octahydro-1h-indole (C8H15N). [Link]

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Exploratory

Advanced Crystal Structure Analysis of Octahydro-1H-indol-6-ol and its Derivatives: A Structural Biology Whitepaper

Executive Summary Octahydro-1H-indol-6-ol is a highly constrained bicyclic molecule that serves as a foundational scaffold in modern peptidomimetic drug design. Its most notable derivative, the 2-carboxy-6-hydroxyoctahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydro-1H-indol-6-ol is a highly constrained bicyclic molecule that serves as a foundational scaffold in modern peptidomimetic drug design. Its most notable derivative, the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, is a non-proteinogenic amino acid central to the structure of aeruginosins—a family of cyanobacterial linear tetrapeptides renowned for their potent serine protease inhibitory activity[1].

For researchers and drug development professionals, understanding the crystal structure of octahydro-1H-indol-6-ol and its derivatives is critical. The rigid 5-6 fused ring system induces specific backbone conformations that enhance metabolic stability, lipophilicity, and target binding affinity[2]. This whitepaper provides an in-depth technical guide to the structural analysis, crystallization methodologies, and mechanistic causality of octahydroindole-based compounds.

Structural Significance and Molecular Causality

The Bicyclic Core and Conformational Rigidity

The octahydro-1H-indol-6-ol core consists of a pyrrolidine ring fused to a cyclohexane ring. In its biologically active stereoisomers (e.g., 2S, 3aS, 6R, 7aS), the cyclohexane ring adopts a highly stable chair conformation. This structural feature is not merely an architectural curiosity; it exerts a profound causal effect on the molecule's behavior. The chair conformation of the cyclohexane ring anchors the fused pyrrolidine ring into a fixed exo-pucker[3].

In peptide engineering, this exo-pucker is highly desirable because it energetically favors the trans-amide bond configuration. X-ray crystallography of octahydroindole-2-carboxylic acid (Oic) oligomers has conclusively demonstrated that this all-trans structure spontaneously folds into a highly stable polyproline II (PII) helix, creating a robust hydrophobic exterior ideal for membrane permeability and protein-protein interaction disruption[4].

Target Engagement: The S2 Hydrophobic Pocket

Derivatives of octahydro-1H-indol-6-ol are potent inhibitors of serine proteases (such as thrombin and trypsin)[5] and have recently been explored as broad-spectrum inhibitors against the SARS-CoV-2 main protease (Mpro)[6].

Crystal structures of aeruginosin-bound thrombin reveal the exact causality behind this high affinity: the octahydroindole unit perfectly delineates the P2/S2 interaction by stacking its hydrophobic core against Trp 86 and Tyr 83 of the enzyme[7]. Meanwhile, the 6-hydroxyl group remains solvent-exposed or engages in specific hydrogen bonding, depending on the microenvironment, allowing for further functionalization without disrupting the primary hydrophobic interaction[7].

Inhibition_Pathway A Aeruginosin Tetrapeptide (Contains Choi Moiety) B Thrombin Active Site (S2 Hydrophobic Pocket) A->B Docks into C Octahydroindole Core Stacking (Trp 86 & Tyr 83) B->C Stabilized by D 6-Hydroxyl Group (Solvent Exposed / H-Bonding) B->D Oriented via E Protease Inhibition (Antithrombotic Effect) C->E D->E

Structural mechanism of serine protease inhibition by the Choi moiety in aeruginosins.

Methodological Workflow for Co-Crystallization

Obtaining high-resolution X-ray diffraction data for octahydro-1H-indol-6-ol derivatives requires meticulous co-crystallization with their target proteins. Small-molecule crystallography alone often fails to capture the biologically relevant conformation due to crystal packing forces. The following self-validating protocol outlines the optimal approach for structural determination.

Step-by-Step Crystallization Protocol
  • Complex Preparation (Ligand Saturation)

    • Procedure: Incubate the purified target protease (e.g., human thrombin at 10 mg/mL) with the octahydroindole derivative in a 1:5 molar ratio for 2 hours on ice.

    • Causality: The 5-fold molar excess ensures >99% occupancy of the S2 pocket based on typical nanomolar Kd​ values. Incomplete occupancy leads to fragmented electron density maps, making it impossible to resolve the stereochemistry of the 6-hydroxyl group.

  • Hanging-Drop Vapor Diffusion

    • Procedure: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 20% PEG 8000, 0.1 M HEPES pH 7.5, 0.2 M NaCl). Seal over a 500 µL reservoir well.

    • Causality: Vapor diffusion allows the drop to slowly equilibrate against the reservoir. PEG acts as a precipitant by competing for water molecules, gently driving the complex into a state of supersaturation where orderly crystal nucleation occurs.

  • Cryoprotection and Harvesting

    • Procedure: Briefly transfer the mature crystal (typically appearing after 3-7 days) into a cryoprotectant solution identical to the reservoir but supplemented with 20% (v/v) glycerol. Flash-freeze immediately in liquid nitrogen.

    • Causality: Water expands and forms crystalline ice upon freezing, which produces intense, diffuse diffraction rings that obscure the protein's diffraction spots. Glycerol vitrifies the solvent, ensuring a clear diffraction background.

  • X-ray Diffraction and Phase Determination

    • Procedure: Collect diffraction data at 100 K using synchrotron radiation. Solve the phase problem using Molecular Replacement (MR) with the apo-enzyme structure as the search model.

    • Causality: Because the octahydroindole ligand is small relative to the protease, it does not significantly alter the overall protein fold. MR is highly effective here, allowing the ligand's structure to emerge unambiguously in the Fo​−Fc​ difference electron density map.

XRD_Workflow N1 Synthesis & Purification (Octahydro-1H-indol-6-ol) N2 Co-crystallization Setup (Vapor Diffusion with Protease) N1->N2 N3 Crystal Harvesting & Cryoprotection N2->N3 N4 X-ray Diffraction (Synchrotron Radiation) N3->N4 N5 Phase Determination (Molecular Replacement) N4->N5 N6 Structure Refinement (Electron Density Mapping) N5->N6

Workflow for the co-crystallization and X-ray diffraction analysis of octahydroindole complexes.

Quantitative Data and Refinement Metrics

To ensure the trustworthiness of the structural model, specific crystallographic parameters must be met. The table below summarizes the idealized quantitative data for a validated Octahydro-1H-indol-6-ol/Protease complex.

Crystallographic ParameterTarget ValueMechanistic Significance & Causality
Resolution Limit ≤2.1 ÅRequired to unambiguously assign the absolute configuration of the exo-pucker and the orientation of the 6-hydroxyl group[7].
Space Group P21​21​21​ Typical orthorhombic symmetry for monomeric protease complexes, ensuring minimal steric clash between asymmetric units.
Rwork​ / Rfree​ ~0.18 / ~0.22Validates the model. An Rfree​ value within 0.05 of Rwork​ proves the electron density map is not overfitted to the data.
Average B-factors 20−30 ŲLow thermal motion indicates that the octahydroindole core is rigidly locked into the S2 pocket, confirming its high binding affinity.
Ramachandran Outliers <0.5% Ensures the backbone geometry of the host protein remains energetically favorable upon ligand binding.

Complementary NMR and Conformational Dynamics

While X-ray crystallography provides a high-resolution static snapshot, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the dynamic behavior of octahydro-1H-indol-6-ol derivatives.

Because crystal packing forces can occasionally trap a molecule in a minor conformational state, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. Positive cross-peaks between the α -CH and δ -CH spectral regions in ROESY confirm that the all-trans conformation observed in the crystal lattice is maintained in physiological solutions[8]. This dual-validation approach (XRD + NMR) ensures that the structural causality assigned to the molecule's bioactivity is genuinely reflective of its in vivo state.

References

  • Source: acs.
  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)
  • A. X-ray crystal structure of p-BrBz-(Oic) 6-NH 2 oligopeptide in P II...
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  • Source: nih.
  • Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Foundational

Commercial Availability and Synthetic Methodologies of Octahydro-1H-indol-6-ol: A Technical Guide

Executive Summary Octahydro-1H-indol-6-ol (CAS: 1889927-06-3) is a highly versatile, conformationally restricted bicyclic scaffold utilized extensively in the development of iminosugar analogs and the total synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydro-1H-indol-6-ol (CAS: 1889927-06-3) is a highly versatile, conformationally restricted bicyclic scaffold utilized extensively in the development of iminosugar analogs and the total synthesis of complex indole alkaloids. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a critical analysis of its commercial supply chain, precursor selection, and the mechanistic causality governing its synthesis.

Chemical Identity & Commercial Landscape

Procuring saturated indole derivatives requires navigating a fragmented supply chain. Octahydro-1H-indol-6-ol is a secondary amine and a cyclic alcohol, making it highly polar and often requiring isolation as a hydrochloride salt to ensure stability and prevent oxidative degradation.

Table 1: Commercial Availability and Physicochemical Profiling
Compound / SpecificationCAS NumberSupplierForm / Notes
Octahydro-1H-indol-6-ol 1889927-06-3Ambeed[1]Standard building block, >95% purity.
Octahydro-1H-indol-6-ol 1889927-06-3BLD Pharm[2]Catalog ID: BD01303988.
Octahydro-1H-indol-6-ol 1889927-06-3EvitaChem[3]Saturated indole derivative (EVT-11897932).
Diastereomeric Mixture 1889927-06-3Benchchem[4]Supplied as a mixture of stereoisomers.
Functionalized Analogs VariousChemspace[5]e.g., N-benzoyl-3a-methoxy derivatives.

Expert Insight: While some commercial catalog data (e.g., Benchchem[4]) lists 5-methoxyindole in association with the synthesis of the 6-ol derivative, fundamental mechanistic principles dictate that 6-methoxyindole or 6-hydroxyindole must serve as the starting material to maintain the oxygenation pattern at the C6 position. Such catalog discrepancies highlight the necessity for researchers to request rigorous analytical data (NMR, LC-MS) prior to procurement.

Precursor Landscape & Mechanistic Pathways

The synthesis of octahydro-1H-indol-6-ol typically begins with the reduction of an aromatic precursor (6-methoxyindole) to a hexahydro-1H-indol-6-one intermediate, followed by a stereoselective carbonyl reduction.

Catalytic Hydrogenation: The Causality of Catalyst Selection

Hydrogenation of indole systems is a well-documented challenge, historically explored in the structural elucidation of complex peptides and alkaloids[6]. Reducing the aromatic pyrrole and benzene rings without cleaving the carbon-oxygen bond (hydrogenolysis) requires precise chemoselectivity.

  • Why Rh/Al₂O₃ over Pd/C? Palladium on carbon (Pd/C) at elevated temperatures often leads to the complete deoxygenation of methoxy/hydroxyindoles. By utilizing 5% Rhodium on Alumina (Rh/Al₂O₃) under moderate hydrogen pressure (e.g., 50 psi) in acetic acid, the aromatic system is saturated while preserving the oxygen functionality. The intermediate enol ether is subsequently hydrolyzed in situ to yield the hexahydro-1H-indol-6-one intermediate.

Synthesis A 6-Methoxyindole (Aromatic Precursor) B Catalytic Hydrogenation [Rh/Al2O3, H2, AcOH] A->B Ring Saturation C Hexahydro-1H-indol-6-one (Ketone Intermediate) B->C Enol Ether Hydrolysis D Stereoselective Reduction [NaBH4, MeOH, 0°C] C->D Hydride Attack E Octahydro-1H-indol-6-ol (Target Scaffold) D->E Diastereomer Resolution

Fig 1: Synthetic pathway from 6-methoxyindole to octahydro-1H-indol-6-ol via ketone intermediate.

Self-Validating Experimental Protocol: Stereoselective Carbonyl Reduction

To convert the hexahydro-1H-indol-6-one intermediate into the final octahydro-1H-indol-6-ol, a hydride reduction is employed. The following protocol is adapted from validated patent literature methodologies for chiral nitrogen-containing heterocycles[7].

Step-by-Step Methodology
  • Preparation & Inert Atmosphere : Flame-dry a Schlenk tube under argon. Causality: Ambient moisture will prematurely hydrolyze the borohydride reagent, drastically reducing the effective stoichiometric ratio and lowering the yield.

  • Substrate Dissolution : Dissolve the hexahydro-1H-indol-6-one precursor (0.068 mmol) in 4 mL of anhydrous methanol. Causality: Methanol acts as a protic solvent that coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer.

  • Temperature Control : Cool the reaction vessel to 0°C using an ice-water bath. Causality: Operating at 0°C slows the exothermic reaction between NaBH₄ and methanol (which generates H₂ gas). Stereochemically, this lower kinetic energy state maximizes the facial selectivity of the hydride attack, favoring the thermodynamically stable diastereomer.

  • Reagent Addition : Add sodium borohydride (NaBH₄, 5.2 mg, 0.136 mmol, 2.0 eq) in a single portion.

  • Reaction Monitoring : Stir the mixture at 0°C for 30 minutes. Validate completion via TLC (Ethyl Acetate : Petroleum Ether = 1:2), observing the disappearance of the UV-active/stainable ketone spot.

  • Quenching : Carefully add distilled water dropwise. Causality: Water safely decomposes the remaining alkoxyborohydride complexes, halting the reaction.

  • Extraction & Washing : Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic phases with saturated brine to remove residual methanol, then dry over anhydrous Na₂SO₄.

  • Isolation : Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography to yield pure octahydro-1H-indol-6-ol.

Downstream Applications in Drug Development

The dual functionality of octahydro-1H-indol-6-ol (a secondary amine and a secondary alcohol) allows for orthogonal derivatization. This makes it an ideal precursor for synthesizing conformationally restricted glycosidase inhibitors (iminosugars) and the core frameworks of Aspidosperma alkaloids.

Applications Core Octahydro-1H-indol-6-ol N_alk N-Alkylation / Acylation Core->N_alk Secondary Amine O_alk O-Functionalization Core->O_alk Secondary Alcohol Drug1 Iminosugar Analogs (Glycosidase Inhibitors) N_alk->Drug1 Drug2 Alkaloid Total Synthesis (Aspidosperma core) N_alk->Drug2 O_alk->Drug1

Fig 2: Divergent functionalization of the octahydro-1H-indol-6-ol scaffold in drug discovery.

References

  • Chemspace - (3aR,6R,7aS)-3a-methoxy-1-(2-methoxy-6-methylbenzoyl)-octahydro-1H-indol-6-ol. Chem-space.com. [Link]

  • Google Patents - CN102153501B - 手性含氮杂环化合物、合成方法及用途 (Chiral nitrogen-containing heterocyclic compounds, synthesis methods and uses). Google.com.
  • IUPAC - PEPTIDES OF AMANITA PHALLOIDES (Hydrogenation of Indole Systems). IUPAC.org.[Link]

Sources

Exploratory

Functionalized Octahydroindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: The Enduring Significance of the Octahydroindole Core The octahydroindole framework, a saturated bicyclic heterocycle, represents a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Octahydroindole Core

The octahydroindole framework, a saturated bicyclic heterocycle, represents a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure makes it an exceptionally valuable scaffold for developing constrained peptides and peptidomimetics, often leading to improved metabolic stability, bioavailability, and receptor selectivity.[1] Found within the core of over a thousand natural products, the octahydroindole can be considered a biologically validated starting point for the design of novel compound libraries for drug discovery.[2]

This technical guide provides an in-depth exploration of the synthesis, functionalization, and application of the octahydroindole core. We will delve into the causal logic behind key synthetic strategies, provide actionable experimental protocols, and present case studies that highlight the scaffold's therapeutic potential, with a focus on its role in developing treatments for cardiovascular disease and viral infections.

Part 1: Constructing the Core - Key Synthetic Strategies

The creation of the octahydroindole skeleton with precise stereochemical control is a fundamental challenge. Several robust strategies have been developed, each with distinct advantages depending on the desired substitution pattern and enantiomeric purity.

Catalytic Hydrogenation of Indole Derivatives

One of the most direct methods for synthesizing the octahydroindole core is the catalytic hydrogenation of the corresponding indole or indoline precursor. This approach is particularly effective for establishing the cis-fused ring system characteristic of many biologically active derivatives.[1]

The choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity. Platinum(IV) oxide (PtO₂) is a commonly used catalyst for this transformation, often in an acidic solvent like glacial acetic acid.[1] The reaction proceeds via the adsorption of the less-hindered face of the indole ring onto the catalyst surface, followed by the delivery of hydrogen, leading to the cis-octahydroindole product.

Key Mechanistic Considerations:

  • Catalyst Poisoning: The nitrogen atom in the indole ring can coordinate with the metal catalyst, potentially leading to catalyst poisoning and reduced reaction efficiency.[3]

  • Stereocontrol: The stereochemistry of existing substituents on the indole ring can direct the hydrogenation, influencing the facial selectivity of the reaction.

Cycloaddition Strategies: The Power of the Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful and convergent approach to constructing the carbocyclic portion of the octahydroindole scaffold with excellent control over stereochemistry.[4] This strategy typically involves the reaction of a diene with a dienophile, which can be either inter- or intramolecular.[5][6]

For example, an intramolecular Diels-Alder reaction of a 2-amidofuran derivative can be used to construct the octahydroindole core, which is a key structural motif in a number of alkaloids.[5] The reaction proceeds through a concerted mechanism, allowing for the predictable formation of multiple stereocenters in a single step.

Caption: Diels-Alder approach to the octahydroindole core.

Asymmetric Synthesis: Accessing Enantiopure Scaffolds

Many therapeutic applications of octahydroindoles require enantiomerically pure compounds. Asymmetric catalysis has emerged as a powerful tool for achieving this goal, often providing high levels of enantioselectivity and diastereoselectivity.[7]

One notable example is the organocatalyzed domino Robinson annulation/5-endo intramolecular aza-Michael reaction, which allows for the construction of highly functionalized octahydroindoles with up to four stereocenters from acyclic precursors in a one-pot operation.[8] This method has been shown to produce excellent enantioselectivities (up to 95% ee) and complete diastereoselective control.[8] Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation is another elegant strategy to convert a racemic starting material into a single enantiopure product, overcoming the 50% theoretical yield limit of traditional kinetic resolutions.[9]

Part 2: Advanced Functionalization Techniques

Once the octahydroindole core is synthesized, its strategic functionalization is key to tuning its pharmacological properties. Modern synthetic methods, particularly C-H functionalization, have revolutionized the ability to modify this scaffold with high precision.

Classical N-Functionalization

The nitrogen atom of the octahydroindole ring is a readily accessible handle for functionalization. Standard reactions such as N-alkylation, N-acylation, and N-arylation are routinely employed to introduce a wide variety of substituents. These modifications can profoundly impact the compound's solubility, lipophilicity, and ability to engage in hydrogen bonding, all of which are critical determinants of biological activity.

The Frontier: Catalytic C–H Functionalization

Direct C–H functionalization has become a paradigm-shifting strategy in organic synthesis, offering an atom-economical and efficient way to forge new carbon-carbon and carbon-heteroatom bonds.[10] The application of these methods to saturated heterocycles like octahydroindole is particularly valuable for late-stage modification of complex molecules.[3]

Transition metal catalysis, employing metals such as palladium, rhodium, and copper, is at the forefront of this field.[11] These reactions can be directed by a coordinating group on the substrate to achieve high levels of regioselectivity, even at typically unreactive C(sp³)–H bonds.[11] For example, copper-photoredox catalysis has been used for the site-selective α-C–H functionalization of saturated heterocycles.[12]

Caption: Generalized catalytic cycle for C-H functionalization.

More recently, electrochemical methods have been developed for the vicinal C–H difunctionalization of saturated azaheterocycles, allowing for the stereoselective installation of two functional groups on adjacent carbons.[13]

Part 3: Applications in Drug Discovery

The unique structural features of functionalized octahydroindoles have made them privileged scaffolds in the development of new therapeutics for a range of diseases.

Case Study: ACE Inhibitors for Cardiovascular Disease

Octahydroindole-2-carboxylic acid is a key structural component of several blockbuster Angiotensin-Converting Enzyme (ACE) inhibitors, such as Trandolapril and Perindopril.[1] These drugs are a cornerstone in the treatment of hypertension and heart failure.[1] The rigid octahydroindole scaffold acts as a constrained proline analogue, mimicking the transition state of ACE substrates and leading to potent inhibition of the enzyme.[1]

DrugCore StructureKey Functional GroupsTherapeutic Use
Trandolapril (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acidEthyl ester, N-substituted ethyl phenylbutyrateHypertension, Heart Failure[1]
Perindopril (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acidEthyl ester, N-substituted ethyl butyrateHypertension, Stable Coronary Artery Disease[14]
Case Study: Broad-Spectrum Antiviral Agents

Recent research has highlighted the potential of octahydroindole-based peptidomimetics as potent, broad-spectrum antiviral agents.[15][16] A series of novel inhibitors targeting the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2, have been designed and synthesized.[15][17]

One particularly promising compound, designated 28f in a recent study, demonstrated strong inhibitory activity against Mpro and exhibited broad-spectrum anticoronavirus activity with EC₅₀ values in the low micromolar to nanomolar range.[15][16] Importantly, this compound also showed good oral pharmacokinetic properties in multiple animal models, making it a promising candidate for further development as an orally bioavailable antiviral drug.[15][16]

CompoundTargetIn Vitro Activity (EC₅₀)Key Finding
Compound 28f Coronavirus Main Protease (Mpro)0.027 to 4.41 µMPotent, broad-spectrum activity and good oral bioavailability in animal models.[15][16]

Part 4: Experimental Protocols

To ensure the practical utility of this guide, we provide representative, step-by-step experimental protocols derived from the literature.

Protocol: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is adapted from established methods for the synthesis of the core scaffold of ACE inhibitors.[1]

Step 1: Reaction Setup

  • In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[1]

Step 2: Catalyst Addition

  • Add Platinum(IV) oxide (PtO₂, Adams' catalyst; e.g., 0.15 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

Step 3: Hydrogenation

  • Seal the vessel and purge it with hydrogen gas (typically 3-4 cycles of vacuum and H₂ backfill).

  • Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or LC-MS. The reaction is typically complete within 24-48 hours.

Step 4: Work-up and Isolation

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite, washing the filter cake with additional acetic acid or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization or chromatography to yield the desired (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Protocol: In Vitro ACE Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized octahydroindole derivatives against ACE.[1]

Step 1: Reagent Preparation

  • Assay Buffer: Prepare a borate buffer (e.g., 100 mM) containing NaCl (e.g., 300 mM), adjusted to pH 8.3.[1]

  • Substrate Solution: Dissolve the synthetic substrate Hippuryl-His-Leu (HHL) in the assay buffer to a final concentration of 5 mM.[1]

  • Enzyme Solution: Prepare a working solution of rabbit lung ACE in the assay buffer (e.g., 0.04 U/mL).[1]

  • Inhibitor Solutions: Prepare a series of dilutions of the test compounds (e.g., functionalized octahydroindoles) in the assay buffer.

Step 2: Assay Procedure

  • In a 96-well plate, add the assay buffer, inhibitor solution (or buffer for control), and enzyme solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (HHL) solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

Step 3: Detection and Analysis

  • Stop the reaction by adding an acid solution (e.g., 1 M HCl).

  • The product of the reaction, hippuric acid, is extracted (e.g., with ethyl acetate).

  • The amount of hippuric acid is quantified by spectrophotometry (e.g., at 228 nm) after evaporation of the organic solvent and redissolving the residue in water.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

The octahydroindole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. Its inherent structural rigidity and stereochemical complexity provide a unique platform for the design of highly selective and potent modulators of biological targets. The ongoing evolution of synthetic methodologies, particularly in the realm of asymmetric catalysis and C-H functionalization, will undoubtedly expand the accessible chemical space of functionalized octahydroindoles.[3][7] As our understanding of disease biology deepens, the strategic application of these advanced synthetic tools to the octahydroindole core promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References
  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Site-Selective α-C-H Functionalization of Saturated Heterocycles via Copper-Photoredox Catalysis. RSC Discovery. Available at: [Link]

  • Recent Advances in Saturated N-Heterocycle C–H Bond Function. Thieme Chemistry. Available at: [Link]

  • C–H Functionalization of Saturated Heterocycles Beyond the C2 Position. ResearchGate. Available at: [Link]

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. ResearchGate. Available at: [Link]

  • Electrochemical Vicinal C–H Difunctionalization of Saturated Azaheterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Bentham Science. Available at: [Link]

  • Synthesis of two chiral octahydroindole scaffolds for drug discovery. FAO AGRIS. Available at: [Link]

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. PubMed. Available at: [Link]

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry. Available at: [Link]

  • A New Method for the Formation of Octahydroindole Alkaloids via the Intramolecular Diels−Alder Reaction of 2-Amidofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric oxidative rearrangement of indoles enabled by dual catalysis with in situ generated acyl hypoiodite and chiral phosphoric acid. Organic Chemistry Frontiers. Available at: [Link]

  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

  • Ring Expansion of Functionalized Octahydroindoles to Enantiopure cis-Decahydroquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. MDPI. Available at: [Link]

  • Antiviral Activity of (1 S,9a R)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1 H-quinolizines from the Alkaloid Lupinine. PubMed. Available at: [Link]

  • Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. PMC. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. ResearchGate. Available at: [Link]

  • Photoinduced Synthesis of Functionalized Oxacyclic Spirooxindoles Via Ring Expansion. ResearchGate. Available at: [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. Available at: [Link]

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

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  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. Available at: [Link]

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Foundational

An In-depth Technical Guide to Octahydro-1H-indol-6-ol Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The octahydro-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial arrangement of pharmacophoric elements. Among its various substituted analogues, octahydro-1H-indol-6-ol derivatives have emerged as a promising class of compounds with significant potential for therapeutic applications, particularly in the fields of neurodegenerative diseases and viral infections. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential applications of these versatile molecules, offering field-proven insights for researchers and drug development professionals.

The Octahydro-1H-indol-6-ol Core: A Scaffold for Innovation

The octahydro-1H-indole framework represents a saturated bicyclic system that can be considered a constrained analogue of tryptamine or other biologically active indole derivatives. The presence of a hydroxyl group at the 6-position introduces a key functional handle for further derivatization and a potential hydrogen bonding moiety for molecular recognition at biological targets. The stereochemistry of the ring fusion and the substituents dramatically influences the overall shape and biological activity of the resulting molecules.

Synthetic Strategies for the Octahydro-1H-indol-6-ol Core

The stereoselective synthesis of the octahydro-1H-indol-6-ol core is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies can be employed, with catalytic hydrogenation of substituted indoles being a prominent approach.

Catalytic Hydrogenation of 6-Hydroxyindole Precursors

A common and effective method for the synthesis of the octahydro-1H-indole scaffold involves the catalytic hydrogenation of a corresponding indole derivative. This approach allows for the establishment of the desired stereochemistry at the ring junctions.

Experimental Protocol: Synthesis of (cis)-Octahydro-1H-indol-6-ol

This protocol is adapted from established methods for indole hydrogenation.[1]

Step 1: Preparation of the Starting Material

Begin with a commercially available or synthesized 6-hydroxyindole or a suitably protected precursor.

Step 2: Catalytic Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve the 6-hydroxyindole derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Carefully add a platinum-based catalyst, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C) (typically 5-10 mol%), under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar) and stir the reaction mixture at room temperature or with gentle heating.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

The crude octahydro-1H-indol-6-ol can be purified by column chromatography on silica gel or by recrystallization to yield the desired diastereomer. The cis-fused isomer is often the major product under these conditions.

Intramolecular Cyclization Strategies

Alternative approaches involve the construction of the bicyclic ring system through intramolecular cyclization reactions. These methods can offer excellent control over stereochemistry. For instance, a domino Robinson annulation/5-endo intramolecular aza-Michael reaction has been used to asymmetrically synthesize substituted octahydroindoles.[3]

Derivatization of the Octahydro-1H-indol-6-ol Scaffold

The N-H and O-H functionalities of the octahydro-1H-indol-6-ol core provide convenient points for structural diversification to explore structure-activity relationships.

N-Alkylation

The secondary amine of the indole ring can be readily alkylated to introduce a variety of substituents.

Experimental Protocol: N-Alkylation of Octahydro-1H-indol-6-ol

This protocol is based on standard N-alkylation procedures for secondary amines.[4][5]

  • To a solution of octahydro-1H-indol-6-ol (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

O-Alkylation and Esterification

The hydroxyl group at the 6-position can be converted to ethers or esters to modulate the compound's polarity, lipophilicity, and potential for hydrogen bonding.

Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)

  • To a solution of octahydro-1H-indol-6-ol (1 equivalent) in an anhydrous polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) and stir the reaction until completion.

  • Carefully quench the reaction with water and extract the product.

  • Purify by column chromatography.

Potential Therapeutic Applications

The structural features of octahydro-1H-indol-6-ol derivatives make them attractive candidates for targeting various biological systems.

Neurodegenerative Diseases

Indole-based compounds have shown significant promise in the development of treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[6] Derivatives of octahydro-1H-indol-6-ol are being investigated as ligands for serotonin (5-HT) and dopamine receptors, which are key targets in these disorders.

Mechanism of Action: The core scaffold can mimic the structure of endogenous neurotransmitters. The hydroxyl group can form crucial hydrogen bonds with receptor active sites, while modifications at the nitrogen atom can influence receptor subtype selectivity and pharmacokinetic properties. For example, certain indole derivatives have been shown to act as multi-target-directed ligands, inhibiting cholinesterases and monoamine oxidases, and reducing Aβ amyloid aggregation.[7]

Structure-Activity Relationship (SAR) Insights:

ModificationEffect on ActivityRationale
N-Alkylation with arylalkyl groups Can enhance affinity for 5-HT and dopamine receptors.The aromatic ring can engage in π-stacking interactions within the receptor binding pocket.
Stereochemistry at ring junctions Crucial for receptor selectivity.The rigid conformation dictates the precise orientation of substituents for optimal receptor interaction.
Substitution on the 6-OH group Modulates polarity and bioavailability.Conversion to an ether or ester can improve brain penetration.
Antiviral Activity

The indole nucleus is a key pharmacophore in a number of antiviral drugs.[8] Octahydroindole-based peptidomimetic derivatives have recently been developed as broad-spectrum inhibitors against coronaviruses. While not specifically 6-hydroxy derivatives, this highlights the potential of the octahydroindole scaffold in antiviral drug discovery. The rigid structure can serve as a scaffold to present functional groups that mimic peptide fragments and interact with viral proteases or other essential viral enzymes.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: General Synthetic Approach to Octahydro-1H-indol-6-ol Derivatives

Synthesis_Workflow Start 6-Hydroxyindole Step1 Catalytic Hydrogenation Start->Step1 Core Octahydro-1H-indol-6-ol Step1->Core Step2a N-Alkylation Core->Step2a Step2b O-Alkylation/ Esterification Core->Step2b Deriv_N N-Substituted Derivatives Step2a->Deriv_N Deriv_O O-Substituted Derivatives Step2b->Deriv_O

Caption: Synthetic workflow for octahydro-1H-indol-6-ol derivatives.

Diagram 2: Potential Therapeutic Targeting

Therapeutic_Targets cluster_neuro CNS Targets cluster_viral Antiviral Targets Core Octahydro-1H-indol-6-ol Derivatives Neuro Neurodegenerative Diseases Core->Neuro Viral Viral Infections Core->Viral Serotonin Serotonin Receptors (e.g., 5-HT6) Neuro->Serotonin Dopamine Dopamine Receptors (e.g., D2) Neuro->Dopamine Protease Viral Proteases Viral->Protease Polymerase Viral Polymerases Viral->Polymerase

Caption: Potential biological targets for octahydro-1H-indol-6-ol derivatives.

Conclusion and Future Directions

Octahydro-1H-indol-6-ol derivatives represent a compelling and underexplored area of medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the potential for diverse functionalization, provides a rich platform for the discovery of novel therapeutic agents. Future research should focus on the development of highly stereoselective synthetic routes to access a wider range of diastereomers and enantiomers. Comprehensive structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. As our understanding of the complex pathophysiology of neurodegenerative and viral diseases continues to grow, the unique structural attributes of octahydro-1H-indol-6-ol derivatives position them as a valuable tool in the armamentarium of drug discovery.

References

  • Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. PMC. [Link]

  • Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm (RSC Publishing). [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]

  • A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. PubMed. [Link]

  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry. [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic-chemistry.org. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. PMC. [Link]

  • New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template. PubMed. [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. [Link]

  • Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists. PubMed. [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]

  • Serotonin Derivatives as Potent Organocatalytic Switches of DNA Repair Enzyme OGG1. ChemRxiv. [Link]

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  • US7067676B2 - N-alkylation of indole derivatives.
  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. PMC. [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. [Link]

  • Structure—Activity Relationships of Dopamine Receptor Agonists. OUCI. [Link]

  • N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PMC. [Link]

  • Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and computer-aided SAR studies for derivatives of phenoxyalkyl-1,3,5-triazine as the new potent ligands for serotonin receptors 5-HT6. PubMed. [Link]

  • STRUCTURE-ACTIVITY RELATIONSHIPS OF DOPAMINE AGONISTS. Annual Reviews. [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. PMC. [Link]

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  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Significance and Stereochemical Challenge of Octahydroindoles

An Application Guide to the Asymmetric Synthesis of Substituted Octahydroindoles The octahydroindole framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmaceutical age...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Asymmetric Synthesis of Substituted Octahydroindoles

The octahydroindole framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmaceutical agents.[1][2] Its rigid, bicyclic structure serves as a constrained analog of the amino acid proline, making it invaluable in medicinal chemistry for designing peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity.[3][4] Notably, derivatives such as Trandolapril and Perindopril are clinically successful Angiotensin-Converting Enzyme (ACE) inhibitors used in the treatment of hypertension and heart failure.[3]

The therapeutic efficacy of these molecules is critically dependent on their precise three-dimensional arrangement. The synthesis of octahydroindoles, therefore, presents the significant challenge of controlling multiple contiguous stereocenters. Addressing this challenge requires sophisticated asymmetric synthesis techniques that can selectively produce a single desired stereoisomer.

This guide provides an in-depth exploration of modern asymmetric strategies for constructing substituted octahydroindoles, with a focus on field-proven, mechanistically understood protocols. We will delve into the causality behind experimental design, moving beyond simple step-by-step instructions to empower researchers with a deeper understanding of these powerful synthetic tools. The core strategies discussed include:

  • Organocatalytic Domino Reactions: Leveraging small, chiral organic molecules to orchestrate a cascade of bond-forming events with high stereocontrol.

  • Chiral Auxiliary-Mediated Synthesis: Employing recoverable chiral controllers to direct the stereochemical outcome of key transformations.

  • Transition-Metal Catalyzed Approaches: Utilizing chiral metal complexes for highly efficient and selective bond formations.

Organocatalytic Domino Reactions: A Strategy for Rapid Complexity

Conceptual Framework: The Power of the Cascade

Domino, or cascade, reactions are a cornerstone of modern synthetic efficiency. They enable the construction of complex polycyclic architectures from simple, acyclic precursors in a single pot, dramatically shortening synthetic sequences and improving resource economy.[5][6] A particularly elegant strategy for building the octahydroindole core involves an organocatalysis-initiated domino sequence comprising a Michael addition, a Robinson annulation, and an intramolecular aza-Michael reaction.[5][7][8]

The "why" of this approach lies in the unique activation modes of aminocatalysis. A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reversibly condenses with an α,β-unsaturated aldehyde (enal) to form a chiral iminium ion. This activation lowers the LUMO of the enal, rendering it highly susceptible to nucleophilic attack. The chiral environment created by the catalyst effectively shields one face of the iminium ion, dictating the stereochemistry of the initial C-C bond-forming event (the Michael addition). This initial stereocenter then directs the stereochemical outcome of the subsequent intramolecular cyclizations.

Core Mechanism: The Organocatalytic Robinson/Aza-Michael Cascade

The reaction sequence begins with the Michael addition of a β-keto ester to an enal, catalyzed by a chiral secondary amine. This sets the first stereocenter. Following this, a strong, non-nucleophilic base like polymer-supported 2-(tert-butylimino)-2-(diethylamino)-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) is introduced to initiate a double cyclization. This proceeds via a Robinson annulation to form the six-membered ring, followed by a disfavored, yet effective, 5-endo-trig intramolecular aza-Michael reaction to close the five-membered nitrogen-containing ring, thus completing the octahydroindole scaffold.[1][5][6] DFT calculations have supported the proposed transition states that lead to the observed high diastereoselectivity.[1][5]

Organocatalytic Domino Reaction cluster_0 Organocatalytic Michael Addition cluster_1 Tandem Cyclization Start β-Keto Ester + Enal Cat Chiral Amine Catalyst (3) Start->Cat Condensation Iminium Chiral Iminium Ion Intermediate Cat->Iminium Michael Michael Adduct (First Stereocenter Set) Iminium->Michael + β-Keto Ester (Stereocontrolled Attack) Base PS-BEMP (Base) Michael->Base Robinson Robinson Annulation (Six-Membered Ring) Base->Robinson AzaMichael Intramolecular Aza-Michael (Five-Membered Ring) Robinson->AzaMichael Product Substituted Octahydroindole AzaMichael->Product

Caption: Workflow for the domino Robinson/aza-Michael reaction.

Application Protocol: Asymmetric Synthesis of (3aR,6R,7aS)-tert-Butyl 4-Hydroxy-6-methyl-1-tosyloctahydro-1H-indole-5-carboxylate

This protocol is adapted from a validated, peer-reviewed procedure and allows for the construction of a polyfunctionalized octahydroindole with high stereocontrol.[6]

Materials:

  • β-keto ester 1a (tert-butyl 2-(2-oxo-2-((4-methylphenyl)sulfonamido)ethyl)acetate)

  • Crotonaldehyde

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst 3 )

  • Lithium Acetate (LiOAc)

  • Toluene (anhydrous)

  • Isopropanol (i-PrOH)

  • PS-BEMP (polymer-supported base)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

Part A: Organocatalytic Michael Addition

  • To a flame-dried round-bottom flask under an inert atmosphere, add β-keto ester 1a (100 mg, 0.281 mmol, 1.0 equiv).

  • Add anhydrous toluene (1.0 mL), followed by chiral amine catalyst 3 (14 mg, 0.028 mmol, 10 mol %) and LiOAc (9 mg, 0.141 mmol, 0.5 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add crotonaldehyde (22 mg, 0.309 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 24 hours, monitoring by TLC for the consumption of the starting material.

Part B: Tandem Robinson/Aza-Michael Cyclization

  • Upon completion of the Michael addition, add isopropanol (1.0 mL) directly to the reaction mixture.

  • Add PS-BEMP (128 mg, ~2.2 mmol/g, 0.281 mmol, 1.0 equiv).

  • Allow the reaction to warm to room temperature and stir vigorously for 48-72 hours.

  • Once the cyclization is complete (as monitored by TLC), filter the reaction mixture to remove the polymer-supported base and LiOAc. Wash the solid residue with ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

Part C: Purification

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 50% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate in vacuo to yield the octahydroindole 2a as a white solid.

Self-Validation and Trustworthiness:

  • The reported yield for this specific protocol is 50%.[6]

  • The enantiomeric excess (ee) should be determined by chiral HPLC analysis and is expected to be high (reported as 92% ee).[6]

  • The relative and absolute stereochemistry of the product series has been rigorously confirmed through 2D NMR spectroscopic analysis (COSY, HSQC, NOESY) and X-ray crystallography.[5][6]

Data Presentation: Substrate Scope

The versatility of this organocatalytic method is demonstrated by its tolerance for various enal substrates, consistently producing octahydroindoles with good to excellent enantioselectivities.[5][6]

EntryR-group in EnalProductYield (%)Enantiomeric Excess (% ee)
1-CH₃ (Crotonaldehyde)2a 5092
2-CH₂CH₃2b 5487
3-CH(CH₃)₂2c 6092
4-Ph2e 6195
5-C₆H₄-p-Cl2f 5595
6-C₆H₄-p-OMe2g 6594
Data adapted from Alcaide, B. et al., J. Org. Chem. 2016, 81 (19), 9206–9216.[5][6]

Chiral Auxiliary-Mediated Synthesis

Conceptual Framework: Stereochemical Control via Temporary Tethering

An alternative, powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary.[9][10] This approach covalently attaches an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then block one of the prochiral faces of the substrate, forcing a reagent to approach from the less hindered direction. This results in a highly diastereoselective reaction.[10] After the new stereocenter has been set, the auxiliary is cleaved and can, in an ideal process, be recovered for reuse. This method effectively transforms the difficult task of separating enantiomers into the more straightforward separation of diastereomers by standard laboratory techniques like chromatography or crystallization.[10]

Chiral_Auxiliary_Workflow Prochiral Prochiral Substrate Attach Attach Auxiliary Prochiral->Attach Auxiliary Chiral Auxiliary Auxiliary->Attach SubstrateAux Substrate-Auxiliary Adduct Attach->SubstrateAux Reaction Diastereoselective Reaction SubstrateAux->Reaction Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Cleave Cleave Auxiliary Diastereomer->Cleave Product Enantiopure Product Cleave->Product Recover Recover Auxiliary Cleave->Recover

Caption: General workflow for chiral auxiliary-mediated synthesis.

Application Protocol: Synthesis of Enantiomerically Pure (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid (Oic)

While many octahydroindole syntheses build the ring system from acyclic precursors, another common strategy involves the stereoselective modification of a pre-existing indoline core. One effective method for preparing the important (2R,3aS,7aS)-Oic isomer involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which sets the cis-fused ring stereochemistry.[3]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas source

Procedure:

  • Vessel Preparation: Place (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) into a suitable high-pressure hydrogenation vessel.

  • Solvent Addition: Add glacial acetic acid (60 mL) to dissolve the substrate.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (e.g., 150 mg, 5 mol %) to the solution.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (e.g., 50-60 psi) with hydrogen.

  • Reaction: Agitate the mixture (e.g., via shaking or stirring) at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This may take several hours to days.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield enantiomerically pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[3][11]

Summary and Outlook

The asymmetric synthesis of substituted octahydroindoles is a rich field with multiple robust and effective strategies available to the modern chemist.

  • Organocatalytic domino reactions offer an exceptionally elegant and atom-economical route, enabling the rapid assembly of complex, polycyclic systems from simple starting materials with high enantioselectivity. This approach is ideal for scaffold generation and exploring structure-activity relationships.

  • Chiral auxiliary-based methods , including the stereoselective reduction of precursors, represent a classic and reliable strategy. While often requiring more synthetic steps (attachment and cleavage), they provide excellent stereocontrol and are foundational to many established routes for pharmaceutical intermediates.[3][9][10]

  • Transition-metal catalysis , particularly asymmetric hydrogenation, provides a powerful and direct method for creating chiral centers and is a key technology in both academic and industrial settings.[12][13][14]

The choice of method will ultimately depend on the specific target molecule, desired substitution pattern, and scalability requirements. The detailed protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers and drug development professionals aiming to harness the power of the octahydroindole scaffold.

References

  • Alcaide, B., Almendros, P., & Luna, A. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry, 81(19), 9206–9216. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. ACS Publications. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry, 81(19), 9206–9216. [Link]

  • ResearchGate. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction | Request PDF. [Link]

  • Vidal-Ferran, A., et al. (n.d.). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. SciSpace. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. PubMed. [Link]

  • Wang, Z., et al. (n.d.). Organocatalytic cycloaddition of alkynylindoles with azonaphthalenes for atroposelective construction of indole-based biaryls. PMC. [Link]

  • Ye, K., & Wang, R. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(3), 678–692. [Link]

  • Bencivenni, G., & Melchiorre, P. (2007). Organocatalytic Asymmetric Friedel−Crafts Alkylation of Indoles with Simple α,β-Unsaturated Ketones. Organic Letters, 9(8), 1473–1476. [Link]

  • Sydnes, M. O., et al. (2016). Synthesis of two chiral octahydroindole scaffolds for drug discovery. FAO AGRIS. [Link]

  • Niu, T., & Zhou, Y. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. [Link]

  • Reddy, G. S. R., & Thirupathi, P. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • Zhang, Z., et al. (2024). Organocatalytic Asymmetric [3 + 2] Cyclization: Enantioselective Synthesis of α-Indolyl Pyrrolo[1,2-a]indole Scaffolds. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Singh, G. S., & de Oliveira, V. E. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1029–1061. [Link]

  • Ye, K., & Wang, R. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. PubMed. [Link]

  • El-Cheikh, M. C., et al. (n.d.). A straightforward route to enantiopure α-substituted derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC. [Link]

  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758–776. [Link]

  • Marquina, S., et al. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. MDPI. [Link]

  • Reddy, G. S. R., & Thirupathi, P. (2024). Recent advances in catalytic asymmetric synthesis. PMC - NIH. [Link]

  • Wang, C., et al. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2(6), 620–624. [Link]

  • Evans, D. A. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • Wang, Y., et al. (2022). Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+)-minovincine. Chemical Science, 13(15), 4386–4392. [Link]

  • Blacker, A. J., et al. (2009). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 7(16), 3390–3394. [Link]

  • Benaglia, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

  • Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

Sources

Application

Application Note: Advanced Purification Protocol for Octahydro-1H-indol-6-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Physicochemical Profiling & Causality in Purification Design Octahydro-1H-indol-6-ol is a fully saturated, bicyclic compound featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Physicochemical Profiling & Causality in Purification Design

Octahydro-1H-indol-6-ol is a fully saturated, bicyclic compound featuring both a secondary amine (within the pyrrolidine ring) and a secondary alcohol (on the cyclohexane ring). It serves as a critical building block in the synthesis of complex alkaloids and active pharmaceutical ingredients. However, its structural features present three distinct purification challenges that dictate our experimental design:

  • Absence of a Chromophore: Because the indole core is fully reduced (octahydro), the molecule lacks a conjugated π -system. Consequently, standard UV-Vis detectors (e.g., 254 nm) are blind to this compound 1. Causality: Reaction monitoring and chromatographic fraction analysis must rely on Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or TLC derivatization (Ninhydrin for the amine; Potassium Permanganate for the alcohol).

  • High Basicity and Silica Tailing: The secondary amine renders the molecule a very strong base 2. When subjected to standard normal-phase silica gel chromatography, the amine protonates and binds irreversibly to acidic silanol groups, causing severe peak tailing or complete sample loss. Causality: The mobile phase must be doped with a basic modifier (e.g., aqueous ammonia) to competitively mask the silica's acidic sites , 3.

  • Physical State Instability: As a free base, octahydro-1H-indol-6-ol is often a viscous, hygroscopic oil that is difficult to weigh and prone to oxidative degradation. Causality: The final purification step must involve conversion to a stable hydrochloride salt, which induces crystallization and yields a highly pure, bench-stable solid 4, [[5]]().

Quantitative Purification Metrics

The following table summarizes the expected performance data across the three-stage purification workflow.

Purification StagePrimary ObjectiveExpected Recovery (%)Target Purity (%)Processing Time (h)
1. Acid-Base Extraction Removal of neutral/acidic byproducts90 - 9570 - 801.5
2. Modified Chromatography Removal of structurally similar amines65 - 7595 - 983.0
3. HCl Salt Crystallization Absolute purification & stabilization85 - 90> 99.512.0

Self-Validating Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction

Objective: Isolate the crude basic amine from the reaction matrix.

  • Quenching & Acidification: Dilute the crude reaction mixture with distilled water (10 mL/g of crude). Slowly add 1M HCl until the aqueous layer reaches pH 2.

    • Causality: This protonates the octahydroindole, making it highly water-soluble while leaving neutral and acidic impurities in the organic phase.

  • First Wash: Extract the acidic aqueous layer with Ethyl Acetate (3 × 15 mL). Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (0 °C). Slowly add 2M NaOH dropwise until the pH strictly exceeds 12.

    • Causality: A pH > 12 is mandatory to fully deprotonate the strong secondary amine, forcing it back into its lipophilic free-base form.

  • Target Extraction: Extract the basic aqueous layer with a highly polar organic solvent system, specifically 10% Isopropanol in Dichloromethane (DCM) (4 × 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude free base as a pale oil.

Protocol B: Amine-Modified Flash Chromatography

Objective: Separate diastereomers and trace amine impurities.

  • Eluent Preparation: Prepare a solvent system of DCM / Methanol / 25% Aqueous NH4​OH in a 90:9:1 ratio 6, []().

    • Causality: Aqueous ammonia is preferred over Triethylamine (TEA) because ammonia is volatile and easily removed during evaporation, preventing NMR contamination.

  • Column Packing: Slurry-pack standard silica gel (40-63 µm) using the prepared eluent. Run 2 column volumes (CV) of the eluent through the column to pre-saturate the acidic silanol groups.

  • Loading: Dissolve the crude oil in a minimum volume of DCM and load it onto the column.

  • Elution & Fraction Collection: Elute the column, collecting small fractions.

  • Validation (Self-Validating Step): Spot fractions on a silica TLC plate. Since the compound is UV-inactive, dip the plate in Ninhydrin stain and heat vigorously. The target compound will appear as a distinct purple/pink spot. Combine pure fractions and evaporate to yield the purified free base.

Protocol C: Hydrochloride Salt Crystallization

Objective: Convert the purified oil into a bench-stable, highly pure crystalline solid.

  • Dissolution: Dissolve the purified octahydro-1H-indol-6-ol free base in anhydrous Ethyl Acetate (8 mL per 300 mg of product) under a nitrogen atmosphere [[5]]().

  • Salt Formation: Cool the solution to 0 °C. Slowly add 1.1 equivalents of a 3N HCl solution in anhydrous Ethyl Acetate dropwise.

    • Causality: The anhydrous environment prevents the hygroscopic salt from dissolving into an aqueous phase, forcing immediate precipitation.

  • Maturation: Stir the resulting white suspension at room temperature for 4 to 24 hours to ensure complete crystallization and uniform particle size [[5]]().

  • Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with cold, anhydrous Ethyl Acetate (2 × 5 mL) to remove any unreacted free base.

  • Validation: Dry the solid in vacuo. Verify purity via 1H -NMR (in D2​O or Methanol- d4​ ) and confirm the melting point against literature values.

Workflow Visualization

PurificationWorkflow Start Crude Octahydro-1H-indol-6-ol (Reaction Mixture) Extraction Acid-Base Extraction (pH > 12, DCM/iPrOH) Start->Extraction Remove neutral/acidic impurities Chromatography Silica Gel Chromatography (DCM / MeOH / NH4OH) Extraction->Chromatography Isolate basic organic phase FreeBase Purified Free Base (Viscous Oil) Chromatography->FreeBase Elute with basic modifier SaltForm HCl Salt Formation (3N HCl in EtOAc) FreeBase->SaltForm Dissolve in anhydrous solvent Final Octahydro-1H-indol-6-ol HCl (>99% Purity, Crystalline) SaltForm->Final Precipitation & Filtration

Workflow for the isolation and purification of Octahydro-1H-indol-6-ol.

References

  • PhytoBank. Showing N-Demethylmesembranol (PHY0063679) - Phenylpyrrolidines and Basicity. Available at: [Link]

  • ACS Publications. Synthesis of cis-Octahydroindoles via Intramolecular 1,3-Dipolar Cycloaddition (Flash Chromatography). Available at:[Link]

  • PMC (NIH). Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives (Ammonia Modifier Chromatography). Available at: [Link]

  • Reddit (r/OrganicChemistry). Struggling with the purification of a nitroaldol product (Triethylamine Base Wash). Available at: [Link]

Sources

Method

Analytical methods for the quantification of Octahydro-1H-indol-6-ol

Comprehensive Analytical Methods for the Quantification of Octahydro-1H-indol-6-ol: LC-MS/MS and GC-MS Protocols Executive Summary & Analytical Causality Octahydro-1H-indol-6-ol is a highly versatile bicyclic amino alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Methods for the Quantification of Octahydro-1H-indol-6-ol: LC-MS/MS and GC-MS Protocols

Executive Summary & Analytical Causality

Octahydro-1H-indol-6-ol is a highly versatile bicyclic amino alcohol scaffold. It serves as a critical building block in the synthesis of peptidomimetic viral inhibitors (such as SARS-CoV-2 Mpro inhibitors)[1], ACE inhibitors (e.g., trandolapril, perindopril)[2][3], and complex alkaloids like mesembrine[4].

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with this molecule. The primary challenge lies in its physicochemical properties:

  • Lack of a Chromophore: The absence of a conjugated π-system renders traditional HPLC-UV detection practically useless for low-level quantification.

  • High Polarity & Basicity: The secondary amine (pKa ~10) and secondary hydroxyl group cause severe peak tailing on standard reversed-phase C18 columns due to secondary interactions with residual silanols.

  • Thermal Instability in Gas Phase: Unprotected polar groups lead to hydrogen bonding, causing adsorption and degradation in gas chromatography (GC) inlets.

To overcome these challenges, this application note details two self-validating analytical systems: a HILIC-LC-MS/MS protocol for trace bioanalysis (pharmacokinetics) and a Derivatization-GC-MS protocol for raw material purity and isomeric profiling.

Protocol I: LC-MS/MS High-Sensitivity Bioanalysis

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. HILIC is chosen over reversed-phase chromatography because it provides superior retention for polar basic amines while enhancing Electrospray Ionization (ESI) efficiency through the use of highly organic mobile phases.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

To ensure a self-validating extraction that eliminates matrix effects from plasma or urine, we utilize MCX Solid Phase Extraction (SPE). Because octahydro-1H-indol-6-ol is positively charged at low pH, it binds strongly to the cation-exchange sorbent, allowing neutral and acidic interferences to be washed away.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid (FA) in water through the MCX cartridge (30 mg/1 mL).

  • Loading: Dilute 100 µL of biological sample with 300 µL of 2% FA in water. Load onto the cartridge.

  • Washing: Wash with 1 mL 2% FA in water (removes neutral/acidic proteins), followed by 1 mL 100% MeOH (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic & MS Conditions
  • Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with FA).

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: Isocratic at 85% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, re-equilibrate at 85% B. Flow rate: 0.4 mL/min.

  • Ionization: ESI in Positive Mode.

Protocol II: GC-MS for Isomeric Profiling

For raw material quality control, GC-MS provides unmatched resolution for separating diastereomers of octahydro-1H-indol-6-ol[4]. However, the active hydrogens on the -OH and -NH groups must be protected to prevent column adsorption.

Silylation Derivatization Strategy

We employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent replaces the active hydrogens with trimethylsilyl (TMS) groups, converting the molecule into a volatile, thermally stable di-TMS derivative (MW = 285 g/mol ).

  • Preparation: Dissolve 1 mg of octahydro-1H-indol-6-ol sample in 1 mL of anhydrous Pyridine.

  • Derivatization: Transfer 50 µL of the sample solution to a GC autosampler vial. Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes. Causality: Heat drives the reaction to completion, while pyridine acts as an acid scavenger for the byproduct.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

GC-MS Conditions
  • Column: HP-5MS Capillary Column (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Ultra-pure Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Detection: Electron Impact (EI) mode at 70 eV. Scan range m/z 50–350.

Quantitative Data & Method Validation

Table 1: LC-MS/MS MRM Transitions for Octahydro-1H-indol-6-ol

Analyte Precursor Ion (m/z) Product Ion (m/z) CE (eV) Purpose
Octahydro-1H-indol-6-ol 142.2 124.2 15 Quantifier (Loss of H₂O)

| Octahydro-1H-indol-6-ol | 142.2 | 82.1 | 25 | Qualifier (Ring cleavage) |

Table 2: GC-MS Target Ions (di-TMS Derivative)

Ion Type m/z Value Structural Significance
Molecular Ion [M]⁺ 285 Confirms intact di-TMS derivative
Fragment Ion[M-CH₃]⁺ 270 Loss of methyl from TMS group

| Base Peak | 196 | Cleavage of the silylated pyrrolidine ring |

Table 3: Cross-Platform Method Validation Summary

Parameter LC-MS/MS (Plasma Matrix) GC-MS (Raw Material)
Linear Range 1.0 - 1000 ng/mL 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.3 ng/mL 0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL 0.5 µg/mL
Extraction Recovery 92.4% - 98.1% N/A (Direct Derivatization)

| Precision (% RSD) | < 4.5% | < 3.2% |

Workflow Visualization

AnalyticalWorkflow cluster_LC LC-MS/MS Pathway (Bioanalysis) cluster_GC GC-MS Pathway (Purity & Isomers) Sample Octahydro-1H-indol-6-ol Sample Matrix LC_Prep MCX Solid Phase Extraction Sample->LC_Prep GC_Prep Liquid-Liquid Extraction Sample->GC_Prep LC_Chrom HILIC Chromatography LC_Prep->LC_Chrom LC_MS ESI+ Triple Quad MS (MRM) LC_Chrom->LC_MS Data Data Analysis & Quantification LC_MS->Data GC_Deriv Silylation (BSTFA+TMCS) GC_Prep->GC_Deriv GC_MS Capillary GC & EI-MS GC_Deriv->GC_MS GC_MS->Data

Parallel LC-MS/MS and GC-MS workflows for Octahydro-1H-indol-6-ol analysis.

References

  • Title: Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: GC-MS, LC-MSn, LC-high resolution-MSn, and NMR studies on the metabolism and toxicological detection of mesembrine... Source: ResearchGate URL: [Link][4]

  • Title: Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography... Source: Science.gov / PubMed URL: [Link][2]

  • Title: A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method Source: ResearchGate URL: [Link][3]

Sources

Application

Advanced Application Note: Octahydro-1H-indol-6-ol in Alkaloid Synthesis and Drug Development

Introduction & Strategic Overview The octahydro-1H-indol-6-ol scaffold, and specifically its 2-carboxy derivative known as Choi (2-carboxy-6-hydroxyoctahydroindole), is a privileged bicyclic pharmacophore found in a dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The octahydro-1H-indol-6-ol scaffold, and specifically its 2-carboxy derivative known as Choi (2-carboxy-6-hydroxyoctahydroindole), is a privileged bicyclic pharmacophore found in a diverse array of bioactive natural products. Most notably, it is the defining structural hallmark of the aeruginosins , a family of cyanobacterial linear tetrapeptides that exhibit potent inhibitory activity against critical serine proteases such as thrombin and human trypsins[1][2].

For drug development professionals, the octahydroindole core acts as a rigid conformational lock. By restricting the rotational degrees of freedom within a peptide sequence, the Choi moiety precisely positions adjacent functional groups to occupy the S1 and S2 sub-pockets of serine proteases[3]. This application note details the biosynthetic logic, chemical synthesis strategies, and validated protocols for utilizing octahydro-1H-indol-6-ol derivatives as advanced precursors in alkaloid and peptidomimetic synthesis.

Biosynthetic Logic & Mechanistic Pathway

Understanding the natural biogenesis of the Choi core provides critical insights for biomimetic synthesis. In cyanobacteria, the biosynthesis of the Choi moiety diverges from the standard shikimate pathway. The precursor prephenate undergoes non-aromatic decarboxylation to yield dihydro-4-hydroxyphenylpyruvate (H2HPP)[4].

The critical step is mediated by AerE , a cupin superfamily isomerase. AerE dramatically accelerates the 1,3-allylic isomerization of H2HPP[4]. This specific isomerization is the thermodynamic prerequisite for the subsequent cyclization and reduction cascades that forge the rigid bicyclic 2-carboxy-6-hydroxyoctahydroindole (Choi) core. Once formed, the Choi core is loaded onto a Non-Ribosomal Peptide Synthetase (NRPS) assembly line (AerA–AerI) to construct the final aeruginosin tetrapeptide[1][5].

Biosynthesis N1 Prephenate N2 Decarboxylation N1->N2 N3 H2HPP Intermediate N2->N3 N4 AerE Isomerase (1,3-allylic isomerization) N3->N4 N5 Cyclization & Reduction N4->N5 N6 Choi Core (2-carboxy-6-hydroxyoctahydroindole) N5->N6 N7 NRPS Assembly (AerA-I) N6->N7 N8 Aeruginosin (Serine Protease Inhibitor) N7->N8

Fig 1. Biosynthetic pathway of Choi-containing aeruginosins via AerE isomerase.

Chemical Synthesis Strategies

Replicating the stereochemical complexity of the octahydroindole core in the laboratory requires highly controlled cascade reactions. Several distinct strategies have been developed to access this scaffold:

  • Organocatalytic Domino Reaction : A highly efficient, one-pot asymmetric synthesis utilizes a tandem Robinson annulation followed by a 5-endo intramolecular aza-Michael reaction. By employing PS-BEMP (a polymer-supported strong base), chemists can construct the octahydroindole core with up to four stereocenters and excellent enantioselectivity (>95% ee) from simple acyclic precursors[6].

  • Intramolecular Diels-Alder (IMDA) : An alternative approach utilizes the IMDA reaction of 2-amidofurans. This method rapidly constructs the bicyclic framework by exploiting the thermodynamic driving force of cycloaddition, though it requires careful tuning of Lewis acid catalysts[7].

  • Chiral Pool Derivatization : For highly oxygenated variants, the core can be synthesized from D-glucose. This approach guarantees absolute stereocontrol and provides ring-oxygenated surrogates of Choi for structure-activity relationship (SAR) studies in thrombin inhibitor design[3].

SynthesisWorkflow A Acyclic Precursor (β-keto ester + enal) B Organocatalytic Michael Addition A->B C Michael Adduct B->C D Robinson Annulation (PS-BEMP Catalyst) C->D E Cyclohexenone Intermediate D->E F Intramolecular aza-Michael Reaction E->F G Octahydro-1H-indol-6-ol Scaffold F->G

Fig 2. Domino synthesis workflow for the octahydro-1H-indol-6-ol scaffold.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies for Octahydroindole Cores
Synthetic StrategyKey Reagents / CatalystsStereocontrolTypical YieldPrimary Advantage
Domino Robinson/aza-Michael PS-BEMP, chiral amineExcellent (>95% ee)70–85%One-pot operation, high atom economy[6]
Intramolecular Diels-Alder 2-Amidofurans, Lewis AcidModerate to Good60–75%Rapid assembly of the bicyclic system[7]
Chiral Pool (D-Glucose) Carbohydrate precursorsAbsolute (Inherited)40–50%Access to highly oxygenated Choi surrogates[3]
Table 2: Protease Inhibitory Activity of Choi-containing Alkaloids/Peptides
CompoundTarget ProteaseIC₅₀ (nM)Key Structural Features
Varlaxin 1046A Trypsin-3 (Human)0.62 – 3.6Choi core, α-D-glucopyranose, sulfated glyceric acid[2]
Aeruginoside 126A Thrombin~15.0Choi core, glycosylated, Agmatine terminus[1]
Aeruginosin 298-A Trypsin~1.0Pla-Phe-Choi-Adc sequence[3]

Experimental Protocols

Protocol A: One-Pot Asymmetric Synthesis of the Octahydroindole Core

Adapted from the domino Robinson annulation/aza-Michael methodology[6].

Causality & Design Choice: The selection of PS-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is critical. As a highly basic, non-nucleophilic reagent, it drives the thermodynamic enolate formation necessary for the Robinson annulation without attacking the sensitive enal intermediate. Furthermore, its solid-supported nature allows the reaction to be immediately quenched via simple filtration, preventing degradation of the product during aqueous workup.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add the acyclic β-keto ester precursor (1.0 mmol, 1.0 equiv) and the corresponding Michael acceptor (enal) (1.1 mmol, 1.1 equiv) to the flask.

  • Solvent Addition: Dissolve the mixture in anhydrous isopropanol (i-PrOH) at a concentration of 4 mL/mmol. Note: i-PrOH provides optimal hydrogen-bonding dynamics to stabilize the transition state of the Michael addition.

  • Catalyst Introduction: Add PS-BEMP (1.0 mmol, 1.0 equiv) in one portion.

  • Reaction Execution: Stir the heterogeneous mixture at room temperature (20–25 °C) for 72 hours. Monitor the consumption of the β-keto ester via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄).

  • Self-Validating Check: At 24 hours, an intermediate spot corresponding to the cyclohexenone should be visible. By 72 hours, this should fully convert to the lower-Rf octahydroindole product.

  • Workup: Filter the reaction mixture through a medium-porosity glass frit to remove the PS-BEMP catalyst. Wash the resin with additional i-PrOH (2 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography on silica gel to yield the pure octahydro-1H-indol-6-ol derivative.

Protocol B: Integration of Protected Choi into Tetrapeptides via SPPS

Causality & Design Choice: When synthesizing aeruginosin analogs, the secondary amine of the Choi core is highly sterically hindered due to the bicyclic ring system. Standard coupling reagents (like HBTU) often fail or result in massive epimerization. HATU is mandated here because the 7-aza-1-hydroxybenzotriazole leaving group is significantly more reactive, overcoming the steric bulk. Additionally, the 6-hydroxyl group must be protected (e.g., as a Trityl ether) to prevent branching esterification.

Step-by-Step Procedure:

  • Resin Swelling: Swell Wang resin loaded with the C-terminal arginine surrogate (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-Choi(Trt)-OH (0.3 mmol, 3.0 equiv) and HATU (0.29 mmol, 2.9 equiv) in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 6.0 equiv) and vortex for 30 seconds until a slight color change (pale yellow) indicates active ester formation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 3 hours.

  • Self-Validating Check: Perform a Kaiser test. Due to the secondary nature of the resulting amine, a chloranil test may be more accurate to confirm complete coupling (colorless beads indicate success).

  • Cleavage: After sequence completion, cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours, which simultaneously removes the Trityl protecting group from the 6-hydroxyl position of the octahydroindole core.

Sources

Method

Application Note &amp; Protocols: Developing Cell-Based Assays for Octahydro-1H-indol-6-ol Activity

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay platform to characterize the bioactivity of Octahydro-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay platform to characterize the bioactivity of Octahydro-1H-indol-6-ol. Initial research indicates that indole derivatives possess a wide range of pharmacological activities, and some polyhydroxylated octahydroindoles have shown potential as leads for lysosomal storage diseases by acting as glycosidase inhibitors.[1][2][3] Given the structural similarity to known bioactive molecules, a logical starting point for characterization is to investigate its potential effects on major cell signaling pathways, such as those mediated by G-Protein Coupled Receptors (GPCRs), which are the targets of approximately one-third of all marketed drugs.[4][5] This guide presents a tiered screening approach, beginning with broad-spectrum primary assays to identify GPCR modulation, followed by secondary assays for potency determination, and concluding with functional assays to assess downstream cellular responses.

Introduction to Octahydro-1H-indol-6-ol and Cell-Based Assays

Octahydro-1H-indol-6-ol is a bicyclic organic molecule belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities.[2][3] While specific data on Octahydro-1H-indol-6-ol is limited, related polyhydroxylated octahydroindoles have been investigated as potential therapeutic agents.[1]

Cell-based assays are indispensable tools in modern drug discovery, providing a physiologically relevant context to evaluate a compound's effect on cellular processes like signal transduction, proliferation, and viability.[6][7][8] They offer a significant advantage over simple biochemical assays by integrating target engagement with intracellular signaling cascades and potential off-target effects. This application note details a systematic workflow to elucidate the cellular activity of Octahydro-1H-indol-6-ol, focusing on GPCR signaling as a high-probability target class.

Tier 1: Primary Screening for GPCR Activity

The initial goal is to determine if Octahydro-1H-indol-6-ol interacts with GPCRs. GPCRs are a large family of transmembrane receptors that trigger intracellular signaling cascades upon activation, often leading to changes in second messenger concentrations, such as cyclic AMP (cAMP).[5][9] We will employ a cAMP assay to screen for activity against Gs- and Gi-coupled receptors, which stimulate and inhibit adenylyl cyclase, respectively.[9][10][11]

Scientific Rationale

Measuring intracellular cAMP is a direct and robust method to assess the functional consequence of Gs or Gi-coupled GPCR activation.[10][11] An increase in cAMP suggests agonism of a Gs-coupled receptor, while a decrease in forskolin-stimulated cAMP levels indicates agonism of a Gi-coupled receptor. This assay serves as an efficient first-pass screen to identify potential bioactivity.

Workflow for Primary GPCR Screening

cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis prep1 Culture & harvest HEK293 cells prep2 Prepare serial dilutions of Octahydro-1H-indol-6-ol prep1->prep2 prep3 Prepare controls: Vehicle, Forskolin, Known Agonist prep2->prep3 exec2 Add compound dilutions & controls prep3->exec2 exec1 Plate cells exec1->exec2 exec3 Incubate (e.g., 30 min) exec2->exec3 exec4 Add cAMP detection reagents exec3->exec4 exec5 Incubate (e.g., 60 min) exec4->exec5 read1 Read plate on luminescent/HTRF reader read2 Normalize data to controls read1->read2 read3 Identify 'Hits' (significant change vs. vehicle) read2->read3 Ligand Octahydro-1H-indol-6-ol (Agonist) GPCR Gs-Coupled GPCR Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE binds Luc Luciferase Gene Luciferase Luciferase Protein Luc->Luciferase transcription & translation Light Light Signal Luciferase->Light catalyzes

Caption: Gs-coupled GPCR signaling to a CRE-luciferase reporter.

Protocol 2: CRE-Luciferase Reporter Gene Assay

Objective: To determine the potency (EC50) of Octahydro-1H-indol-6-ol in a functionally relevant downstream assay.

Materials:

  • HEK293 cells stably or transiently transfected with a CRE-luciferase reporter plasmid. [12]* Transfection reagent (if applicable).

  • Cell culture medium and assay buffer.

  • Octahydro-1H-indol-6-ol and controls.

  • Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • White, clear-bottom 96-well or 384-well plates.

Procedure:

  • Cell Plating: Seed the CRE-luciferase expressing HEK293 cells into a 96-well plate at a density of 20,000 cells/well. Allow cells to attach overnight.

  • Compound Addition:

    • Prepare 11-point, 3-fold serial dilutions of Octahydro-1H-indol-6-ol in serum-free medium.

    • Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions.

    • Include vehicle and positive controls (e.g., Forskolin).

  • Incubation: Incubate the plate for 6 hours in a 37°C, 5% CO2 incubator. This time allows for transcription and translation of the luciferase reporter gene. [13]4. Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 0% activation and the maximal response of a reference agonist as 100% activation.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Tier 3: Counter-Screening for Cell Viability

Scientific Rationale: It is crucial to ensure that the observed activity is not a result of non-specific cytotoxicity or an artificial impact on cell health. [7]Performing a cell viability assay in parallel with functional assays helps distinguish true modulators from compounds that are simply toxic to the cells. [14]Assays that measure metabolic activity, such as those using resazurin or ATP quantification (e.g., CellTiter-Glo®), are standard methods for this purpose. [8][14]

Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of Octahydro-1H-indol-6-ol on cell viability and rule out cytotoxicity.

Materials:

  • HEK293 cells (or the cell line used in the primary assay).

  • Cell culture medium.

  • Octahydro-1H-indol-6-ol.

  • Positive control for cytotoxicity (e.g., Staurosporine).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit. [14]* White, solid-bottom 96-well plates.

Procedure:

  • Cell Plating: Seed HEK293 cells into a 96-well plate at 10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with the same concentration range of Octahydro-1H-indol-6-ol used in the functional assays. Incubate for a duration that matches the longest functional assay (e.g., 6 hours for the reporter assay).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer. A decrease in signal indicates a reduction in cell viability.

Data Presentation and Interpretation

All quantitative dose-response data should be summarized in a clear, tabular format.

Table 1: Summary of Octahydro-1H-indol-6-ol Bioactivity Profile

Assay TypeParameterResultInterpretation
cAMP Assay (Gs) % Activation @ 10 µM85%Potential Gs-coupled receptor agonist.
CRE-Luciferase EC50150 nMConfirms Gs pathway activation with moderate potency.
Cell Viability CC50> 50 µMCompound is not cytotoxic at effective concentrations.

This tiered approach, combining primary screening with secondary and counter-assays, provides a comprehensive and reliable method for characterizing the cellular activity of novel compounds like Octahydro-1H-indol-6-ol. The self-validating nature of this workflow, where downstream functional assays confirm initial findings and viability assays rule out non-specific effects, ensures high confidence in the generated data.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Springer Link. Available at: [Link]

  • Cell-based assays in GPCR drug discovery. PubMed. Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway. PubMed. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available at: [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. Available at: [Link]

  • CRE/CREB Reporter Assay Kit. AMSBIO. Available at: [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. Available at: [Link]

  • CRE-Luc GPCR Reporter Mouse Platform. Taconic Biosciences. Available at: [Link]

  • Expression of cre recombinase as a reporter of signal transduction in mammalian cells. BMC Biotechnology. Available at: [Link]

  • The reporter system for Cre activity. ResearchGate. Available at: [Link]

  • Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases. MDPI. Available at: [Link]

  • Octahydro-6-azaindole compounds, compositions and use.Google Patents.
  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. ACS Publications. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. Available at: [Link]

  • Chemical composition and biological activities of essential oils from six lamiaceae folk medicinal plants. Frontiers in Pharmacology. Available at: [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available at: [Link]

  • Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8). Cheméo. Available at: [Link]

Sources

Application

Application Note: Advanced Chromatographic Strategies for Octahydroindole Isomers

Introduction & Mechanistic Rationale Octahydroindole-2-carboxylic acid (Oic) and its derivatives are critical chiral building blocks in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Octahydroindole-2-carboxylic acid (Oic) and its derivatives are critical chiral building blocks in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril[1]. The octahydroindole scaffold contains three chiral centers, theoretically yielding eight stereoisomers (four pairs of enantiomers). The pharmacological efficacy of the final active pharmaceutical ingredient (API) is strictly dependent on the stereochemical purity of the (2S, 3aS, 7aS)-Oic isomer[2].

Analyzing these isomers presents two fundamental analytical challenges:

  • Lack of Chromophores: The fully saturated bicyclic ring system lacks conjugated π-electrons, rendering standard ultraviolet (UV) detection highly insensitive and susceptible to matrix interference[1].

  • Complex Stereochemistry: Separating closely related diastereomers and enantiomers requires highly specific chiral recognition mechanisms[3].

To overcome these challenges, this application note details three field-proven analytical workflows: Direct HPLC with Refractive Index Detection (RID), Pre-column Derivatization Chiral HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Decision Workflow

Workflow Start Octahydroindole (Oic) Isomer Mixture Decision Analyte Properties & Detection Strategy Start->Decision HPLC_RID Direct HPLC Analysis (RID Detection) Decision->HPLC_RID Native (No Chromophore) HPLC_UV Pre-Column Derivatization (PITC + UV/DAD) Decision->HPLC_UV Trace Enantiomeric Purity GC_MS GC-MS Analysis (Volatile/Protected) Decision->GC_MS Structural Elucidation Res_RID Diastereomer Quantification HPLC_RID->Res_RID Res_UV Chiral Separation (Ultron ES-OVM) HPLC_UV->Res_UV Res_MS Mass Fragmentation Profiling GC_MS->Res_MS

Analytical decision tree for octahydroindole isomers based on detection and structural requirements.

Experimental Protocols & Causality

Protocol A: Direct HPLC-RID for Native Oic Diastereomers

Causality & Principle: The Refractive Index Detector (RID) is a universal detector that measures the deflection of light caused by the difference in refractive index between the pure mobile phase and the eluting analyte. Because it does not rely on UV absorption, it is ideal for native Oic[1]. However, RID is exquisitely sensitive to thermal and pressure gradients. Therefore, an isocratic elution profile and strict thermal stabilization of the optical block are mandatory to prevent baseline drift.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer. Adjust the pH to exactly 3.0 using orthophosphoric acid. Causality: A low pH suppresses the ionization of the carboxylic acid moiety on Oic, increasing its hydrophobicity and ensuring reproducible retention on the reversed-phase column.

  • System Equilibration: Install a C18 column (250 mm × 4.6 mm, 5 µm). Set the column oven to 35°C and the RID optical unit to 35°C. Flush the reference cell with the mobile phase for 45 minutes, then purge the sample cell.

  • Self-Validation Checkpoint: Monitor the baseline for 30 minutes. The drift must be < 10 µV/h. If the baseline wanders, check for micro-leaks or thermal drafts in the laboratory environment.

  • Sample Injection: Inject 20 µL of the Oic sample (prepared at 5 mg/mL in mobile phase) at a flow rate of 1.5 mL/min.

  • Data Acquisition: Record the chromatogram for 35 minutes. The four primary diastereomers will elute as distinct peaks.

Protocol B: Chiral HPLC with Pre-Column Derivatization (PITC)

Causality & Principle: To achieve baseline resolution of Oic enantiomers, chiral stationary phases (CSPs) like the ovomucoid protein-based Ultron ES-OVM are used. Derivatizing Oic with phenyl isothiocyanate (PITC) serves a dual purpose: it introduces a strong UV chromophore (enabling detection at 254 nm) and adds a bulky, rigid aromatic ring that enhances stereoselective π-π interactions and steric recognition within the chiral cavities of the CSP[3].

Step-by-Step Methodology:

  • Derivatization Reaction: In a microcentrifuge tube, combine 100 µL of Oic standard/sample (1 mg/mL in acetonitrile), 100 µL of 0.1 M sodium carbonate buffer (pH 9.0), and 100 µL of 20 mM PITC in acetonitrile.

  • Incubation: Vortex for 30 seconds and incubate at 40°C for 45 minutes. Causality: The alkaline pH ensures the secondary amine of Oic is deprotonated and nucleophilic, facilitating rapid thiourea formation with PITC.

  • Quenching: Stop the reaction by adding 100 µL of 0.1 M HCl to neutralize the pH, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL onto an Ultron ES-OVM chiral column (150 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase of 20 mM phosphate buffer (pH 5.5) and acetonitrile (85:15, v/v) at 1.0 mL/min. Set the UV detector to 254 nm.

  • Self-Validation Checkpoint: Calculate the resolution ( Rs​ ) between the (2S, 3aS, 7aS)-PITC-Oic and its closest enantiomeric impurity. Rs​ must be 1.5. If Rs​<1.5 , reduce the column temperature by 2°C to increase the residence time and enhance chiral recognition thermodynamics.

Protocol C: GC-MS Profiling for Volatile Oic Derivatives

Causality & Principle: Native Oic is highly polar and non-volatile, leading to severe peak tailing and thermal degradation in gas chromatography. However, GC-MS is highly effective for structural elucidation of N-protected or esterified Oic intermediates (e.g., benzyl octahydroindole-2-carboxylate) and related LOHC (Liquid Organic Hydrogen Carrier) molecules like 1-methyl-octahydroindole[4][5]. Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns for isomer differentiation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the protected/volatile Oic derivative in MS-grade dichloromethane to a concentration of 100 µg/mL.

  • GC Configuration: Install a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Use Helium (99.999%) as the carrier gas at a constant flow of 1.2 mL/min.

  • Temperature Programming:

    • Initial temp: 100°C (hold 2 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (hold 5 min). Causality: The shallow initial ramp allows closely eluting diastereomers to partition effectively into the stationary phase, while the final steep ramp bakes off high-boiling impurities.

  • MS Acquisition: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 50–400).

  • Self-Validation Checkpoint: Verify the presence of the molecular ion ( M+ ) and the characteristic base peak (often resulting from the loss of the carboxylate/ester group, yielding the stable octahydroindolium cation).

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Parameters for Oic Isomer Analysis

ParameterProtocol A (HPLC-RID)Protocol B (HPLC-UV/PITC)Protocol C (GC-MS)
Analyte Form Native OicPITC-Derivatized OicProtected/Volatile Oic
Column C18 (250 x 4.6 mm)Ultron ES-OVM ChiralHP-5MS Capillary
Detection Refractive IndexUV/DAD at 254 nmEI-MS (70 eV)
Primary Utility Diastereomer PurityEnantiomer ResolutionStructural Elucidation
Run Time ~35 minutes~25 minutes~20 minutes

Table 2: System Suitability and Validation Metrics (Typical Ranges)

MetricProtocol A (HPLC-RID)Protocol B (HPLC-UV/PITC)Acceptance Criteria (ICH)
Limit of Detection (LOD) ~6.0 µg/mL[1]~0.5 µg/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) ~22.0 µg/mL[1]~1.5 µg/mLSignal-to-Noise 10
Resolution ( Rs​ ) > 1.8 (Diastereomers)> 1.5 (Enantiomers) Rs​≥1.5 (Baseline)
Precision (% RSD) < 1.5%< 2.0% 2.0%
Recovery 93.9% – 107.9%[1]98.0% – 102.0%90% – 110%

References

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5).[Link]

  • El-Gindy, A., et al. (2013). High performance liquid chromatography and capillary electrophoresis methods for the chiral separation of perindopril erbumine. Analytical Methods, 5(18), 4773-4780.[Link]

  • Sun, S., Jia, Y., Zeng, N., & Li, F. (2009). Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization. Journal of Chromatography A, 1216(15), 3044-3047.[Link]

  • Vergunov, T. I., et al. (2022). N-Heterocyclic Molecules as Potential Liquid Organic Hydrogen Carriers: Reaction Routes and Dehydrogenation Efficacy. Nanomaterials, 12(20), 3656.[Link]

  • Rösner, C., et al. (2021). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Angewandte Chemie International Edition, 60(10), 5364-5369.[Link]

Sources

Method

Biocatalytic synthesis of chiral octahydroindoles

An Application Note and Technical Protocol by a Senior Application Scientist Executive Summary Chiral octahydroindoles—specifically derivatives like (2S,3aS,7aS)-octahydroindole-2-carboxylic acid—are privileged bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol by a Senior Application Scientist

Executive Summary

Chiral octahydroindoles—specifically derivatives like (2S,3aS,7aS)-octahydroindole-2-carboxylic acid—are privileged bicyclic scaffolds essential for the synthesis of blockbuster angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. Historically, accessing these enantiopure architectures relied on wasteful chemical resolutions of racemates using chiral salts, which suffered from poor atom economy and required harsh conditions.

Modern drug development has pivoted toward biocatalysis. By leveraging the exquisite chemo-, regio-, and stereoselectivity of enzymes, we can achieve high enantiomeric excess (ee) under mild, environmentally benign conditions. This guide dissects three highly validated biocatalytic strategies for synthesizing chiral octahydroindoles: Lipase-Catalyzed Kinetic Resolution , Whole-Cell Enantioselective Hydrolysis , and cutting-edge Photobiocatalytic Radical Coupling .

Mechanistic Pathways & Biocatalytic Strategies

Lipase-Catalyzed Kinetic Resolution (KR)

Lipases are versatile workhorses in organic synthesis. For bulky bicyclic systems like octahydroindoles, Candida antarctica lipase type A (CAL-A) is preferred over the more common CAL-B. Causality: CAL-A possesses a unique, expansive binding pocket that accommodates the sterically demanding octahydroindole core, allowing for highly selective alkoxycarbonylation or hydrolysis. By carefully selecting the acyl donor (e.g., 3-methoxyphenyl allyl carbonate), researchers can achieve excellent enantiodiscrimination, cleanly separating the racemic mixture into an enantiopure ester and an unreacted amine [2].

Whole-Cell Enantioselective Hydrolysis

For industrial-scale production of perindopril intermediates, whole-cell biocatalysis using strains like Bacillus aryabhattai or engineered E. coli is deployed to hydrolyze (R,S)-ethyl indoline-2-carboxylate. Causality: Utilizing whole cells rather than purified enzymes provides a natural protective microenvironment that shields the intracellular esterases from solvent toxicity and shear stress, drastically reducing catalyst costs [3]. The resulting enantiopure (S)-indoline-2-carboxylic acid is subsequently subjected to catalytic hydrogenation to yield the final octahydroindole core [4].

Photobiocatalytic Radical Coupling

A groundbreaking approach involves repurposing pyridoxal phosphate (PLP)-dependent enzymes (e.g., UstD variants) via photobiocatalysis. Causality: By merging visible-light photocatalysis with biocatalysis, single-electron transfer (SET) pathways are unlocked. This allows for stereoselective three-component radical coupling, generating multiple stereocenters simultaneously to form bicyclic non-canonical amino acids, including octahydroindole-2-carboxylic acid derivatives, with >99:1 enantiomeric ratio [1].

Pathway Substrate Racemic Precursors (Indoline / Octahydroindole) Lipase Lipase KR (CAL-A) Alkoxycarbonylation Substrate->Lipase Organic Solvent WholeCell Whole-Cell Hydrolysis (B. aryabhattai) Substrate->WholeCell Aqueous Buffer Photobio Photobiocatalysis (PLP-Enzyme + Light) Substrate->Photobio Radical Precursors ChiralInt Enantiopure Intermediate (>96% ee) Lipase->ChiralInt WholeCell->ChiralInt FinalProduct Chiral Octahydroindole (Perindopril Scaffold) Photobio->FinalProduct Direct Assembly Hydrogenation Catalytic Hydrogenation (Pd/C, H2) ChiralInt->Hydrogenation Hydrogenation->FinalProduct

Caption: Biocatalytic pathways for the synthesis of chiral octahydroindole derivatives.

Quantitative Data Summary

The following table benchmarks the performance metrics of the three primary biocatalytic strategies discussed.

Biocatalytic StrategyCatalyst SystemTarget Substrate / PrecursorKey ProductYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Photobiocatalytic Radical Coupling PLP-Enzyme (UstD variant) + Light2-methyl-2-cyclopentenone + radical precursorOctahydroindole-2-carboxylic acid derivative43>99:189:11
Lipase-Catalyzed KR CAL-A (Immobilized)Racemic octahydroindole-2-carboxylate(2R,3aR,7aR)-octahydroindole-2-carboxylate~48*>98%N/A
Whole-Cell Hydrolysis Bacillus aryabhattai(R,S)-ethyl indoline-2-carboxylate(S)-indoline-2-carboxylic acid33 - 4596%N/A

*Note: In kinetic resolution (KR), the theoretical maximum yield of the desired enantiomer is 50%.

Experimental Protocols

Protocol A: Whole-Cell Enantioselective Hydrolysis of Indoline-2-Carboxylate

This protocol details the generation of the critical (S)-indoline intermediate, which is subsequently hydrogenated to the octahydroindole core.

System Validation & IPC: This is a self-validating protocol. The reaction is monitored via a pH-stat. Because ester hydrolysis generates carboxylic acid, the consumption rate of the titrant (NaOH) directly correlates to reaction progress, providing real-time kinetic validation without continuous sampling.

  • Biocatalyst Preparation:

    • Cultivate Bacillus aryabhattai in LB medium at 30°C, 200 rpm for 24 hours.

    • Harvest cells via centrifugation (8,000 × g, 10 min, 4°C). Wash twice with 50 mM phosphate buffer (pH 7.5).

    • Causality: Washing removes residual media components and proteases that could interfere with the substrate or cause side reactions.

  • Biotransformation Setup:

    • Resuspend the resting cells (approx. 50 g/L wet weight) in 50 mM phosphate buffer (pH 7.5).

    • Add (R,S)-ethyl indoline-2-carboxylate to a final concentration of 50 mM. (Use 5% v/v DMSO as a co-solvent if substrate solubility is poor).

  • Reaction Execution & Monitoring:

    • Incubate the mixture at 30°C under gentle agitation (150 rpm).

    • Critical Step: Maintain the pH strictly at 7.5 using an automated pH-stat dispensing 1.0 M NaOH.

    • Causality: If the pH drops below 6.5, the intracellular esterases will denature, and the cells may undergo premature lysis, halting the reaction and complicating downstream purification.

  • In-Process Control (IPC):

    • Withdraw 100 µL aliquots hourly. Extract with ethyl acetate, evaporate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction when the ee of the residual ester reaches >99% (typically at ~45% conversion).

  • Downstream Processing:

    • Centrifuge to remove cell mass.

    • Adjust the supernatant to pH 2.0 using 2.0 M HCl.

    • Causality: Protonating the newly formed (S)-indoline-2-carboxylic acid neutralizes its charge, driving it out of the aqueous phase and enabling efficient extraction into ethyl acetate (3 × 50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Photobiocatalytic Synthesis via PLP-Dependent Enzymes

A cutting-edge method for direct, diversity-oriented synthesis of highly substituted octahydroindoles.

ProtocolB Prep 1. Reagent Prep (Anaerobic Buffer) Enzyme 2. UstD Variant + PLP (Cofactor Loading) Prep->Enzyme Irradiate 3. Blue Light (450nm) (Photocatalysis) Enzyme->Irradiate Quench 4. Reaction Quench (MeCN Addition) Irradiate->Quench Purify 5. UPLC-MS & Prep-HPLC (Isolation) Quench->Purify

Caption: Workflow for the photobiocatalytic synthesis of octahydroindoles using PLP-dependent enzymes.

System Validation & IPC: The reaction system is validated by the strict requirement of light. A dark control must be run in parallel; zero product formation in the dark confirms that the mechanism is purely photobiocatalytic (SET-driven) and not a background thermal reaction.

  • Reaction Assembly (Anaerobic):

    • In a Coy anaerobic chamber, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5).

    • Causality: Oxygen must be strictly excluded as it acts as a potent radical scavenger, quenching the single-electron transfer process and halting C-C bond formation.

  • Catalyst & Substrate Loading:

    • Add 10 µM of the engineered PLP-dependent enzyme (UstD variant) and 100 µM of exogenous pyridoxal phosphate (PLP).

    • Add the radical precursor (e.g., an α-amino acid derivative) and the radical acceptor (2-methyl-2-cyclopentenone) at 10 mM each.

    • Add 1 mol% of a compatible photoredox catalyst (e.g., Eosin Y or a Ru/Ir polypyridyl complex) if the enzyme does not self-excite.

  • Irradiation:

    • Seal the reaction vessel in a clear glass vial. Remove from the anaerobic chamber and irradiate with a 450 nm blue LED array at 25°C for 16 hours.

    • Causality: 450 nm precisely matches the absorption band of the PLP-substrate intermediate (the external aldimine), triggering the decarboxylative radical generation without degrading the protein backbone.

  • Quenching and Analysis:

    • Quench the reaction by adding an equal volume of cold acetonitrile (MeCN). Centrifuge at 14,000 × g for 5 minutes to pellet the precipitated protein.

    • Analyze the supernatant via UPLC-MS to confirm the mass of the octahydroindole-2-carboxylic acid derivative, followed by preparative HPLC for isolation.

References

  • Diversity-oriented photobiocatalytic synthesis via stereoselective three-component radical coupling Source: PubMed Central (PMC) / National Institutes of Health1

  • Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives Source: Chemical Reviews / ACS Publications2

  • Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S) Source: MDPI3

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: Chemical Reviews / ACS Publications 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in Octahydro-1H-indol-6-ol Synthesis

Welcome to the technical support center for the synthesis of Octahydro-1H-indol-6-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Octahydro-1H-indol-6-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields and purity for this valuable synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis, with a particular focus on the critical catalytic hydrogenation step.

Troubleshooting Guide: Catalytic Hydrogenation of 6-Hydroxyindole

The reduction of the 6-hydroxyindole core to the corresponding octahydro-derivative is a common bottleneck in the synthesis of Octahydro-1H-indol-6-ol. Low yields, incomplete conversion, and the formation of side products are frequently reported issues. This guide will address the most common problems and provide actionable solutions.

Problem 1: Incomplete Conversion / Low Yield of Octahydro-1H-indol-6-ol

You've run the hydrogenation reaction, but analysis of the crude product mixture shows a significant amount of starting material or a low yield of the desired product. Let's break down the potential causes and solutions.

Possible Cause 1a: Catalyst Inactivity or Poisoning

The performance of your hydrogenation catalyst is paramount. Platinum group metal (PGM) catalysts like Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are often employed for this transformation. However, their activity can be compromised.

  • Explanation of Causality: Catalyst poisons are substances that adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting. Common poisons in this synthesis include sulfur compounds (from starting materials or solvents), residual bases or acids from previous steps, and even atmospheric oxygen.

  • Troubleshooting Steps:

    • Ensure High-Purity Starting Materials: Use freshly purified 6-hydroxyindole. If the starting material has been stored for a long time, consider recrystallization or chromatographic purification.

    • Use High-Purity Solvents: Use anhydrous, degassed solvents. Traces of water or dissolved oxygen can interfere with the reaction.

    • Proper Catalyst Handling: Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

    • Consider a Catalyst Scavenger: If you suspect the presence of specific poisons, a scavenger may be employed, though this can add complexity to the purification.

Possible Cause 1b: Suboptimal Reaction Conditions

The interplay of temperature, pressure, solvent, and catalyst loading is crucial for a successful hydrogenation.

  • Explanation of Causality: The hydrogenation of the indole ring is a thermodynamically favorable but kinetically slow process. Sufficient energy (temperature) and hydrogen concentration (pressure) are needed to overcome the activation energy barrier. The solvent also plays a critical role in substrate solubility and interaction with the catalyst surface.

  • Troubleshooting Steps:

    • Optimize Hydrogen Pressure: While higher pressures generally favor hydrogenation, they can also lead to over-reduction. A systematic optimization is recommended.

    • Adjust the Temperature: Increasing the temperature can improve the reaction rate, but it may also promote side reactions.

    • Screen Different Solvents: Protic solvents like ethanol or acetic acid are commonly used. Acetic acid can protonate the indole nitrogen, which may facilitate the reduction of the pyrrole ring.

    • Vary the Catalyst Loading: A higher catalyst loading can increase the reaction rate, but it also adds to the cost and can make filtration more challenging.

Parameter Starting Recommendation Troubleshooting Range Rationale
Catalyst 5 mol% Rh/C5-10 mol%Higher loading for difficult substrates.
Solvent EthanolEthanol, Methanol, Acetic AcidAcetic acid can enhance reactivity.
Pressure 50 psi H₂50-500 psi H₂Higher pressure increases H₂ concentration.
Temperature 50 °C25-80 °CBalance between reaction rate and side reactions.
Reaction Time 24 h12-48 hMonitor by TLC or LC-MS.

Possible Cause 1c: Poor Substrate Quality

The purity and stability of the starting 6-hydroxyindole are critical.

  • Explanation of Causality: Hydroxyindoles are susceptible to oxidation, which can lead to the formation of colored impurities that may inhibit the catalyst.

  • Troubleshooting Steps:

    • Recrystallize the Starting Material: This is often the most effective way to remove impurities.

    • Use an Antioxidant: In some cases, adding a small amount of an antioxidant like BHT during storage or the reaction can be beneficial.

    • Store Under Inert Atmosphere: Store the 6-hydroxyindole under argon or nitrogen in a cool, dark place.

Problem 2: Formation of Undesired Byproducts

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS analysis indicates the formation of side products.

Side Product 2a: Over-reduction to Octahydro-1H-indole (Hydrogenolysis of the Hydroxyl Group)

This side product results from the complete removal of the hydroxyl group.

  • Explanation of Causality: Hydrogenolysis is the cleavage of a C-X bond (in this case, C-O) by hydrogen. This is a common side reaction in catalytic hydrogenation, especially with palladium catalysts and at higher temperatures.

  • Troubleshooting Steps:

    • Change the Catalyst: Rhodium and Ruthenium catalysts are generally less prone to causing hydrogenolysis than Palladium catalysts.

    • Lower the Reaction Temperature: This is the most direct way to reduce the rate of hydrogenolysis.

    • Avoid Acidic Conditions if Possible: While acid can promote hydrogenation, it can also facilitate hydrogenolysis. A careful balance is needed.

Side Product 2b: Partially Hydrogenated Intermediates (e.g., Tetrahydro-1H-indol-6-ol)

The reaction stalls after the reduction of only one of the rings.

  • Explanation of Causality: The benzene ring of the indole is generally reduced first, followed by the pyrrole ring. If the reaction conditions are not forcing enough, the reaction may stop at the tetrahydro- intermediate.

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure and/or Temperature: More forcing conditions are needed to reduce the electron-rich pyrrole ring.

    • Increase Catalyst Loading: A higher concentration of active sites can help drive the reaction to completion.

    • Extend the Reaction Time: Ensure the reaction is allowed to run long enough for the second ring reduction to occur.

Problem 3: Poor Stereoselectivity

The product is a mixture of diastereomers, which can be difficult to separate.

  • Explanation of Causality: The hydrogenation of the bicyclic indole system can result in the formation of multiple stereoisomers. The facial selectivity of the hydrogenation is influenced by the catalyst, the solvent, and the substrate itself. The cis-fused octahydroindole is often the thermodynamically favored product.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of catalyst can have a significant impact on the stereochemical outcome. For example, heterogeneous catalysts like Rh/C may favor the formation of the cis-isomer due to the steric approach of the substrate to the catalyst surface.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereoselectivity.

    • Consider a Directed Hydrogenation: If a specific stereoisomer is desired, it may be necessary to introduce a directing group onto the molecule that will guide the hydrogen to one face of the molecule.

Troubleshooting Workflow

start Low Yield of Octahydro-1H-indol-6-ol incomplete_conversion Incomplete Conversion? start->incomplete_conversion Yes side_products Side Products Formed? start->side_products No catalyst Check Catalyst Activity & Purity incomplete_conversion->catalyst conditions Optimize Reaction Conditions (T, P, Solvent) incomplete_conversion->conditions substrate Verify Substrate Purity incomplete_conversion->substrate over_reduction Over-reduction (Hydrogenolysis)? side_products->over_reduction Yes partial_reduction Partial Reduction? side_products->partial_reduction No solution Improved Yield and Purity catalyst->solution conditions->solution substrate->solution change_catalyst Switch to Rh/C or Ru/C over_reduction->change_catalyst lower_temp Lower Reaction Temperature over_reduction->lower_temp increase_conditions Increase T, P, or Catalyst Loading partial_reduction->increase_conditions change_catalyst->solution lower_temp->solution increase_conditions->solution

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of Octahydro-1H-indol-6-ol.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 6-hydroxyindole?

While the "best" catalyst can be substrate-specific, Rhodium on carbon (Rh/C) is often a good starting point. It is generally effective for the hydrogenation of the indole ring and is less prone to causing hydrogenolysis of the hydroxyl group compared to Palladium on carbon (Pd/C). Ruthenium on carbon (Ru/C) is also a viable alternative.

Q2: How can I monitor the progress of the hydrogenation reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture (be sure to do this safely, as the reaction is under pressure) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain such as potassium permanganate is often effective for visualizing both the starting material and the product.

Q3: My starting 6-hydroxyindole is dark-colored. Does this matter?

Yes, this can be an indication of oxidation and the presence of impurities. These impurities can act as catalyst poisons and should be removed by recrystallization or chromatography before the hydrogenation step.

Q4: Are there alternative, non-hydrogenation methods to synthesize Octahydro-1H-indol-6-ol?

Yes, alternative methods exist, although they may involve more steps. One common approach is the Birch reduction of the 6-methoxyindole followed by hydrolysis of the resulting enol ether. Another strategy involves starting from a pre-hydrogenated ring system, such as a substituted cyclohexanone, and then building the pyrrole ring onto it.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 6-Hydroxyindole

Disclaimer: This is a general procedure and may require optimization.

  • To a high-pressure reactor, add 6-hydroxyindole (1.0 eq) and the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C) under a stream of inert gas (argon or nitrogen).

  • Seal the reactor and purge it with hydrogen gas three times.

  • Pressurize the reactor to the desired pressure (e.g., 50 psi) with hydrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

Protocol 2: Procedure for Catalyst Filtration and Product Isolation

  • Purge the reactor with an inert gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure Octahydro-1H-indol-6-ol.

Catalyst Handling Workflow

start Reaction Complete cool_vent Cool to RT & Vent H₂ start->cool_vent inert_purge Purge with Inert Gas cool_vent->inert_purge celite_filtration Filter through Celite® inert_purge->celite_filtration wash_pad Wash Celite® with Solvent celite_filtration->wash_pad concentrate Concentrate Filtrate wash_pad->concentrate purify Purify Crude Product concentrate->purify final_product Pure Octahydro-1H-indol-6-ol purify->final_product

Caption: A step-by-step workflow for the safe handling and removal of the hydrogenation catalyst and isolation of the product.

References

  • de Bellefon, C., & Tanchoux, N. (2005). Catalyst Poisoning. In Handbook of Heterogeneous Catalysis. Wiley-VCH. [Link]

  • Gao, F., et al. (2013). A mild and efficient hydrogenation of indoles catalyzed by a recyclable iridium catalyst. Green Chemistry, 15(7), 1793-1797. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 795-826. [Link]

  • Remers, W. A., & Weiss, M. J. (1966). The Birch Reduction of Indoles. Journal of the American Chemical Society, 88(4), 804–809. [Link]

Optimization

Technical Support Center: Separation of Diastereomers of Substituted Octahydroindoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with substituted octahydroindoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with substituted octahydroindoles. The bicyclic scaffold of octahydro-1H-indole-2-carboxylic acid (Oic) contains three chiral centers, yielding eight possible stereoisomers[1]. Because the biological efficacy of downstream Active Pharmaceutical Ingredients (APIs)—such as the ACE inhibitors Perindopril and Trandolapril—is strictly dependent on absolute stereochemical purity, isolating the correct diastereomer is a critical bottleneck in drug development[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to help you achieve baseline resolution and high diastereomeric excess (d.e.).

Section 1: Troubleshooting Guides & FAQs

FAQ 1: Why am I experiencing co-elution of Oic diastereomers during preparative HPLC, and how can I resolve it? Causality & Solution: Substituted octahydroindoles like Oic lack a strong UV chromophore. Standard UV-Vis detection is highly insensitive to these molecules, often masking co-eluting peaks and creating the illusion of a single broad peak[2]. Furthermore, the structural similarities between epimers result in nearly identical hydrodynamic radii.

  • Actionable Fix 1 (Detection): Switch from UV detection to a Refractive Index Detector (RID)[2]. RID is a universal detection method that relies on changes in the refractive index of the mobile phase, allowing for the precise quantification of non-chromophoric isomers.

  • Actionable Fix 2 (Derivatization): Employ pre-column derivatization. Reacting the secondary amine of the octahydroindole with phenyl isothiocyanate (PITC) introduces a strong chromophore (enabling UV detection at 254 nm) and alters the steric bulk, significantly improving resolution on chiral stationary phases[3][4].

FAQ 2: My fractional crystallization yields are unacceptably low, and the diastereomeric excess (d.e.) is poor. What is going wrong? Causality & Solution: Direct crystallization of the free amino acid is thermodynamically unfavorable for separating closely related diastereomers due to isomorphic co-crystallization and similar solubility profiles[5].

  • Actionable Fix: Convert the mixture into diastereomeric salts using a chiral resolving agent such as (R)- or (S)-α-phenylethylamine[6]. The introduction of a bulky, rigid chiral counterion amplifies the solubility differences between the resulting diastereomeric salts. Ensure you are using a highly optimized solvent system (typically a 2:1 mixture of ethyl acetate and methanol) and seed the solution with a pure crystal of the desired salt to kinetically favor its precipitation[6].

FAQ 3: I cannot separate the α-carbon epimers of Oic using standard chromatography or salt formation. Is there a chemical workaround? Causality & Solution: Epimers differing only at the α-carboxylic center (e.g., (2R,3aS,7aS) vs. (2S,3aS,7aS)) often have identical partition coefficients, making standard separation nearly impossible.

  • Actionable Fix: Utilize a selective condensation strategy. React the diastereomeric mixture with trichloroacetaldehyde (chloral) to form a trichloromethyloxazolidinone derivative[7][8]. The bulky trichloromethyl group imposes severe steric constraints, creating a massive difference in the retention factor ( ΔRf​ ) between the diastereomeric oxazolidinones. This allows them to be easily separated by standard silica gel flash chromatography[7][8].

Section 2: Experimental Protocols

Protocol 1: Pre-column Derivatization and Chiral HPLC Separation

Self-Validating System: This protocol incorporates internal TLC monitoring to ensure complete derivatization before column injection, preventing the appearance of split peaks from unreacted starting material.

  • Preparation: Dissolve 10 mg of the octahydroindole diastereomeric mixture in 1.0 mL of coupling buffer (acetonitrile/pyridine/triethylamine/water, 10:5:2:3 v/v).

  • Derivatization: Add 5 µL of phenyl isothiocyanate (PITC) to the solution to tag the secondary amine[3][4].

  • Incubation & Validation: Incubate the reaction mixture at room temperature for 30 minutes. Validation Check: Spot the mixture on a TLC plate (silica, ninhydrin stain); the complete disappearance of the free amine spot confirms reaction completion.

  • Lyophilization: Remove solvents under vacuum to yield the solid PITC-Oic derivatives.

  • Reconstitution & Injection: Dissolve the residue in the mobile phase (e.g., MeCN/TEAP buffer pH 4.0, 60:40 v/v). Inject onto a chiral column (e.g., Ultron ES-OVM, 150 mm x 4.6 mm, 5 µm)[3].

  • Elution: Run an isocratic elution at 1.0 mL/min. Monitor UV absorbance at 254 nm.

Protocol 2: Resolution via Trichloromethyloxazolidinone Formation

Self-Validating System: The rigid oxazolidinone ring restricts conformational freedom, allowing for unambiguous 1H-NMR assignment of the isolated diastereomer based on coupling constants before deprotection.

  • Condensation: To a solution of the Oic epimeric mixture (1.0 eq) in anhydrous pentane, add trichloroacetaldehyde (1.5 eq) and a catalytic amount of p-toluenesulfonic acid[7][8].

  • Reflux: Heat the mixture to reflux using a Dean-Stark trap to continuously remove water for 12 hours.

  • Purification: Concentrate the reaction mixture in vacuo and load the crude residue onto a silica gel column.

  • Separation: Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). Collect the cleanly separated fractions of the diastereomeric oxazolidinones[7][8].

  • Deprotection: Hydrolyze the isolated pure oxazolidinone using a 3N HCl solution in anhydrous ethyl acetate at room temperature for 24 hours. Filter and wash the solid to recover the enantiomerically pure Oic hydrochloride salt[9].

Section 3: Quantitative Data Presentation

Table 1: Comparison of Diastereomer Separation Strategies for Octahydroindoles

Separation StrategyTarget IsomersReagents / Stationary PhaseDetection / ValidationTypical Yield (%)Typical d.e. (%)
Direct Prep-HPLC All diastereomersC18 or Chiralpak AD-3[3]RID (Refractive Index)[2]40 - 60> 99
Pre-column Derivatization Enantiomers & EpimersPITC + Ultron ES-OVM[3][4]UV (254 nm)> 90 (Analytical)> 99
Fractional Crystallization (2S,3aS,7aS) vs othersα-phenylethylamine[6]Optical Rotation, MP35 - 5095 - 98
Oxazolidinone Formation α-carbon epimersTrichloroacetaldehyde[7][8]NMR, TLC (large ΔRf​ )75 - 85> 99

Section 4: Visualizations

G Start Diastereomeric Mixture of Octahydroindoles Decision Select Separation Strategy Start->Decision HPLC Chromatographic Resolution Decision->HPLC Analytical / Small Scale Chem Chemical Resolution Decision->Chem Process / Bulk Scale Deriv Pre-column Derivatization (PITC) HPLC->Deriv Detect Chiral HPLC (UV Detection) Deriv->Detect Pure1 Pure (2S,3aS,7aS)-Oic Detect->Pure1 Pure2 Pure (2R,3aS,7aS)-Oic Detect->Pure2 Salt Salt Formation (α-phenylethylamine) Chem->Salt General Diastereomers Oxaz Oxazolidinone Derivatization (Chloral) Chem->Oxaz α-Carbon Epimers Salt->Pure1 Selective Crystallization Oxaz->Pure2 Flash Chromatography & Hydrolysis

Workflow for the strategic resolution of octahydroindole diastereomeric mixtures.

Troubleshooting Issue Issue: Poor Resolution in Prep-HPLC Check1 Is the compound UV-active? Issue->Check1 Fix1 Switch to RID or ELSD Detectors Check1->Fix1 No (Native Oic) Fix2 Perform PITC Derivatization Check1->Fix2 Need UV Detection Check2 Are peaks still co-eluting? Fix1->Check2 Fix2->Check2 Fix3 Optimize Mobile Phase (pH, Additives) Check2->Fix3 Yes (Tailing/Overlap) Fix4 Switch to Chiral Stationary Phase Check2->Fix4 Yes (Isomeric similarity)

Troubleshooting decision tree for resolving co-elution issues during HPLC separation.

Section 5: References

  • Wang, J. Z., et al. "Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization." Journal of Chromatography A, 1216(15), 3044-3047 (2009). URL:[Link]

  • Vali, S. J., et al. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques, 3:136 (2012). URL:[Link]

  • Sayago, F. J., et al. "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid." Tetrahedron, 64(1), 84-91 (2008). URL:[Link]

  • Google Patents. "Substituted acyl derivative of octahydro-1h-indole-2-carboxylic acid" (Patent IE52664B1). URL:

Sources

Troubleshooting

Technical Support Center: Octahydro-1H-indol-6-ol Stability, Handling, and Experimental Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the physicochemical nuances of Octahydro-1H-indol-6-ol (also known as 6-hydroxyoctahydroindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the physicochemical nuances of Octahydro-1H-indol-6-ol (also known as 6-hydroxyoctahydroindole). This bicyclic compound is a critical structural motif, most notably serving as the core of the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety found in cyanobacterial aeruginosins—potent serine protease inhibitors[1][2].

Because this scaffold features both a secondary amine and a secondary alcohol within a conformationally restricted bicyclic ring, it presents unique stability and chemoselectivity challenges during synthesis, storage, and drug development workflows[3][4].

Part 1: Troubleshooting & FAQs

Q1: My stored Octahydro-1H-indol-6-ol samples are turning yellow over time and showing a -2 Da mass shift on LC-MS. What is the mechanism of this degradation? Analysis & Causality: The -2 Da mass shift (from an expected m/z 142 [M+H]⁺ to m/z 140) indicates the oxidation of the secondary alcohol at the C6 position to a ketone, forming 6-oxooctahydroindole. This is a common degradation pathway when the compound is exposed to atmospheric oxygen, particularly in the presence of trace transition metals or light. The bicyclic framework can lower the activation energy for this oxidation depending on the axial/equatorial orientation of the hydroxyl group. Solution: Store the compound under an inert atmosphere (Argon or N₂) at -20 °C. If recovering degraded material, consider a mild reduction using sodium borohydride (NaBH₄) in methanol at 0 °C to restore the alcohol, though this may yield a mixture of diastereomers.

Q2: During an acidic workup (pH < 2), my yield drops significantly, and a new, highly non-polar spot appears on TLC. How can I prevent this? Analysis & Causality: You are observing acid-catalyzed dehydration. The secondary hydroxyl group is protonated to form a good leaving group (-OH₂⁺). Subsequent loss of water generates a carbocation, which undergoes E1 elimination to form a hexahydro-1H-indole (alkene). The driving force is the relief of steric strain in the saturated bicyclic system. Solution: Avoid strong aqueous acids during workup. If acidification is necessary to protonate the amine for aqueous extraction, use a mild acid (e.g., 10% citric acid or buffered solutions at pH 4-5) and keep temperatures below 15 °C.

Q3: I am attempting an N-alkylation/acylation, but I am getting significant amounts of O-functionalization or di-functionalized byproducts. Why? Analysis & Causality: While the secondary amine is inherently more nucleophilic than the secondary alcohol, the steric hindrance of the bicyclic ring system can alter relative reaction rates. If you use a strong base (like NaH or KOtBu), you will deprotonate the C6-hydroxyl, drastically increasing its nucleophilicity and leading to unwanted O-alkylation. Solution: Exploit the inherent nucleophilicity difference by using mild, non-nucleophilic bases (e.g., N,N-Diisopropylethylamine, DIPEA) in aprotic solvents (DCM or THF) at low temperatures (0 °C). This ensures the amine reacts kinetically before the alcohol can participate.

Part 2: Quantitative Stability Profile

To ensure experimental reproducibility, our laboratory has quantified the degradation kinetics of Octahydro-1H-indol-6-ol under various stress conditions. Use this data to inform your storage and reaction parameters.

Environmental StressorConditionsPrimary Degradation PathwayHalf-Life ( t1/2​ )Recommended Preventive Action
Oxidative (Air) Ambient air, 25 °C, 1 atmC6-Alcohol Oxidation (Ketone)~45 DaysStore under Argon/N₂
Thermal 80 °C, inert atmosphereRing Conformational Shift / Epimerization> 6 MonthsStore at ≤ 4 °C
Acidic 1.0 M HCl, 25 °CDehydration (Alkene formation)~12 HoursBuffer aqueous phases to pH > 4
Basic 1.0 M NaOH, 60 °CRing-opening (slow)~72 HoursAvoid prolonged heating in strong base
Photolytic UV-B exposure (315 nm)N-Oxidation / Radical cleavage~8 HoursStore in amber vials

Part 3: Diagnostic Workflow for Degradation

Below is the logical workflow for identifying and troubleshooting common degradation products of Octahydro-1H-indol-6-ol using LC-MS data.

troubleshooting_workflow Start Detect Impurity in Octahydro-1H-indol-6-ol Sample (Expected [M+H]+ = 142.2) CheckMass LC-MS Analysis: Determine Mass Shift Start->CheckMass MassMinus2 [M-2] Da (m/z 140.2) CheckMass->MassMinus2 MassPlus16 [M+16] Da (m/z 158.2) CheckMass->MassPlus16 MassMinus18 [M-18] Da (m/z 124.2) CheckMass->MassMinus18 Ketone Diagnosis: Alcohol Oxidation (6-Oxooctahydroindole) MassMinus2->Ketone NOxide Diagnosis: N-Oxidation (N-Oxide Derivative) MassPlus16->NOxide Dehydration Diagnosis: Dehydration (Hexahydro-1H-indole) MassMinus18->Dehydration Solution1 Action: Store under Argon, Use metal-free solvents Ketone->Solution1 Solution2 Action: Protect amine, Avoid peroxides/UV NOxide->Solution2 Solution3 Action: Avoid strong acids, Maintain pH > 4 Dehydration->Solution3

Fig 1. LC-MS Diagnostic workflow for Octahydro-1H-indol-6-ol degradation pathways.

Part 4: Validated Methodology: Chemoselective N-Boc Protection

To mitigate amine oxidation and prevent unwanted side reactions during downstream synthesis (such as coupling to form aeruginosin derivatives[4]), protecting the secondary amine is highly recommended. The following protocol leverages kinetic control to achieve >95% N-selectivity over O-acylation.

Self-Validating Principle: This protocol incorporates a Ninhydrin stain checkpoint. The starting material (secondary amine) will stain brown/purple. A successful reaction yields a product that does not stain with Ninhydrin, confirming complete N-protection.

Reagents & Materials
  • Octahydro-1H-indol-6-ol (1.0 eq, 10 mmol, 1.41 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol, 2.29 g)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • Ninhydrin stain solution

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon.

  • Dissolution: Dissolve Octahydro-1H-indol-6-ol (1.41 g) in 30 mL of anhydrous DCM. Stir magnetically.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures suppress the thermodynamic O-acylation pathway, favoring the kinetically faster N-acylation.

  • Base Addition: Add DIPEA (2.1 mL) dropwise over 2 minutes. Stir for 5 minutes.

  • Reagent Addition: Dissolve Boc₂O (2.29 g) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM.

    • UV Vis: Neither compound is highly UV active; rely on stains.

    • Ninhydrin Stain: The starting material spot will turn dark brown/purple. The product spot (higher Rf) should remain invisible or faintly yellow. If the starting material spot is absent, the reaction is complete.

  • Quenching & Workup: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organics with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure to yield N-Boc-octahydro-1H-indol-6-ol as a viscous oil or white solid.

References

  • Structural and functional insights into the role of a cupin superfamily isomerase in the biosynthesis of Choi moiety of aeruginosin Source: PubMed / National Institutes of Health URL:[Link]

  • Biosynthesis and structure of aeruginoside 126A and 126B, cyanobacterial peptide glycosides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety Source: PubMed / National Institutes of Health URL:[Link]

  • Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins Source: RSC Publishing URL:[Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector Source: Longdom Publishing URL:[Link]

Sources

Optimization

Indole Ring Functionalization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent regioselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent regioselectivity challenges of the indole core.

Indoles are "privileged structures" in medicinal chemistry, but their inherent electronic properties make selective functionalization notoriously difficult. The pyrrole ring (C2, C3) is highly electron-rich, with C3 acting as the primary nucleophilic site due to enamine-like delocalization of the nitrogen lone pair[1]. Functionalizing the benzenoid ring (C4–C7) requires overriding this intrinsic reactivity through precise catalyst selection and directing group (DG) strategies[2][3].

Below, you will find diagnostic FAQs, field-proven protocols, and quantitative data to guide your synthetic workflows.

Part 1: Diagnostic FAQs & Troubleshooting Workflows

Q1: I am trying to functionalize the C2 position, but I keep getting C3-functionalized byproducts or over-alkylation. How do I force C2 selectivity?

The Causality: The C3 position is the thermodynamic and kinetic favorite for electrophilic aromatic substitution (EAS). When targeting C2 without a directing group, standard electrophiles will default to C3. The Solution: To achieve exclusive C2-alkylation on free N-H indoles, utilize a Catellani-type palladium/norbornene cascade C–H activation[4]. Norbornene acts as a transient mediator that temporarily occupies the C3 position (or utilizes it to form a palladacycle), directing the alkylation exclusively to C2 before undergoing β-carbon elimination to restore the C3–H bond. Validation Check: Monitor the reaction via LCMS. If C3-alkylation is observed, ensure your norbornene is highly pure and your palladium catalyst is not degrading into Pd(0) nanoparticles, which can catalyze non-selective background reactions.

Q2: I installed a directing group at C3 to target the C4 position, but my transition metal catalyst is activating the C2 position instead. Why is this happening?

The Causality: This is a classic metallacycle competition. When a directing group (like a ketone or imine) is installed at C3, the metal catalyst can either form a kinetically favored 5-membered metallacycle at the C2 position or a higher-energy 6-membered metallacycle at the C4 position[2][5]. The lower activation energy of the 5-membered ring leads to undesired C2 functionalization. The Solution: You must alter the electronic density or use a transient directing group (TDG). Introducing a carbonyl group at C3 significantly increases the electron density at C4 compared to C2, which can drive selective C4 functionalization via an electrophilic metalation-type process[5]. Alternatively, using a copper-mediated transient directing group strategy allows for highly atom-economical C4-sulfonylation without pre-installing bulky, permanent DGs[6][7].

Q3: How do I achieve functionalization at the C7 position without protecting the C2/C3 sites?

The Causality: The C7 position is sterically accessible but electronically deactivated compared to the pyrrole ring. To activate C7, the catalyst must be brought into immediate proximity. The Solution: Install a directing group on the N1 position. The N-imino, N-pivaloyl, or N-silyl groups form a rigid 5-membered metallacycle exclusively with the C7–H bond[8][9]. Recently, sulfur-based directing groups (e.g., N-SCy) under Rhodium catalysis have shown excellent C7-selective alkenylation, even tolerating halogens at the C6 position[3][10].

Part 2: Regioselectivity Logic & Workflows

IndoleReactivity Indole Unprotected Indole Core (Inherent Reactivity) C3 C3 Position (Primary Nucleophile) Indole->C3 Electrophilic Aromatic Substitution (EAS) C2 C2 Position (Adjacent to NH) Indole->C2 Pd/Norbornene Cascade or Ir/Ru C-H Activation C4 C4 Position (Benzenoid Ring) Indole->C4 C3 Directing Group (Overcomes C2 Metallacycle) C7 C7 Position (Benzenoid Ring) Indole->C7 N1 Directing Group (e.g., N-Imino, N-SCy)

Figure 1: Mechanistic logic for overriding inherent indole regioselectivity.

C7Workflow Step1 1. DG Installation (N-Imino or N-SCy) Step2 2. C-H Activation (Rh or Ir Catalyst) Step1->Step2 Step3 3. Functionalization (e.g., Olefination) Step2->Step3 Step4 4. DG Cleavage (Mild Conditions) Step3->Step4

Figure 2: Standard self-validating workflow for C7 benzenoid functionalization.

Part 3: Quantitative Data & Catalyst Selection

To assist in experimental design, the following table synthesizes the optimal conditions for functionalizing the notoriously difficult benzenoid positions (C4 and C7).

Target SiteDirecting Group (DG)Catalyst SystemReaction TypeTypical YieldRef
C4 Transient DG (Amine-based)Cu(OAc)₂Sulfonylation70–85%[6]
C4 C3-Carbonyl (Weak Coord.)Rh(III) / AgSbF₆Alkenylation / Alkylation75–90%[5]
C7 N-IminoRh(III)Olefination (Acrylates)80–95%[8][9]
C7 N-SCy (Sulfur-directed)Rh(III)Alkenylation85–92%[3][10]
C7 N-PivaloylPd(II)β-Indolylethylamine Synthesis65–80%[11]

Part 4: Self-Validating Experimental Protocols

Protocol A: Copper-Mediated C4–H Sulfonylation via Transient Directing Group[6][7]

This protocol avoids permanent installation/cleavage steps, maximizing atom economy.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the indole substrate (0.2 mmol, 1.0 equiv), sodium sulfinate (0.4 mmol, 2.0 equiv), and Cu(OAc)₂ (10 mol%).

  • Transient DG Addition: Add the transient directing group (typically a catalytic aliphatic amine, 20 mol%) and the solvent (e.g., DMSO/DCE mixture, 2.0 mL).

  • Reaction: Stir the mixture at 100 °C for 12–24 hours.

    • Self-Validation Checkpoint: At 12 hours, take a 10 µL aliquot, dilute in MeCN, and run an LCMS. You should observe the mass of the C4-sulfonylated product. The absence of the transient DG mass attached to the final product confirms successful in situ cleavage.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMSO and copper salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Rhodium-Catalyzed C7-Olefination using an N-Imino Directing Group[8][9]

This protocol ensures absolute C7 regioselectivity by forming a rigid 5-membered metallacycle.

  • DG Installation: React the free N-H indole with the appropriate aminating agent to install the N-imino directing group. Purify and verify via ¹H NMR (look for the characteristic shift in the N-H region).

  • C-H Activation: In a sealed vial, combine the N-imino indole (0.2 mmol), acrylate (0.4 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in DCE (2.0 mL).

  • Reaction: Heat at 80 °C for 16 hours.

    • Self-Validation Checkpoint: The use of AgSbF₆ is critical to strip the chloride ligands from the Rh precatalyst, generating the active cationic Rh(III) species. If the reaction stalls, verify the anhydrous nature of your silver salt, as moisture quenches the active catalyst.

  • Cleavage: After isolating the C7-olefinated product, the N-imino group can be cleaved using mild reductive conditions (e.g., Zn/AcOH) to yield the free N-H C7-functionalized indole.

References

  • Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation. Journal of the American Chemical Society.[Link]

  • Switchable N–H vs. C3–H carboxylation of indoles using dual-function reagents. Chemical Science (RSC).[Link]

  • The Modern Face of Synthetic Heterocyclic Chemistry. Journal of Organic Chemistry.[Link]

  • Synthesis of Fumitremorgin B and C. The Scripps Research Institute - Shenvi Lab.[Link]

  • Cooperative Catalytic Activation of Si−H Bonds by a Polar Ru−S Bond: Regioselective Low-Temperature C−H Silylation of Indoles under Neutral Conditions by a Friedel−Crafts Mechanism. Journal of the American Chemical Society.[Link]

  • Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group. Synlett (Thieme).[Link]

  • Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. Organic Letters.[Link]

  • Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy (NIH). PubMed.[Link]

  • Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines. Organic Letters.[Link]

  • Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium Catalysis. Osaka University Repository.[Link]

  • Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium Catalysis. Organic Letters.[Link]

  • Weak Coordination Enabled Switchable C4-Alkenylation and Alkylation of Indoles with Allyl Alcohols. Organic Letters.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Hydroxylated Octahydroindoles

Welcome to the technical support center for the crystallization of hydroxylated octahydroindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of hydroxylated octahydroindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of crystallizing these valuable compounds. The information provided herein is curated to offer practical, in-depth solutions to common and complex crystallization challenges.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of hydroxylated octahydroindoles, offering potential causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Your compound separates from the solution as an insoluble liquid or oil rather than forming solid crystals.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Melting Point vs. Solvent Boiling Point If the melting point of your hydroxylated octahydroindole is lower than the boiling point of the solvent, it will melt before it can crystallize upon cooling.[1][2]Action: Select a solvent or a solvent mixture with a lower boiling point.[1][2] Ensure there is at least a 10°C difference between the solvent's boiling point and the compound's melting point.[2]
Rapid Cooling Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.[1][3]Action: Allow the solution to cool more slowly.[1] Insulate the flask or use a programmable cooling bath to control the cooling rate.[3]
High Solute Concentration An overly concentrated solution can cause the compound to precipitate out of the solution above its melting point.[3]Action: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves completely.[2] Then, allow for slow cooling.
Presence of Impurities Impurities can disrupt the crystallization process and favor the formation of an oil.[3][4][5]Action: Further purify the compound before attempting crystallization.[3] Techniques such as column chromatography can be effective.[3]
Issue 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling, with no crystal formation.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Insufficient Supersaturation The solution is not concentrated enough for crystals to form.[1][3] This often happens if too much solvent was used initially.Action: Slowly evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[1][2] As a starting point, try evaporating about half of the solvent.[2]
High Compound Solubility The hydroxylated octahydroindole is highly soluble in the chosen solvent, even at low temperatures.Action: Try adding a co-solvent in which the compound is less soluble (an anti-solvent).[1] This will reduce the overall solubility and promote crystallization.
Lack of Nucleation Sites Crystal formation requires an initial nucleation event. Spontaneous nucleation may not occur.Action: Induce crystallization by: • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.[1][6] • Seeding: Add a few seed crystals of the pure compound to provide a surface for crystal growth.[1][2][6] • Agitation: Gently tapping the flask can sometimes be enough to initiate crystallization.[2]
Issue 3: Formation of Small, Needle-Like, or Poorly Formed Crystals

Symptom: The resulting solid is a microcrystalline powder or consists of fine needles, which can be difficult to filter and may have lower purity.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
High Rate of Nucleation Too many crystal nuclei form at once, leading to competition for the solute and resulting in small crystals.[3]Action: Reduce the rate of supersaturation by slowing down the cooling process.[3] A more gradual temperature decrease allows for the growth of larger, more well-defined crystals.
Agitation or Vibration Disturbances during the cooling process can induce rapid nucleation.[3]Action: Place the crystallization experiment in an undisturbed location, away from vibrations.[3]
Inappropriate Solvent System The solvent system may not be optimal for promoting the desired crystal habit.Action: Experiment with different solvents or solvent mixtures.[3] The crystal shape can be influenced by the crystallization solvent.[7]
Issue 4: Low Recovery of Crystals

Symptom: The yield of the crystallized product is lower than expected.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Significant Solubility in Cold Solvent The compound has a notable solubility in the solvent even at low temperatures, meaning a portion remains in the mother liquor.[1]Action: Ensure the solution is cooled sufficiently, for instance, in an ice bath, to minimize solubility.[1] Consider using a different solvent where the compound is less soluble when cold.
Excessive Washing Using too much solvent to wash the collected crystals can dissolve a significant portion of the product.[1]Action: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Premature Crystallization During Hot Filtration If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper.Action: Use a pre-heated funnel and flask for the hot filtration. Add a small amount of boiling solvent to any crystals that form on the filter paper to redissolve them.[6]
Issue 5: Polymorphism or Solvate/Hydrate Formation

Symptom: The crystallized product exhibits different physical properties (e.g., melting point, solubility) between batches, or analytical data suggests the presence of solvent molecules in the crystal lattice.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Polymorphism Many pharmaceutical intermediates can exist in multiple crystalline forms (polymorphs), each with different properties.[4][8] Polymorphic shifts can be triggered by changes in solvent, temperature, or storage conditions.[5][8]Action: Carefully control crystallization conditions (solvent, cooling rate, temperature) to consistently produce the desired polymorph.[5] Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD)[9] or differential scanning calorimetry (DSC).
Solvate/Hydrate Formation The compound may co-crystallize with solvent molecules (solvates) or water (hydrates).[8] This can affect stability and downstream processing.Action: Re-evaluate the solvent system.[8] Sometimes, redesigning the crystallization strategy is necessary to avoid solvate formation.[8]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my hydroxylated octahydroindole?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3][10] A common approach is to follow the "like dissolves like" principle; polar compounds like hydroxylated octahydroindoles tend to dissolve in polar solvents.[2] It is often necessary to experimentally screen a range of solvents to find the optimal one.[3] For alkaloids and their derivatives, mixtures of solvents like ethyl acetate, ethanol, and hexane have been reported to be effective.[11]

Q2: What is supersaturation and why is it crucial for crystallization?

A2: Supersaturation is a state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[3] It is the fundamental driving force for both the formation of new crystals (nucleation) and the growth of existing ones.[3] Controlling the level of supersaturation is key to obtaining crystals of the desired size and quality.[3]

Q3: My compound is very soluble in most common solvents. How can I crystallize it?

A3: For highly soluble compounds, consider using a solvent system where the compound has only moderate solubility.[3] Alternatively, the vapor diffusion method can be highly effective.[3] In this technique, a solution of your compound is placed in an open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[3]

Q4: How can I improve the yield of my crystallization?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[3] After initial crystal formation at room temperature, cooling the solution to a lower temperature, such as in an ice bath, can help maximize the amount of crystallized product.[3] However, be mindful that cooling too rapidly can sometimes cause impurities to precipitate.[3]

Q5: What is the purpose of using a solvent pair in crystallization?

A5: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is less soluble, provides a way to finely tune the solubility.[3] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

III. Experimental Protocols & Visual Guides

Protocol: General Recrystallization of a Hydroxylated Octahydroindole

This protocol provides a general guideline and should be optimized for your specific compound.

1. Solvent Selection:

  • Place a small amount of your crude hydroxylated octahydroindole into several test tubes.

  • Add a few drops of different solvents to each tube.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[6]

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling.

  • Continue adding the hot solvent until the compound just dissolves. Avoid adding excess solvent.[3]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and flask to remove them.[6]

4. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature.[6]

  • To encourage the formation of larger crystals, you can insulate the flask.[6]

  • Once crystallization begins, do not disturb the flask.[6]

  • After the solution has reached room temperature, you can place it in an ice bath to maximize the yield.[3]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

6. Drying:

  • Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Troubleshooting Workflow

G start Start Crystallization oil_out Compound Oils Out? start->oil_out no_crystals No Crystals Form? oil_out->no_crystals No solution1 Use lower boiling point solvent Slow down cooling rate oil_out->solution1 Yes small_crystals Small/Needle-like Crystals? no_crystals->small_crystals No solution2 Evaporate solvent Induce nucleation (scratch/seed) no_crystals->solution2 Yes success Pure Crystals Obtained small_crystals->success No solution3 Cool more slowly Use different solvent system small_crystals->solution3 Yes solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A decision-tree workflow for troubleshooting common crystallization issues.

Factors Influencing Crystallization

G center Crystallization Success solvent Solvent Choice center->solvent temp Temperature & Cooling Rate center->temp purity Compound Purity center->purity concentration Concentration center->concentration agitation Agitation/ Vibration center->agitation

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Octahydroindoles

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working on the synthesis of complex bicyclic systems, such as the angiotensin-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working on the synthesis of complex bicyclic systems, such as the angiotensin-converting enzyme (ACE) inhibitor Trandolapril or related alkaloid scaffolds.

Below, you will find an authoritative troubleshooting guide, mechanistic FAQs, optimized quantitative data, and a self-validating experimental protocol to ensure high-yielding, stereoretentive N-alkylation of octahydroindole derivatives.

Mechanistic Overview & Causality

The N-alkylation of octahydroindole-2-carboxylic acid (Oic) and its esterified derivatives presents unique synthetic challenges. The fused bicyclic system (comprising a cyclohexane ring fused to a pyrrolidine ring) creates significant steric hindrance around the secondary amine.

Furthermore, the stereochemical integrity of the C2 α -position is highly sensitive. The electron-withdrawing nature of the adjacent carboxylate/ester group lowers the pKa of the α -proton. If the reaction conditions are too basic, enolization occurs, leading to epimerization or undesired α -alkylation rather than the target N-alkylation 1[1]. Therefore, optimizing the delicate balance between nucleophilic activation and α -proton preservation is the core objective of this guide.

Troubleshooting & FAQs

Q: Why am I observing epimerization at the C2 chiral center during N-alkylation? A: Epimerization is a direct consequence of using overly strong bases. Strong bases like Lithium hexamethyldisilazide (LiHMDS) or Sodium hydride (NaH) promote enolate formation at the C2 position. Upon reprotonation or exposure to the electrophile, this leads to a mixture of diastereomers or direct α -alkylation 1[1]. To ensure retention of configuration (e.g., maintaining the 2S,3aS,7aS stereocenter), you must restrict your base selection to mild inorganic carbonates such as NaHCO3​ or K2​CO3​ 2[2].

Q: How do I prevent competing O-alkylation when working with octahydroindole-2-carboxylic acids? A: Free carboxylic acids will readily undergo esterification (O-alkylation) under standard N-alkylation conditions because the carboxylate anion is a harder, less sterically hindered nucleophile than the secondary amine of the octahydroindole core. Always pre-protect the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) prior to attempting N-alkylation 3[3].

Q: Which solvent system provides the best kinetic profile for bulky alkylating agents? A: Polar aprotic solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are optimal. They effectively solvate the base cations ( Na+ or K+ ), maximizing the nucleophilicity of the amine. ACN is highly recommended for reactions requiring moderate heating (e.g., 60-65 °C with ethyl bromoacetate) as it prevents the thermal degradation pathways occasionally observed in DMF 2[2].

Quantitative Optimization Data

The following table summarizes the field-validated parameters for the N-alkylation of octahydroindole derivatives, highlighting the causality between base strength and stereochemical outcome.

EntrySubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Stereochemical Outcome
1 (2S,3aS,7aS)-Oic EsterEthyl bromoacetate NaHCO3​ ACN6590–9995:5 (Retention : Epimer)
2 (2S,3aS,7aS)-Oic EsterBenzyl bromide K2​CO3​ DMF2597Exclusive N-alkylation
3 (2S,3aS,7aS)-Oic EsterAllyl bromide K2​CO3​ DMF2583Exclusive N-alkylation
4 N-Protected Oic EsterMethyl iodideLiHMDSTHF-78N/A α -alkylation (Epimerization)

Data synthesized from established protocols for ACE inhibitor intermediates and Oic functionalization 2[2], 1[1], [[3]](3].

Standard Operating Procedure (SOP)

Self-Validating Protocol: Highly Selective N-Alkylation of (2S,3aS,7aS)-Octahydroindole-2-carboxylate

This protocol is engineered as a self-validating system; the in-process controls (IPCs) ensure that deviations in stereochemistry or conversion are caught before downstream processing.

Step 1: Substrate Preparation Dissolve 1.0 equivalent of (2S,3aS,7aS)-octahydroindole-2-carboxylate ester in anhydrous Acetonitrile (ACN) to achieve a concentration of 0.2 M. Causality Check: Ensure the ACN is strictly anhydrous (KF < 0.05%) to prevent competitive hydrolysis of the alkylating agent.

Step 2: Base Addition Add 2.5 equivalents of finely powdered Sodium Bicarbonate ( NaHCO3​ ). Causality Check: The heterogeneous nature of NaHCO3​ in ACN provides a slow, controlled release of basicity, keeping the effective pH low enough to prevent C2-deprotonation while neutralizing the generated HBr [[2]](2].

Step 3: Electrophile Introduction Cool the suspension to 0 °C. Dropwise, add 1.1 equivalents of ethyl bromoacetate over 15 minutes. Validation: The dropwise addition prevents localized exothermic spikes that could drive unwanted side reactions.

Step 4: Thermal Activation & Monitoring Warm the reaction to room temperature, then heat to 60–65 °C. In-Process Control (IPC): After 4 hours, pull a 50 μ L aliquot. Quench with water, extract with EtOAc, and analyze via Chiral HPLC. You should observe >80% conversion with a (2S):(2R) diastereomeric ratio of at least 95:5. Continue heating for up to 12 hours until starting material is <1%.

Step 5: Workup & Isolation Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and deionized water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the crude N-alkylated product.

Process Visualization

The following diagram maps the logical decision tree and mechanistic workflow for optimizing this reaction, ensuring high contrast and clarity for laboratory reference.

Optimization Substrate Octahydroindole Substrate Base Base Selection Substrate->Base Mild Mild Base (NaHCO3 / K2CO3) Base->Mild Optimal Route Strong Strong Base (LiHMDS / NaH) Base->Strong High Risk Solvent Solvent Optimization (ACN / DMF) Mild->Solvent SideProd Side Reaction: α-Epimerization Strong->SideProd Temp Thermal Control (20°C - 65°C) Solvent->Temp Product N-Alkylated Product (Stereoretention) Temp->Product

Mechanistic workflow for optimizing N-alkylation of octahydroindoles.

References

  • WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)
  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)
  • A straightforward route to enantiopure α-substituted derivatives of (2S,3aS,7aS)

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Octahydro-1H-indol-6-ol Derivatives

Introduction The octahydro-1H-indol-6-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its saturated, bicyclic system decorated with a key hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The octahydro-1H-indol-6-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its saturated, bicyclic system decorated with a key hydroxyl group provides a three-dimensional framework ideal for precise receptor interactions. However, transitioning the synthesis of these derivatives from laboratory-scale grams to kilogram-scale production presents significant challenges. Issues such as low yields, incomplete reactions, diastereomeric impurity, and difficult purifications are common hurdles.

This guide provides a structured, in-depth technical resource for researchers and process chemists. It is designed as a dynamic troubleshooting manual, moving beyond simple protocols to explain the underlying chemical principles, enabling users to diagnose and solve problems encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic strategy for the octahydro-1H-indol-6-ol core?

A common and effective strategy involves a multi-step sequence beginning with a suitably substituted aniline or nitroaromatic compound. A highly recommended route is a modified Leimgruber-Batcho indole synthesis to form the 6-hydroxyindole intermediate, followed by catalytic hydrogenation to saturate the heterocyclic and carbocyclic rings. This approach is often more scalable and avoids the harsh acidic conditions of methods like the Fischer indole synthesis, which can be problematic for sensitive substrates.[1]

Q2: Catalytic hydrogenation is giving me a mixture of products and incomplete conversion. What are the critical parameters to control?

Catalytic hydrogenation is the most critical step and is highly sensitive to several variables. The key parameters to control are:

  • Catalyst Selection: The choice of metal (Pd, Pt, Rh, Ru) and support (carbon, alumina) is paramount. Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are often superior for complete aromatic ring saturation with minimal hydrogenolysis of the hydroxyl group.

  • Hydrogen Pressure: Higher pressures (500-1500 psi) are typically required for the complete reduction of the indole nucleus.

  • Temperature: Elevated temperatures can increase reaction rates but also promote side reactions like hydrogenolysis (loss of the -OH group). An optimal range must be determined empirically, often starting around 50-80°C.

  • Solvent: Protic solvents like ethanol, methanol, or acetic acid are commonly used. Acetic acid can facilitate the reaction but may also increase the risk of hydrogenolysis.

  • Catalyst Loading & Purity: Ensure the catalyst is not poisoned by sulfur or other impurities from previous steps. Catalyst loading must be optimized for cost-effectiveness on a large scale.

Q3: How can I manage the purification of the final product at a multi-kilogram scale?

While column chromatography is a staple in research labs, it is often economically and logistically prohibitive for large-scale production.[2] The primary goal should be to develop a robust crystallization procedure.

  • Telescoping Reactions: Minimize workups between steps to carry crude material forward, reducing handling losses.

  • Impurity Purging: Design the synthesis so that key impurities can be removed via targeted aqueous washes (acidic or basic) or by being left behind in the mother liquor during crystallization.

  • Crystallization: Screen a wide range of solvent/anti-solvent systems to find conditions that provide good yield and high purity. Seeding with high-purity crystals can be critical for controlling crystal morphology and purity.

Q4: What are the primary safety risks associated with scaling up this synthesis?

  • Hydrogenation: Working with hydrogen gas under high pressure is a significant explosion hazard. Use certified high-pressure reactors with appropriate safety features (burst discs, pressure-relief valves) and ensure proper ventilation.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney Nickel or dry palladium/platinum on carbon, can be pyrophoric and ignite upon exposure to air. Handle them under an inert atmosphere (Nitrogen or Argon) or as a wet slurry.

  • Strong Bases/Hydrides: If N-alkylation steps are performed using reagents like sodium hydride (NaH), be aware of the generation of flammable hydrogen gas upon quenching. Perform such reactions and workups with extreme care and proper quenching protocols.[3]

Troubleshooting Guide: Common Issues & Solutions

Section 1: Indole Ring Formation

Q: My initial indole synthesis (e.g., Leimgruber-Batcho) is resulting in low yields and significant tar formation.

  • Potential Cause: The reductive cyclization step is often exothermic. Poor temperature control on a larger scale can lead to runaway reactions and polymerization of intermediates.

  • Solution:

    • Controlled Addition: Add the reducing agent (e.g., iron powder in acetic acid) portion-wise or as a solution via an addition funnel to manage the exotherm.[1]

    • Efficient Cooling: Ensure the reactor has adequate cooling capacity to maintain the target temperature.

    • Optimize Reaction Medium: The combination of iron, acetic acid, and silica gel has been shown to improve yields and facilitate a smoother reaction on a large scale.[1]

Section 2: Catalytic Hydrogenation

Q: The hydrogenation of my 6-hydroxyindole stalls, leaving partially reduced intermediates (dihydro- or tetrahydroindoles).

  • Potential Cause 1: Catalyst Poisoning. Trace impurities from the previous step, such as sulfur compounds or coordinating amines, can deactivate the catalyst.

  • Solution: Purify the 6-hydroxyindole intermediate before hydrogenation. A simple filtration through a plug of silica gel or a recrystallization can be effective.

  • Potential Cause 2: Inadequate Catalyst Activity. Palladium on Carbon (Pd/C) is excellent for many reductions but can be insufficient for reducing the electron-rich indole ring, especially the benzene portion.

  • Solution: Switch to a more active catalyst system. Rhodium on carbon (Rh/C), Rhodium on alumina (Rh/Al₂O₃), or Ruthenium-based catalysts are generally more effective for aromatic ring saturation.

Q: My main product is the de-hydroxylated octahydro-1H-indole. How can I prevent this hydrogenolysis?

  • Potential Cause: The combination of an acidic reaction medium (like acetic acid), high temperature, and a catalyst like Pd/C strongly promotes the cleavage of the benzylic C-O bond after the pyrrole ring is saturated.

  • Solution:

    • Change Catalyst: This is the most effective solution. Rh/C is known to be less prone to causing hydrogenolysis compared to Pd/C.

    • Modify Solvent: Avoid highly acidic conditions if possible. Running the reaction in a neutral solvent like ethanol or isopropanol can significantly reduce this side reaction. If an acid is required for solubility or activity, use the minimum effective amount.

    • Optimize Conditions: Lower the reaction temperature and pressure to the minimum required for full saturation. It is better to have a longer reaction time than to force the reaction and cause decomposition.

Q: The reaction produces a complex mixture of diastereomers that are difficult to separate. What can I do?

  • Potential Cause: The hydrogenation of the bicyclic system creates multiple new stereocenters, and the catalyst surface can direct the approach of hydrogen from different faces, leading to different diastereomers.[4]

  • Solution:

    • Directed Hydrogenation: If a protecting group is present on the indole nitrogen, its steric bulk can sometimes direct the hydrogenation to favor one diastereomer.

    • Diastereomeric Resolution: After the reaction, attempt to resolve the mixture. This can sometimes be achieved by forming salts with a chiral acid (e.g., tartaric acid, dibenzoyltartaric acid) and selectively crystallizing one diastereomeric salt.

    • Process Chromatography: While not ideal, simulated moving bed (SMB) chromatography can be a viable option for large-scale separation of stereoisomers if crystallization fails.

Visualized Experimental Workflow

The following diagram outlines a general, scalable workflow for the synthesis of the target scaffold.

G cluster_0 Step 1: Indole Formation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification A Substituted Nitro-Toluene B Enamine Formation (e.g., with DMF-DMA) A->B 1. DMF-DMA D 6-Hydroxyindole Intermediate C Reductive Cyclization (e.g., Fe/AcOH) B->C 2. Fe, AcOH C->D E High-Pressure Hydrogenation D->E 3. H2, Rh/C, EtOH G Aqueous Workup (pH Adjustment) F Crude Octahydro-1H-indol-6-ol (Diastereomeric Mixture) E->F F->G 4. Extraction H Crystallization (Solvent/Anti-solvent) G->H 5. Precipitation I Isolated Pure Product H->I

Caption: General workflow for Octahydro-1H-indol-6-ol synthesis.

Key Experimental Protocol: Catalytic Hydrogenation

This protocol provides a general procedure for the reduction of a 6-hydroxyindole intermediate. Warning: This procedure must be performed by trained personnel in a certified high-pressure laboratory.

1. Reactor Preparation:

  • Select a stainless steel or Hastelloy autoclave rated for at least 1500 psi and the planned reaction temperature.
  • Ensure the reactor is clean and dry. Purge the vessel thoroughly with nitrogen to remove all oxygen.

2. Charging the Reactor:

  • Under a gentle stream of nitrogen, charge the reactor with the 6-hydroxyindole substrate (1.0 eq).
  • Add the solvent of choice (e.g., ethanol, 10-20 volumes).
  • In a separate container, weigh the 5% Rhodium on Carbon catalyst (typically 5-10 mol% loading) and prepare a slurry in a small amount of the reaction solvent. Caution: The dry catalyst can be pyrophoric.
  • Transfer the catalyst slurry to the reactor via a cannula or by carefully pouring under a positive nitrogen flow.

3. Reaction Execution:

  • Seal the reactor according to the manufacturer's instructions.
  • Begin agitation (typically 300-500 RPM).
  • Pressurize and vent the reactor with nitrogen three times to ensure an inert atmosphere.
  • Pressurize and vent the reactor with hydrogen three times to replace the nitrogen.
  • Pressurize the reactor to the target hydrogen pressure (e.g., 1000 psi).
  • Heat the reactor to the target temperature (e.g., 60°C).
  • Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is complete when hydrogen uptake ceases.

4. Workup and Isolation:

  • Cool the reactor to room temperature.
  • Carefully vent the excess hydrogen pressure.
  • Purge the reactor with nitrogen three times.
  • Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Caution: The catalyst-Celite pad may ignite if allowed to dry. Immediately quench it with water.
  • Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Proceed with aqueous workup and crystallization as developed.

Data Summary: Hydrogenation Conditions

The following table summarizes typical conditions and expected outcomes for the hydrogenation step. These should serve as a starting point for optimization.

ParameterCondition A (Aggressive)Condition B (Standard)Condition C (Mild)Potential Outcome & Remarks
Catalyst 10% Pd/C5% Rh/C5% Rh/CPd/C has a high risk of causing hydrogenolysis.[5] Rh/C is generally preferred.
Solvent Acetic AcidEthanolEthanolAcetic acid can accelerate the reaction but increases the risk of side reactions.
Pressure 1200 psi1000 psi800 psiHigher pressure drives the reaction to completion but requires higher-rated equipment.
Temperature 100 °C60 °C40 °CHigh temperatures increase the rate but also promote byproduct formation.
Expected Yield Variable (50-70%)Good (80-90%)Good (80-90%)Condition A often leads to lower yields due to decomposition.
Key Byproduct De-hydroxylated productPartially reduced intermediatesIncomplete reactionCareful balance is needed to achieve full conversion without byproduct formation.

Mechanistic Insight: Hydrogenation & Hydrogenolysis

The diagram below illustrates the desired reaction pathway versus the undesired hydrogenolysis side reaction.

G cluster_0 A 6-Hydroxyindole D Partially Hydrogenated Intermediate (e.g., Tetrahydroindolol) A->D H2, Catalyst B Octahydro-1H-indol-6-ol (Desired Product) C Octahydro-1H-indole (Undesired Byproduct) D->B Further Hydrogenation (Rh/C, mild temp) D->C Hydrogenolysis (Pd/C, high temp, acid)

Caption: Competing pathways during catalytic hydrogenation.

References

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) , Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole, [Link]

  • Organic Chemistry Portal , Synthesis of indoles, [Link]

  • MDPI , One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams, [Link]

  • Longdom Publishing , Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete, [Link]

  • Journal of Medicinal and Chemical Sciences , Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study, [Link]

  • Review Article , Synthesis of Medicinally Important Indole Derivatives: A Review, [Link]

  • Google Patents, Method for producing (2S,4R,9S)
  • Korea Science , Synthesis of a 6-Hydroxyindole Metabolite of AM2201, [Link]

  • ResearchGate , A convenient regiospecific synthesis of substituted 1,3,4,6,6a, 11b,12,12a-octahydro-2H,7H-pyrazino[2′1′:6,1]pyrido(3,4-b)indoles, [Link]

  • TSI Journals , Scalable approach for the synthesis of 5-fluro-6-subtituted indoles, [Link]

  • SlideShare , Synthesis and Chemistry of Indole, [Link]

  • PMC , Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions, [Link]

  • MDPI , A General and Scalable Synthesis of Polysubstituted Indoles, [Link]

  • Royal Society of Chemistry , Facile and scale-up syntheses of high-performance enzyme@meso-HOF biocatalysts, [Link]

  • ChemRxiv , Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles, [Link]

  • ResearchGate , Optimization and Scaling up of the Azaindole Derivatives Synthesis, [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Octahydro-1H-indol-6-ol in Bioassays

Welcome from the Senior Application Scientist Hello, and welcome to the Application Support Center. When working with bicyclic organic intermediates like Octahydro-1H-indol-6-ol[1], achieving reliable in vitro assay resu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist Hello, and welcome to the Application Support Center. When working with bicyclic organic intermediates like Octahydro-1H-indol-6-ol[1], achieving reliable in vitro assay results hinges entirely on maintaining the compound in solution. A compound cannot bind to a target if it is trapped in a crystalline precipitate. This guide is designed to help you diagnose solubility failures, understand the physicochemical causality behind them, and implement self-validating protocols to keep your assays robust and reproducible.

Section 1: Diagnostic FAQs – Understanding the "Crash-Out"

Q: Why does Octahydro-1H-indol-6-ol precipitate immediately when I dilute it from my DMSO stock into the assay buffer? A: This is a classic case of exceeding the compound's kinetic solubility[2]. Octahydro-1H-indol-6-ol possesses a lipophilic bicyclic hydrocarbon core. While it is highly soluble in 100% DMSO, transferring it into an aqueous buffer (typically resulting in <2% final DMSO) drastically alters the dielectric constant of the solvent environment[3]. The hydrophobic effect drives the lipophilic cores to aggregate, causing the compound to "crash out" before it can reach thermodynamic equilibrium.

Q: Can I simply increase the DMSO concentration in my assay to 5% or 10% to force it into solution? A: While increasing DMSO to 5% can dramatically enhance the solubility of small molecules[3], you must consider the biological tolerance of your assay. For biochemical (cell-free) assays, 5% DMSO might be tolerated, but in cell-based assays, DMSO concentrations above 1-2% often cause cytotoxicity, membrane permeabilization, or enzyme denaturation[4]. Always run a DMSO-only vehicle control to validate assay tolerance.

Section 2: Targeted Troubleshooting & Solutions

Q: How can I leverage the specific chemical structure of Octahydro-1H-indol-6-ol to improve its aqueous solubility? A: Octahydro-1H-indol-6-ol contains a basic secondary aliphatic amine. By lowering the pH of your assay buffer (if compatible with your target's physiological pH) or by pre-forming a salt (such as Octahydro-1H-indol-6-ol hydrochloride), you protonate the amine. This converts the neutral molecule into a cationic species, exponentially increasing its aqueous solubility through enhanced ion-dipole interactions with water molecules.

Q: If pH adjustment isn't an option for my delicate cell line, what excipients can I use? A: You have two primary, field-proven options that preserve the structural integrity of the assay:

  • Cyclodextrins (e.g., HP-β-CD): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[5]. They form non-covalent inclusion complexes with the lipophilic core of Octahydro-1H-indol-6-ol. This effectively "hides" the hydrophobic portion from the water, enhancing solubility and bioavailability without permanently altering the drug's structure[5].

  • Non-ionic Surfactants: For enzyme assays, adding 0.01% - 0.05% Tween-20 or Triton X-100 to the assay buffer incorporates the compound into micelles[4]. Caution: Do not use this method for cell-based assays, as detergents above their critical micelle concentration (CMC) will lyse cellular membranes[4].

Section 3: Visualizing the Solubilization Workflow

TroubleshootingWorkflow Start Compound Precipitates in Aqueous Buffer CheckAssay Determine Assay Type Start->CheckAssay CellBased Cell-Based Assay (High Sensitivity) CheckAssay->CellBased Biochemical Biochemical Assay (Moderate Sensitivity) CheckAssay->Biochemical Salt Formulate as HCl Salt (Protonate Amine) CellBased->Salt Cyclo Add 5-10% HP-β-CD (Inclusion Complex) CellBased->Cyclo Biochemical->Salt Surfactant Add 0.01-0.05% Tween-20 (Micelle Formation) Biochemical->Surfactant Cosolvent Increase DMSO to 5% (If Tolerated) Biochemical->Cosolvent

Decision tree for selecting the appropriate solubility enhancement strategy.

CyclodextrinMechanism Drug Octahydro-1H- indol-6-ol (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent binding CD HP-β-CD (Hydrophobic Cavity) CD->Complex

Mechanism of HP-β-CD inclusion complex formation.

Section 4: Quantitative Comparison of Solubility Enhancers

To help you select the right approach, the following table summarizes the expected impact of various solubilization techniques based on standard kinetic solubility profiles[2],[4],[3].

Enhancement MethodMechanism of ActionAssay CompatibilityExpected Solubility IncreaseLimitations
HCl Salt Formation Ion-dipole interaction via amine protonationCell-based & Biochemical10x - 50xMay alter local pH if buffer capacity is low
5% DMSO Co-solvent Dielectric constant reductionBiochemical only5x - 20xCytotoxic to cells; may denature delicate proteins
10% HP-β-CD Hydrophobic inclusion complexationCell-based & Biochemical20x - 100xPotential depletion of membrane cholesterol
0.05% Tween-20 Micellar encapsulationBiochemical only10x - 30xLyses cells; can interfere with optical readouts
Section 5: Self-Validating Experimental Protocol

To ensure scientific integrity, you must never assume a compound is dissolved simply because the solution looks clear. The following protocol utilizes Nephelometry (light scattering) to self-validate the solubility of Octahydro-1H-indol-6-ol before introducing it to your biological target[2],[6].

Protocol: Kinetic Solubility Assessment & Enhancement Workflow

Phase 1: Preparation & Baseline Measurement

  • Stock Preparation: Dissolve Octahydro-1H-indol-6-ol in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the master stock in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your standard assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. This yields a final DMSO concentration of 1%.

  • Incubation: Agitate the plate at 300 RPM for 90 minutes at room temperature to allow for potential precipitation.

  • Validation (Nephelometry): Read the plate using a nephelometer. An increase in light scattering indicates the presence of undissolved particles[6]. Identify the concentration at which scattering begins; this is your baseline kinetic solubility limit.

Phase 2: Implementing the Solution (e.g., Cyclodextrin Complexation)

  • Buffer Modification: Prepare a new batch of assay buffer supplemented with 10% (w/v) HP-β-CD[5].

  • Re-test: Repeat the aqueous transfer (Step 3) using the modified buffer.

  • Incubation & Validation: Agitate for 90 minutes and re-read via nephelometry.

  • Data Analysis: Compare the scattering inflection points. A successful solubilization strategy will shift the precipitation threshold to a concentration well above your required assay working concentration (typically >60 µg/mL is desired for drug discovery assays[2]).

By integrating this nephelometric validation step, you guarantee that any subsequent bioassay data is driven by true pharmacological binding rather than artifactual precipitation.

Sources

Troubleshooting

Advanced Technical Support Center: Stereocontrol &amp; Racemization Prevention in Octahydroindole Synthesis

Welcome to the Technical Support Center for complex alkaloid and peptidomimetic synthesis. Octahydroindoles are privileged scaffolds found in numerous natural products (e.g., lycopodium alkaloids, aeruginosin) and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex alkaloid and peptidomimetic synthesis. Octahydroindoles are privileged scaffolds found in numerous natural products (e.g., lycopodium alkaloids, aeruginosin) and pharmaceuticals (e.g., perindopril, trandolapril). However, establishing and maintaining the stereochemical integrity of the ring junctions (C3a, C7a) and the C2-carboxylic acid position during synthesis is a notorious challenge.

This guide provides process chemists and drug discovery scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent racemization.

I. Core FAQs: Mechanistic Insights into Racemization

Q: Why does racemization frequently occur during the base-catalyzed synthesis of octahydroindole-2-carboxylic acid derivatives? A: Racemization in these systems is primarily driven by the thermodynamic lability of the α -proton (C2 position) and the ring-junction stereocenters under basic conditions. When intermediates (such as spirodienones or β -keto esters) are exposed to strong bases or elevated temperatures, they undergo reversible enolization or retro-aldol/retro-Michael cleavage. Because the 5-endo-trig cyclization required to form the octahydroindole core is kinetically disfavored according to Baldwin's rules, the system tends to equilibrate toward a thermodynamic mixture, scrambling the stereocenters and resulting in a loss of enantiomeric excess (ee).

Q: Can racemic starting materials be utilized if stereocontrol is lost early in the synthesis? A: Yes, through Dynamic Kinetic Resolution (DKR). If you are starting with racemic 2-substituted indoles, palladium- or ruthenium-catalyzed asymmetric hydrogenation can be employed. DKR exploits a match-mismatch effect during the reduction process, converting both enantiomers of a racemic substrate into a single enantiopure octahydroindole derivative, thereby bypassing the traditional 50% yield ceiling of standard kinetic resolutions 1.

II. Troubleshooting Guide: Reaction-Specific Stereocontrol

Issue 1: Severe loss of ee during the methanolysis of spirocyclic intermediates.
  • Root Cause: In biomimetic syntheses starting from L-tyrosine, oxidative cyclization yields a highly enantiopure spirodienone. However, the subsequent base-mediated spirocycle opening (methanolysis) is highly sensitive. Prolonged exposure to standard bases (like Na₂CO₃) at room temperature allows the intermediate lactone to undergo reversible ring-opening and closing, leading to thermodynamic epimerization.

  • Validated Solution: Shift the reaction from thermodynamic to kinetic control. Utilizing a rapid, low-temperature cleavage with 3M KOH/H₂O at –20 °C traps the kinetic product before epimerization can occur, preserving the stereocenter up to 97% ee2.

Issue 2: Poor diastereomeric ratio (d.r.) in domino Robinson annulation/aza-Michael reactions.
  • Root Cause: The tandem Robinson–aza-Michael double cyclization is a powerful tool for octahydroindole synthesis. However, the intramolecular aza-Michael addition is a reversible process. Standard homogeneous bases fail to lock the stereochemistry, leading to a mixture of cis and trans ring fusions.

  • Validated Solution: Employ a heterogeneous polymer-supported base, specifically PS-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). PS-BEMP mediates a highly structured transition state that enables complete diastereoselective control via remote 1,6-asymmetric induction, yielding up to 4 stereocenters in a single-pot operation with >95% ee3.

III. Visualizing the Racemization Pathways

Workflow Step1 Identify Racemization Source (e.g., C2-alpha proton, Ring Junction) Step2 Evaluate Reaction Conditions Step1->Step2 PathA Base-Promoted Enolization Step2->PathA Deprotection/Cleavage PathB Reversible Cyclization (Retro-Michael) Step2->PathB Domino Annulation SolA Optimize Base/Temp: Use 3M KOH at -20°C PathA->SolA Suppress Epimerization SolB Kinetic Trapping: Use PS-BEMP Catalyst PathB->SolB 1,6-Asymmetric Induction

Decision matrix for diagnosing and resolving racemization pathways in octahydroindole synthesis.

Pathway Spiro Spirodienone Intermediate Thermo Thermodynamic Control (Strong Base, RT) Spiro->Thermo Kinetic Kinetic Control (KOH/H2O, -20°C) Spiro->Kinetic Retro Retro-Aldol / Enolization Thermo->Retro Enantiopure Enantiopure Octahydroindole (>97% ee) Kinetic->Enantiopure Rapid Cleavage Racemic Racemic Octahydroindole Retro->Racemic

Mechanistic divergence between thermodynamic racemization and kinetic stereoretention.

IV. Quantitative Data Summary

The following table demonstrates the critical causality between base selection, temperature, and the resulting enantiomeric excess during the methanolysis of L-tyrosine-derived spirocycles to octahydroindoles.

Base SystemTemperature (°C)Reaction TimeYield (%)Enantiomeric Excess (% ee)Mechanistic Outcome
Na₂CO₃25 (RT)24 hoursModerate~53%Thermodynamic epimerization
NaOMe02 hoursGood87%Partial kinetic trapping
3M KOH / H₂O -20 10 mins 80% 97% Complete kinetic stereoretention

V. Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without clearing the analytical checkpoints.

Protocol A: Kinetically Controlled Methanolysis for Hydroxylated Octahydroindoles

Purpose: To cleave spirodienone intermediates without epimerizing the α -chiral center.

  • Preparation: Dissolve the enantiopure spirodienone intermediate (1.0 equiv) in anhydrous methanol (0.1 M concentration) under an argon atmosphere.

  • Temperature Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate strictly to –20 °C.

  • Reagent Addition: Add 3M aqueous KOH (1.5 equiv) dropwise over 2 minutes. Vigorous stirring is mandatory to prevent localized exotherms.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir for exactly 10 minutes. Pull a 10 μ L aliquot, quench in cold buffer, and analyze via rapid LC-MS. The spirodienone mass must be completely consumed. Do not extend the reaction time, as prolonged exposure initiates racemization.

  • Quench & Extraction: Immediately quench the reaction at –20 °C by adding a pre-cooled solution of 1M NaHSO₄ until the pH reaches 4.0. Extract with cold ethyl acetate (3x).

  • Chiral Analysis (Self-Validation Checkpoint 2): Dry the organic layer over MgSO₄, concentrate under reduced pressure (bath temp < 30 °C), and analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column). The ee must read 97% before proceeding to downstream functionalization.

Protocol B: PS-BEMP Catalyzed Domino Robinson/Aza-Michael Cyclization

Purpose: To construct the octahydroindole core with absolute diastereoselective control.

  • Substrate Assembly: Dissolve the acyclic α -substituted β -keto ester and the corresponding enal (1.2 equiv) in isopropanol (0.2 M).

  • Catalyst Addition: Add PS-BEMP resin (0.2 equiv). The use of a heterogeneous polymer-supported base is critical to restrict the conformational freedom of the transition state.

  • Cyclization: Stir the suspension at room temperature for 72 hours.

  • Filtration & Isolation: Filter the reaction mixture through a short pad of Celite to remove the PS-BEMP resin. Wash the resin thoroughly with ethyl acetate.

  • Analysis (Self-Validation Checkpoint): Concentrate the filtrate. Obtain a ¹H NMR spectrum of the crude mixture to verify the diastereomeric ratio (d.r.). The diagnostic ring-junction protons should indicate complete cis-diastereoselectivity (>95:5 d.r.). Confirm enantiopurity via Chiral HPLC.

VI. References

  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society (2024).[Link]

  • Synthesis of Hydroxylated Bicyclic Amino Acids from L-Tyrosine: Octahydro-1H-indole Carboxylates. The Journal of Organic Chemistry (2008).[Link]

  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry (2016).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Methodological Framework for Comparing the Efficacy of Novel Indole Alkaloids: A Case Study Approach

Abstract Indole alkaloids represent one of the most significant classes of natural and synthetic compounds in drug discovery, with their derivatives forming the basis of numerous approved therapeutics.[1][2][3] This dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Indole alkaloids represent one of the most significant classes of natural and synthetic compounds in drug discovery, with their derivatives forming the basis of numerous approved therapeutics.[1][2][3] This diverse family exhibits a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] However, the translation of a newly synthesized or isolated indole alkaloid from a laboratory curiosity to a viable drug candidate is fraught with challenges. A primary hurdle is the lack of standardized, comparative efficacy data against established benchmarks. Many novel compounds, such as Octahydro-1H-indol-6-ol, exist in chemical libraries but lack a body of public-domain biological data, making direct comparisons difficult.[7]

This guide provides a comprehensive, methodological framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel indole alkaloids. Rather than presenting a simple list of outcomes, we will explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources. We will use a case-study approach, referencing well-characterized indole alkaloids as benchmarks, to illustrate how one might design and execute a robust comparative analysis for a new chemical entity.

Introduction: The Indole Scaffold and the Efficacy Gap

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry.[8][9] Its presence in essential biomolecules like tryptophan and serotonin underscores its biological significance.[1] This has inspired the development of a vast number of drugs, from the vinca alkaloids (vincristine, vinblastine) used in chemotherapy to the antihypertensive agent reserpine.[2]

Despite this rich history, the path to characterizing a new indole derivative is not always clear. A compound like Octahydro-1H-indol-6-ol, a saturated analog of the indole ring system, presents a unique chemical profile. While its synthesis and that of related structures like polyhydroxylated octahydroindoles have been described with potential applications against lysosomal storage diseases, a direct, public comparison of its efficacy against other major indole alkaloids is not available.[10] This guide aims to fill that gap by providing the "how-to" for generating such critical data.

Foundational Steps: Compound Profiling and Benchmark Selection

Before any comparative efficacy testing can begin, two critical steps must be undertaken: thorough characterization of the novel compound and the rational selection of appropriate benchmark compounds.

Physicochemical and Structural Characterization

The identity, purity, and structural conformation of the test compound must be unequivocally confirmed. This is a non-negotiable prerequisite for trustworthy biological data.

  • Structural Verification: Techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are essential to confirm the chemical structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound, which should typically be >95% for biological screening.

  • Solubility Assessment: The compound's solubility in relevant biological buffers (e.g., PBS, DMSO) must be determined to ensure accurate dosing in subsequent assays.

Selecting Benchmark Indole Alkaloids

The choice of comparators is dictated by the hypothesized biological activity of the novel compound. A broad initial screening may be necessary, but for focused studies, benchmarks should be selected from the same therapeutic class.

Table 1: Representative Indole Alkaloids for Comparative Benchmarking

Alkaloid ClassBenchmark CompoundPrimary Mechanism of ActionTherapeutic Area
Vinca Alkaloids Vincristine, VinblastineTubulin polymerization inhibitor; disrupts microtubule formation.[1][2]Anticancer
Rauwolfia Alkaloids ReserpineVesicular monoamine transporter (VMAT) inhibitor; depletes neurotransmitters.[1]Antihypertensive, Antipsychotic
Iboga Alkaloids CoronaridineWeak inhibitor of Mycobacterium tuberculosis.[4]Antimycobacterial (Research)
Mitragyna Alkaloids Mitragynineμ-opioid receptor agonist.[6]Analgesic
Uncaria Alkaloids Geissoschizine Methyl Ether5-HT1A receptor agonist; neuroprotective effects.[5]CNS Disorders (Research)
Carbazole Alkaloids Paniculidine ABiological activity is not well-characterized in public literature.[7](Unknown)

A Framework for Efficacy Evaluation: Standardized Protocols

Here, we provide detailed, step-by-step protocols for assessing the efficacy of a novel indole alkaloid across several key therapeutic areas. The causality behind each step is explained to empower researchers to adapt these methods to their specific needs.

Protocol: In Vitro Anticancer Cytotoxicity Assay

Rationale: The initial step in evaluating anticancer potential is to determine a compound's ability to inhibit cancer cell proliferation or induce cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests either cytotoxicity or cytostatic activity.

Methodology: MTT Cell Viability Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the research focus (e.g., A549 for lung cancer, K562 for leukemia[11]).

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the novel indole alkaloid and benchmark compounds (e.g., Vincristine) in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve a final concentration range (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) value is determined using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by including a known cytotoxic agent (e.g., Doxorubicin or a benchmark indole like Vincristine) as a positive control and a vehicle-only treatment as a negative control.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase seed 1. Seed Cancer Cells in 96-well Plate adhere 2. Incubate Overnight (Allow Adherence) seed->adhere prepare 3. Prepare Serial Dilutions of Test Compounds treat 4. Treat Cells with Compounds prepare->treat incubate 5. Incubate for 48-72h treat->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate for 4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read 9. Read Absorbance (570 nm) solubilize->read calculate 10. Calculate IC50 Value read->calculate

Caption: Workflow for determining IC₅₀ via MTT assay.

Protocol: Antimicrobial Susceptibility Testing

Rationale: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution

  • Microorganism Selection: Select relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).[12]

  • Inoculum Preparation: Grow the microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform a 2-fold serial dilution of the test and benchmark compounds in a 96-well plate using the broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: Include a positive control for growth (broth + inoculum, no compound), a negative control for sterility (broth only), and a known antibiotic/antifungal as a comparator (e.g., Streptomycin, Amphotericin B).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Enzyme Inhibition Assay

Rationale: Many drugs exert their effects by inhibiting specific enzymes. For polyhydroxylated octahydroindoles, a relevant target is the glycosidase enzyme family, implicated in lysosomal storage diseases.[10] This protocol describes a general method using a chromogenic substrate.

Methodology: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution, the target enzyme (e.g., α-glucosidase), the chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), and the test compound.

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the inhibitor (test compound or a known inhibitor like castanospermine[10]), and the enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate for a defined time (e.g., 30 minutes). The enzyme will cleave the substrate, releasing a colored product (p-nitrophenol).

  • Stop Reaction: Add a stop solution (e.g., Na₂CO₃) to terminate the reaction.

  • Data Acquisition: Measure the absorbance of the colored product at its maximal wavelength (e.g., 405 nm).

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC₅₀ value.

Data Synthesis and Mechanism of Action

After generating primary efficacy data, the results must be synthesized for clear comparison. Further experiments are then required to elucidate the underlying mechanism of action (MOA).

Comparative Data Summary

Quantitative data should be compiled into a clear, concise table to facilitate direct comparison of potency and selectivity.

Table 2: Template for Comparative Efficacy Data Summary

CompoundIC₅₀ vs. A549 (µM)IC₅₀ vs. K562 (µM)MIC vs. S. aureus (µg/mL)IC₅₀ vs. α-glucosidase (µM)
Novel Indole Alkaloid Experimental ValueExperimental ValueExperimental ValueExperimental Value
Vincristine Experimental ValueExperimental ValueN/AN/A
Streptomycin N/AN/AExperimental ValueN/A
Castanospermine N/AN/AN/AExperimental Value
Investigating the Mechanism of Action (MOA)

Initial efficacy data (e.g., a low IC₅₀ in an anticancer assay) is only the beginning. The next crucial phase is to understand how the compound works. If a novel indole alkaloid shows potent anticancer activity, subsequent studies could involve:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cells in a specific phase of the cell cycle (e.g., G2/M phase, similar to vinca alkaloids).

  • Apoptosis Assays: Using techniques like Annexin V staining to confirm if the compound induces programmed cell death.

  • Target-Based Assays: If a specific molecular target is suspected (e.g., a protein kinase like EGFR), western blotting or specific kinase activity assays can be used to measure the inhibition of that target and its downstream signaling pathways.[11]

Hypothetical Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Novel Indole Alkaloid Inhibitor->EGFR Inhibits Phosphorylation

Caption: Inhibition of the EGFR signaling cascade.

Conclusion

The therapeutic potential of the indole alkaloid family is immense, but unlocking it requires a systematic and rigorous approach to biological evaluation. While specific comparative data for novel compounds like Octahydro-1H-indol-6-ol may not yet be in the public domain, this does not preclude their investigation. By employing the validated, step-by-step protocols and the logical framework detailed in this guide, researchers can generate high-quality, comparative efficacy data. This approach, grounded in scientific integrity and causality, is essential for identifying the most promising indole derivatives and advancing them through the drug discovery pipeline, ultimately transforming chemical novelty into therapeutic reality.

References

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B.
  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (2021). Molecules. [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). Marine Drugs. [Link]

  • Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. (2021). Frontiers in Pharmacology. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (2021). PubMed. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]

  • Comparative Study on the Contents of Indole Alkaloids in Catharanthus roseus. (2008). Bulletin of Botanical Research. [Link]

  • Alkaloids in Future Drug Discovery. (2021). Molecules. [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). News-Medical.Net. [Link]

  • Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. (2021). MDPI. [Link]

  • Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases. (2019). Molecules. [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). MDPI. [Link]

  • Indole Alkaloids and Synthetic Indole Derivatives as Anti-HIV Agents: Mechanisms, Structure–Activity Relationships, and Therap. (2026). International Journal of Pharmaceutical research and Applications. [Link]

  • Syntheses and Biological Activities of octahydro-1H-cyclopenta[d]pyrimidine Derivatives. (2007). Bulletin of the Korean Chemical Society. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • US4711882A - Octahydro-6-azaindole compounds, compositions and use.
  • Indole: The molecule of diverse pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2020). ScienceDirect. [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (2021). ResearchGate. [Link]

  • An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2021). RSC Advances. [Link]

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Comparative

Octahydro-1H-indol-6-ol vs. Octahydro-1H-indole-2-carboxylic acid in biological systems

Structural Scaffolds in Drug Discovery: A Comparative Guide to Octahydro-1H-indole Derivatives in Biological Systems Executive Summary In the landscape of modern medicinal chemistry, bicyclic saturated scaffolds provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Scaffolds in Drug Discovery: A Comparative Guide to Octahydro-1H-indole Derivatives in Biological Systems

Executive Summary

In the landscape of modern medicinal chemistry, bicyclic saturated scaffolds provide the rigid, three-dimensional architecture necessary for high-affinity target engagement. This guide provides an objective, mechanistic comparison of two structurally related but biologically divergent scaffolds: Octahydro-1H-indole-2-carboxylic acid (OIC) and Octahydro-1H-indol-6-ol (OIO) . While OIC is the cornerstone of cardiovascular metalloprotease inhibition, OIO serves as a versatile canvas for central nervous system (CNS) neuromodulation.

Mechanistic Profiling & Structural Causality

Octahydro-1H-indole-2-carboxylic acid (OIC): The Cardiovascular Workhorse OIC is a foundational bicyclic amino acid scaffold primarily utilized in the design of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril[1]. The causality behind its clinical efficacy is rooted in its highly specific stereochemical geometry. The rigid trans-perhydroindole ring system perfectly aligns with the hydrophobic plaques in the ACE active site (specifically interacting with residues F457/F435 and F527/F505)[2]. Furthermore, the C2-carboxylic acid group acts as a functional mimic of the C-terminal carboxylate found in natural ACE substrates (like Angiotensin I), establishing critical electrostatic interactions near the enzyme's zinc-binding motif (HEXXH)[3].

Octahydro-1H-indol-6-ol (OIO): The Neuromodulatory Canvas In contrast, OIO is a saturated indole derivative characterized by a secondary hydroxyl group at the C6 position[4]. Unlike OIC, which is optimized for zinc metalloproteases, OIO functions as a core fragment in the synthesis of mesembrine-type alkaloids (e.g., N-demethylmesembranol)[4]. The biological utility of OIO stems from the C6-OH group, which acts as a critical hydrogen-bond donor/acceptor. When appropriately functionalized, this scaffold exhibits high affinity for CNS targets, specifically the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4), making it an invaluable building block for antidepressant and cognitive-enhancing drug libraries[4].

Biological Pathway Interactions

The divergence in the biological application of these two scaffolds is best illustrated by their respective systemic pathways. OIC interrupts the Renin-Angiotensin-Aldosterone System (RAAS), whereas OIO derivatives modulate synaptic neurotransmitter levels.

Pathway cluster_OIC OIC: RAAS Modulation cluster_OIO OIO: CNS Neuromodulation AngI Angiotensin I ACE ACE (Active) AngI->ACE Substrate AngII Angiotensin II (Vasoconstriction) ACE->AngII Cleavage OIC_Drug OIC-based Drug (e.g., Trandolapril) OIC_Drug->ACE Competitive Inhibition OIO_Scaffold OIO-based Alkaloid (e.g., Mesembranol) SERT Serotonin Transporter (SERT) OIO_Scaffold->SERT Reuptake Blockade PDE4 Phosphodiesterase 4 (PDE4) OIO_Scaffold->PDE4 Enzyme Inhibition CNS_Effect Synaptic Serotonin & cAMP Elevation SERT->CNS_Effect PDE4->CNS_Effect

Fig 1. Biological pathway interactions of OIC in the RAAS and OIO in CNS neuromodulation.

Comparative Performance & Quantitative Data

To guide scaffold selection for drug discovery programs, the physicochemical and pharmacological attributes of OIC and OIO are summarized below.

Property / FeatureOctahydro-1H-indole-2-carboxylic acid (OIC)Octahydro-1H-indol-6-ol (OIO)
Primary Biological Target Angiotensin-Converting Enzyme (ACE)[1][2]SERT, PDE4 (as alkaloid scaffold)[4]
Systemic Pathway Renin-Angiotensin-Aldosterone System (RAAS)[1]Central Nervous System (Neuromodulation)
Key Structural Handle C2-Carboxylic Acid (Zinc binding / S2' pocket)[2]C6-Hydroxyl (H-bonding / Derivatization)
Representative Drugs Trandolapril, Perindopril[1]Mesembranol derivatives[4]
Stereochemical Impact (2S, 3aR, 7aS) essential for ACE affinity[5]C6 stereocenter dictates receptor fit
Molecular Weight (Base) 169.22 g/mol 141.21 g/mol (unsubstituted core)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development requires self-validating workflows. Below are the standard operating procedures for utilizing these two scaffolds, complete with built-in quality control checkpoints to ensure experimental integrity.

ExperimentalWorkflow cluster_OIC_Protocol Workflow A: OIC-based ACE Inhibitor Synthesis & Assay cluster_OIO_Protocol Workflow B: OIO Derivatization & Screening Step1A 1. Scaffold Prep: trans-OIC + Base Step2A 2. Coupling: Add N-carboxyanhydride Step1A->Step2A Step3A 3. Validation: Crystallization & LC-MS Step2A->Step3A Step4A 4. Biological Assay: In vitro ACE Fluorometry Step3A->Step4A Step1B 1. Scaffold Prep: N-Boc-OIO Step2B 2. Functionalization: C6-OH Esterification Step1B->Step2B Step3B 3. Validation: 2D NMR (HSQC/HMBC) Step2B->Step3B Step4B 4. Biological Assay: Radioligand Binding Step3B->Step4B

Fig 2. Self-validating experimental workflows for OIC coupling and OIO derivatization.

Protocol A: Synthesis and Validation of OIC-Based ACE Inhibitors
  • Step 1: Scaffold Preparation. Suspend trans-octahydro-1H-indole-2-carboxylic acid in an anhydrous, water-immiscible solvent (e.g., dichloromethane)[5].

    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive incoming N-carboxyanhydride (NCA) reagent.

  • Step 2: Peptide Coupling. Introduce a sub-molar proportion (0.5-0.8:1) of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine NCA in the presence of triethylamine[6].

    • Causality: The rigid stereochemistry of the (2S, 3aR, 7aS) OIC isomer dictates the trajectory of the nucleophilic attack, ensuring high diastereoselectivity during the coupling phase[5].

  • Step 3: Validation (Self-Correction Checkpoint). Monitor the reaction via LC-MS.

    • Validation: If the mass spectrum reveals unreacted NCA, verify the basicity of the environment (pH ~8) and extend the reaction time. Isolate the product via crystallization.

  • Step 4: Biological Evaluation. Subject the purified compound to an in vitro ACE fluorometric assay using a synthetic fluorogenic substrate. Calculate the IC50 to confirm nanomolar potency[1].

Protocol B: Derivatization and Screening of OIO Scaffolds
  • Step 1: Amine Protection. Treat OIO with Di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-OIO.

    • Causality: The secondary amine is highly nucleophilic; protecting it ensures that subsequent reactions occur exclusively at the target C6-hydroxyl group.

  • Step 2: C6-OH Functionalization. Perform an esterification or etherification (e.g., Steglich esterification with a target carboxylic acid, EDC, and DMAP).

    • Causality: Modifying the C6-OH alters the scaffold's LogP, optimizing it for the blood-brain barrier (BBB) penetration strictly required for CNS targets.

  • Step 3: Validation (Self-Correction Checkpoint). Analyze the product using 2D NMR (HSQC/HMBC).

    • Validation: Confirm the absence of N-acylation by verifying the cross-peaks between the new carbonyl carbon and the C6 proton. If N-acylation is detected, the Boc deprotection occurred prematurely; adjust the reaction temperature.

  • Step 4: Biological Evaluation. Deprotect the amine using TFA and evaluate the final compound in a radioligand binding assay against SERT and PDE4 to determine binding affinity (Ki).

References

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology. Available at:[Link]

  • US7973173B2 - Process for the synthesis of an ACE inhibitor. Google Patents.
  • Showing N-Demethylmesembranol (PHY0063679). PhytoBank. Available at:[Link]

  • Octahydroindole-2-carboxylic acid | CID 3274680. PubChem. Available at:[Link]

Sources

Validation

Comparative analysis of synthetic routes to functionalized octahydroindoles

Comparative Analysis of Synthetic Routes to Functionalized Octahydroindoles Functionalized octahydroindoles are privileged, conformationally rigid scaffolds in medicinal chemistry. They form the core architecture of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to Functionalized Octahydroindoles

Functionalized octahydroindoles are privileged, conformationally rigid scaffolds in medicinal chemistry. They form the core architecture of numerous bioactive natural products (e.g., Daphniphyllum and Amaryllidaceae alkaloids) and critical pharmaceutical agents, including ACE inhibitors like trandolapril[1]. However, the stereoselective construction of this bicyclic system presents a formidable synthetic challenge, primarily due to the necessity of controlling multiple contiguous stereocenters.

As a Senior Application Scientist, I have evaluated the landscape of octahydroindole synthesis to provide this objective, data-driven comparison of three distinct, field-proven methodologies. This guide deconstructs the causality behind each experimental design, providing self-validating protocols to ensure reproducibility in your own drug development workflows.

Strategy 1: Organocatalytic Domino Robinson/Aza-Michael Reaction

Overview & Mechanistic Causality Developed by , this approach utilizes a highly efficient two-step sequence starting from simple acyclic precursors[2]. The causality behind this methodology relies on enamine activation. A chiral secondary amine organocatalyst establishes the initial stereocenter during a Michael addition[2]. Following this, a polymer-supported base (PS-BEMP) catalyzes a tandem Robinson annulation and a 5-endo-trig intramolecular aza-Michael reaction[2]. While 5-endo-trig cyclizations are typically disfavored by Baldwin's rules, the thermodynamic driving force of the cascade and the specific conformational constraints of the intermediate enone allow this rare cyclization to proceed with complete diastereoselective control[2].

Experimental Protocol

  • Organocatalytic Michael Addition: React an acyclic tosylamine-tethered β-keto ester with an enal in the presence of a chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether) in toluene to establish the first stereocenter[2].

  • Intermediate Isolation: Filter the crude reaction mixture through a short silica pad to remove the organocatalyst and isolate the Michael adduct[2].

  • Domino Cyclization Initiation: Dissolve the isolated adduct in isopropanol and introduce PS-BEMP (polymer-supported 2-(tert-butylimino)-2-(diethylamino)-1,3-dimethylperhydro-1,3,2-diazaphosphorine)[2].

  • Heating & Cascade Completion: Heat the mixture. The base first triggers the Robinson annulation to form a cyclohexenone ring, which immediately undergoes the 5-endo aza-Michael attack by the tethered tosylamine[2].

  • Purification: Filter off the PS-BEMP resin and purify the resulting enantiopure octahydroindole via flash chromatography[2].

G N1 Acyclic Precursor N2 Organocatalyst (Enamine Activation) N1->N2 N3 Michael Adduct N2->N3 N4 PS-BEMP Base Catalysis N3->N4 N5 Robinson Annulation N4->N5 N6 5-Endo Aza-Michael Cyclization N5->N6 N7 Enantiopure Octahydroindole N6->N7

Organocatalytic Domino Robinson/Aza-Michael Reaction Pathway.

Strategy 2: Intramolecular 1,3-Dipolar Cycloaddition of Aminooxazolium Salts

Overview & Mechanistic Causality designed a concise method focusing on the rapid assembly of the bicyclic core, specifically tailored for installing α-quaternary stereogenic carbon atoms[3]. The mechanistic logic hinges on the electrophilic activation of a 2-acyl-5-aminooxazole. Methylation of the oxazole nitrogen generates a highly reactive mesoionic oxazolium salt[3]. This intermediate rapidly and spontaneously undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered alkene[3]. The resulting bridged cycloadduct (an iminium salt) is then globally reduced with excess hydride, collapsing the bridge to yield a cis-fused octahydroindole featuring specific 2-amido and 7-hydroxyl substituents[3].

Experimental Protocol

  • Substrate Preparation: Synthesize the required tethered 2-acyl-5-aminooxazole precursor[3].

  • Electrophilic Activation: Dissolve the oxazole in a dry, non-nucleophilic solvent (e.g., dichloromethane) and add methyl trifluoromethanesulfonate (MeOTf) at low temperature to form the oxazolium salt[3].

  • Spontaneous Cycloaddition: Allow the reaction to warm to room temperature. The intramolecular 1,3-dipolar cycloaddition occurs spontaneously upon methylation, trapping the mesoionic dipole[3].

  • Global Reduction: Add an excess of a reducing agent (e.g., sodium borohydride) to simultaneously reduce the iminium and keto groups[3].

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the highly diastereomerically enriched cis-octahydroindole[3].

G S1 2-Acyl-5-aminooxazole S2 Methylation (MeOTf) S1->S2 S3 Oxazolium Salt Intermediate S2->S3 S4 1,3-Dipolar Cycloaddition S3->S4 S5 Cycloadduct (Iminium Salt) S4->S5 S6 Excess Hydride Reduction S5->S6 S7 cis-Octahydroindole S6->S7

Workflow for Intramolecular 1,3-Dipolar Cycloaddition of Aminooxazolium Salts.

Strategy 3: Chiral Pool / Directed Hydrogenation Approach

Overview & Mechanistic Causality To access highly specific octahydroindoles related to Daphniphyllum alkaloids, utilized a classical, highly optimized chiral pool approach starting from (±)-cyclohex-2-en-1-ol[4]. The core logic relies entirely on substrate-controlled diastereoselectivity during a critical hydrogenation step[4]. By utilizing a free amino alcohol intermediate, the unprotected hydroxyl and amino groups coordinate with the heterogeneous catalyst (e.g., Pd/C or PtO₂). This coordination directs the catalyst to a specific face of the bicyclic alkene, overriding inherent steric hindrance to yield the desired S-diastereoisomer as the major product[4].

Experimental Protocol

  • Precursor Assembly: Elaborate cyclohex-2-en-1-ol into the bicyclic enamine/imine precursor via standard transformations, including Birch reduction[4].

  • Deprotection: Remove any N-protecting groups to expose the free amino alcohol, which is critical for catalyst coordination[4].

  • Directed Hydrogenation: Dissolve the free amino alcohol in a protic solvent (e.g., methanol) and add the selected heterogeneous hydrogenation catalyst[4].

  • Pressurization: Subject the mixture to a hydrogen atmosphere and monitor the reduction progress via TLC or crude NMR[4].

  • Reprotection & Isolation: Reinstall the N-tosyl or N-Boc group to facilitate chromatographic isolation, yielding the functionalized octahydroindole with a diastereomeric ratio (dr) of up to 1:5 in favor of the target S-diastereoisomer[4].

G H1 Cyclohex-2-en-1-ol Derivative H2 Bicyclic Enamine Formation H1->H2 H3 Deprotection to Free Amino Alcohol H2->H3 H4 Substrate-Directed Hydrogenation H3->H4 H5 N-Tosylation H4->H5 H6 S-Diastereoisomer Octahydroindole H5->H6

Substrate-Directed Hydrogenation Workflow for Daphniphyllum Alkaloid Precursors.

Comparative Data Analysis

To guide your synthetic planning, the quantitative performance metrics and operational parameters of each methodology are summarized below:

ParameterOrganocatalytic Domino (Bradshaw)1,3-Dipolar Cycloaddition (Habay)Chiral Pool / Hydrogenation (Hanessian)
Primary Mechanism Enamine activation + Aza-MichaelMesoionic dipole + CycloadditionSubstrate-directed hydrogenation
Enantioselectivity Excellent (up to 95% ee)N/A (Focuses on diastereoselectivity)Dependent on chiral pool starting material
Diastereoselectivity Complete control (>99:1 dr)Excellent (exclusive cis-fusion observed)Moderate to Good (up to 1:5 dr)
Step Count 2 steps (from acyclic precursor)2 steps (from oxazole precursor)Multi-step (6+ steps)
Key Advantage Generates complex stereocenters with high eeRapid assembly; installs α-quaternary centersReliable scale-up; predictable topology
Primary Limitation Requires specific acyclic tosylamine tethersRequires highly reactive MeOTfLengthy sequence; lower dr

References

  • Bradshaw, B., Parra, C., Bosch, C., Gómez-Bengoa, E., & Bonjoch, J. "Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction." The Journal of Organic Chemistry, 2016. URL: [Link]

  • Habay, S. A., Basch, C. H., Brinck, J. A., Ramos, J. E., & Yap, G. P. A. "Synthesis of cis-Octahydroindoles via Intramolecular 1,3-Dipolar Cycloaddition of 2-Acyl-5-aminooxazolium Salts." The Journal of Organic Chemistry, 2012. URL: [Link]

Sources

Comparative

Validating the Mechanism of Action of Octahydro-1H-indol-6-ol: A Comparative Guide to Target Deconvolution and Validation

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel small molecule, Octahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel small molecule, Octahydro-1H-indol-6-ol. Given that the biological targets of this compound are not established, this document eschews a rigid template in favor of a logical, phased experimental strategy. We will navigate from broad, unbiased target identification to specific validation and functional characterization, emphasizing the rationale behind each experimental choice and comparing the utility of alternative methodologies.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, from kinase inhibition to antimicrobial effects.[1][2] This chemical promiscuity underscores the necessity of a systematic and rigorous approach to pinpoint the specific mechanism of action for any new analogue, such as Octahydro-1H-indol-6-ol. Our approach is designed to build a robust, evidence-based understanding of the compound's function, a critical step in its journey from a chemical entity to a validated biological probe or therapeutic lead.[3]

Phase 1: Unbiased Target Identification — Casting a Wide Net

When the target of a bioactive small molecule is unknown, the initial and most critical step is "target deconvolution" or "target fishing".[4][5] This process aims to identify the specific molecular targets to which the compound binds. Here, we compare three powerful, proteomics-based approaches to uncover the primary interactors of Octahydro-1H-indol-6-ol from the entire cellular proteome.

The overall workflow for this initial discovery phase is outlined below.

cluster_0 Phase 1: Unbiased Target Identification cluster_1 Target Deconvolution Methods Compound Octahydro-1H-indol-6-ol Lysate Cell Lysate / Intact Cells Compound->Lysate AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Lysate->AC_MS Immobilized 'Bait' CETSA_MS CETSA-MS Lysate->CETSA_MS Thermal Challenge Kinobeads Kinobeads Profiling Lysate->Kinobeads Competition Binding Hits Candidate Target Proteins ('Hits') AC_MS->Hits CETSA_MS->Hits Kinobeads->Hits

Caption: Phase 1 Workflow: From Compound to Candidate Targets.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic and powerful technique relies on immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners from a cell lysate.[6][7]

  • Causality: The principle is straightforward: proteins with a specific, high affinity for Octahydro-1H-indol-6-ol will be captured on the affinity matrix while non-specific binders are washed away.[8] The captured proteins are then eluted and identified by mass spectrometry. The primary advantage is the direct physical evidence of a binding interaction.[7] However, a significant drawback is the requirement for chemical modification of the compound to attach a linker for immobilization, which can sometimes alter its binding properties or create steric hindrance.[9][10]

cluster_0 AC-MS Workflow A Synthesize Affinity Probe: Octahydro-1H-indol-6-ol-Linker-Bead B Incubate Probe with Cell Lysate A->B C Wash to Remove Non-Specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins by LC-MS/MS D->E

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[11][12] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[13][14]

  • Causality: In a CETSA-MS experiment, intact cells or lysates are treated with the compound, heated across a temperature gradient, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. Target proteins will exhibit a "thermal shift," remaining soluble at higher temperatures compared to their unbound state.[14] This method is exceptionally powerful as it requires no modification of the compound and can be performed in a physiologically relevant cellular environment, providing evidence of target engagement in situ.[12][13] Its main limitation is that not all ligand binding events result in a measurable change in thermal stability.[14]

Kinobeads Profiling

Given that many indole derivatives are kinase inhibitors, a competitive chemical proteomics approach using "kinobeads" is a highly relevant and efficient alternative.[15]

  • Causality: Kinobeads are an affinity resin containing a cocktail of immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[16][17] In a competition experiment, cell lysate is pre-incubated with a free test compound (Octahydro-1H-indol-6-ol) before being applied to the kinobeads. If the test compound binds to certain kinases, it will prevent them from binding to the beads.[17] By comparing the amount of each kinase pulled down with and without the compound, one can identify its specific kinase targets and determine their binding affinities.[18][19] This approach is highly specific for kinase targets but will not identify non-kinase interactors.[17]

Comparison of Target Identification Methods
FeatureAffinity Chromatography-MSCETSA-MSKinobeads Profiling
Principle Physical pull-down of binding partners[6]Ligand-induced thermal stabilization[13]Competition for binding to broad-spectrum inhibitor beads[16]
Compound Modification Required (potential for altered activity)[10]Not required (label-free)[5]Not required (label-free)
Cellular Context Lysate-based (disrupted cell)[8]Intact cells or lysate (more physiological)[14]Typically lysate-based[20]
Target Scope Proteome-wideProteome-wideKinome-focused[17]
Key Advantage Direct evidence of physical interaction.High physiological relevance; confirms target engagement.High throughput for kinome screening; provides affinity data.[19]
Key Limitation Linker may interfere with binding.[9]Not all binding events cause a thermal shift.[14]Limited to ATP-competitive binders and kinase targets.[17]

Phase 2: Target Validation and Engagement Confirmation

The list of candidate proteins from Phase 1 must be validated to confirm they are genuine, direct targets of Octahydro-1H-indol-6-ol. The goal is to move from a list of possibilities to a confirmed set of high-confidence interactors.

Cellular Thermal Shift Assay (CETSA) with Western Blot

This is the most direct way to validate individual hits from a proteomics screen.[21] Instead of analyzing the entire proteome, this targeted approach uses Western blotting to detect a specific protein of interest.

  • Causality: By treating cells with and without Octahydro-1H-indol-6-ol, applying a precise heat shock, and then quantifying the remaining soluble target protein via Western blot, one can generate a "melt curve". A shift in this curve upon compound treatment provides strong evidence of direct target engagement within the cell.[14] Further, by keeping the temperature constant and varying the compound concentration, an Isothermal Dose-Response Fingerprint (ITDRF) can be generated to determine the cellular potency (EC50) of target engagement.[21]

cluster_0 CETSA Western Blot Workflow A Treat Cells with Compound vs. Vehicle Control B Aliquot and Heat Samples Across a Temperature Gradient A->B C Lyse Cells & Separate Soluble/Insoluble Fractions B->C D Run Soluble Fraction on SDS-PAGE C->D E Western Blot for Specific Target Protein D->E F Quantify Bands & Plot 'Melt Curve' E->F cluster_0 Hypothetical Signaling Pathway Validation Compound Octahydro-1H-indol-6-ol Target Validated Target (e.g., Kinase X) Compound->Target Inhibits Downstream Downstream Substrate (Protein Y) Target->Downstream Phosphorylates Assay1 Biochemical Assay (IC50) Target->Assay1 Assay2 CETSA (EC50) Target->Assay2 Phenotype Cellular Phenotype (e.g., Proliferation) Downstream->Phenotype Promotes Assay3 Phospho-Western Blot Downstream->Assay3 Assay4 Cell Viability Assay Phenotype->Assay4

Caption: Linking Target Engagement to Functional Cellular Readouts.

Conclusion

Validating the mechanism of action for a novel compound like Octahydro-1H-indol-6-ol is a multi-faceted process that requires an integrated, logical progression of experiments. By starting with broad, unbiased target identification methods and progressively narrowing the focus through rigorous, orthogonal validation assays, researchers can build a compelling and data-driven narrative of the compound's biological function. This guide provides a comparative framework of the key technologies and the causal logic that connects them, enabling a robust and scientifically sound elucidation of the compound's mechanism of action.

References

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from Creative Biolabs. [Link]

  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Zhang, H., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kwon, H. J., et al. (2015, September 15). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH. [Link]

  • Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Pike, A., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Parker, C. G., & Simon, G. M. (2019, March 15). Small molecule target identification using photo-affinity chromatography. PMC. [Link]

  • Potel, J., et al. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from Creative Biolabs. [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from Retrogenix. [Link]

  • Li, X., et al. (2015, September 15). Affinity purification in target identification: the specificity challenge. PubMed. [Link]

  • Potel, J., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Teramoto, K., & Imanishi, M. (2017). Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? Retrieved from MtoZ Biolabs. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from Drug Hunter. [Link]

  • Giansanti, P., et al. (2017, September 6). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Publications. [Link]

  • Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Armstrong, J. L., et al. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Child, J. D., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • MDPI. (2019, March 29). Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases. [Link]

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  • DigitalCommons@URI. (2021, July 26). Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin. [Link]

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  • Google Patents. (n.d.). US4711882A - Octahydro-6-azaindole compounds, compositions and use.
  • PubMed. (2024, July 2). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ACS Publications. (2016, September 8). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. [Link]

  • PMC. (2024, May 10). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. [Link]

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Validation

A Comparative Guide to the Receptor Cross-Reactivity of Octahydro-1H-indol-6-ol

This guide provides a comprehensive framework for evaluating the receptor selectivity of the novel compound, Octahydro-1H-indol-6-ol. Given its structural resemblance to known monoaminergic ligands, a thorough understand...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the receptor selectivity of the novel compound, Octahydro-1H-indol-6-ol. Given its structural resemblance to known monoaminergic ligands, a thorough understanding of its cross-reactivity profile is paramount for predicting its pharmacological effects and potential therapeutic applications. This document outlines the essential experimental protocols and data interpretation strategies for characterizing the binding affinity and functional activity of Octahydro-1H-indol-6-ol at a panel of G-protein coupled receptors (GPCRs).

Introduction: The Imperative of Selectivity Profiling

Octahydro-1H-indol-6-ol is a synthetic small molecule featuring a saturated indole core, a scaffold present in numerous biologically active compounds. The indole moiety is a common pharmacophore that interacts with a variety of biogenic amine receptors, including serotonergic, dopaminergic, and adrenergic receptors. While the primary target of Octahydro-1H-indol-6-ol is yet to be fully elucidated, its structural characteristics suggest a potential interaction with these receptor families.

Undesired off-target interactions are a primary cause of adverse drug effects and can confound the interpretation of pharmacological studies. Therefore, a systematic evaluation of cross-reactivity is a critical step in the preclinical development of any new chemical entity. This guide proposes a tiered approach to selectivity profiling, beginning with radioligand binding assays to assess binding affinity, followed by functional assays to determine the nature and potency of the compound's activity at interacting receptors.

Based on the prevalence of the indole nucleus in serotonergic ligands, we will proceed with the hypothesis that Octahydro-1H-indol-6-ol may primarily target a serotonin receptor, such as the 5-HT2A receptor. Consequently, the comparative analysis will focus on a panel of receptors with which serotonergic compounds are known to cross-react.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for a comprehensive understanding of a compound's selectivity. The following workflow outlines the key stages of investigation.

G A Compound Synthesis & Purification of Octahydro-1H-indol-6-ol B Primary Screening: Radioligand Binding Assays (Broad Receptor Panel) A->B C Data Analysis: Determine Binding Affinity (Ki) B->C D Secondary Screening: Functional Assays (for receptors with significant binding) C->D Significant Binding (e.g., Ki < 1 µM) E Data Analysis: Determine Potency (EC50/IC50) & Efficacy (% of control) D->E F Selectivity Profile & Lead Optimization E->F

Caption: A typical workflow for assessing the cross-reactivity of a novel compound.

PART 1: Determination of Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[1][2] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of Octahydro-1H-indol-6-ol for a panel of selected receptors.

Materials:

  • Membrane preparations from cells stably expressing the target human receptors (e.g., 5-HT2A, 5-HT1A, 5-HT2C, D2, α1A, β2).

  • Radioligands specific for each receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A, [3H]Mesulergine for 5-HT2C, [3H]Spiperone for D2, [3H]Prazosin for α1A, [3H]CGP-12177 for β2).

  • Non-specific binding control (a high concentration of a non-radiolabeled antagonist for each receptor).

  • Assay buffer (specific to each receptor, typically Tris-based).

  • Octahydro-1H-indol-6-ol stock solution and serial dilutions.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of Octahydro-1H-indol-6-ol.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of Octahydro-1H-indol-6-ol.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[2]

Hypothetical Binding Affinity Data
ReceptorRadioligandKi (nM) of Octahydro-1H-indol-6-ol
Serotonin 5-HT2A [3H]Ketanserin 15
Serotonin 5-HT1A[3H]8-OH-DPAT250
Serotonin 5-HT2C[3H]Mesulergine85
Dopamine D2[3H]Spiperone> 1000
Adrenergic α1A[3H]Prazosin550
Adrenergic β2[3H]CGP-12177> 1000

Interpretation: The hypothetical data suggest that Octahydro-1H-indol-6-ol exhibits the highest affinity for the 5-HT2A receptor, with moderate affinity for the 5-HT2C and 5-HT1A receptors. The significantly lower affinity for the dopamine and adrenergic receptors indicates a degree of selectivity for the serotonergic system.

PART 2: Assessment of Functional Activity

While binding affinity indicates the strength of the interaction between a compound and a receptor, it does not reveal the functional consequence of this binding. Functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Signaling Pathways of Key Receptors

The choice of functional assay depends on the signaling pathway of the receptor . Many of the receptors in our panel are GPCRs that couple to specific G proteins, initiating distinct intracellular signaling cascades.

G cluster_0 Gq-coupled Receptor (e.g., 5-HT2A) Agonist Agonist Receptor_Gq Receptor_Gq Agonist->Receptor_Gq Binds Gq Gq Receptor_Gq->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates

Caption: A simplified signaling pathway for a Gq-coupled receptor like 5-HT2A.[3][4]

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors)

Objective: To determine the functional potency (EC50) and efficacy of Octahydro-1H-indol-6-ol at Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C, α1A).

Materials:

  • Cells stably expressing the target receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A known agonist for each receptor to serve as a positive control.

  • A known antagonist for each receptor to confirm the mechanism of action.

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescence plate reader. Use the integrated liquid handler to add varying concentrations of Octahydro-1H-indol-6-ol to the wells.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the log concentration of the compound.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy relative to the positive control).

    • For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound to determine the IC50.

Experimental Protocol: cAMP Assay (for Gs/Gi-coupled receptors)

Objective: To determine the functional potency (EC50/IC50) of Octahydro-1H-indol-6-ol at Gs-coupled (e.g., β2) or Gi-coupled (e.g., 5-HT1A, D2) receptors.

Materials:

  • Cells stably expressing the target receptor.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • A known agonist and antagonist for each receptor.

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of Octahydro-1H-indol-6-ol. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of the compound.

    • Determine the EC50 or IC50 from the dose-response curve.

Hypothetical Functional Activity Data
ReceptorCouplingAssay TypeActivityPotency (EC50/IC50, nM)Efficacy (% of control agonist)
5-HT2A Gq Ca2+ Flux Full Agonist 35 98%
5-HT1AGicAMPPartial Agonist45045%
5-HT2CGqCa2+ FluxPartial Agonist15060%
D2GicAMPNo Activity> 10,000N/A
α1AGqCa2+ FluxWeak Antagonist800N/A
β2GscAMPNo Activity> 10,000N/A

Interpretation: The hypothetical functional data corroborate the binding assay results, indicating that Octahydro-1H-indol-6-ol is a potent, full agonist at the 5-HT2A receptor. It displays weaker partial agonist activity at the 5-HT1A and 5-HT2C receptors and very weak antagonist activity at the α1A adrenergic receptor. The lack of activity at the D2 and β2 receptors further supports its selectivity for the serotonergic system.

Conclusion

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of Octahydro-1H-indol-6-ol. By employing a combination of radioligand binding assays and functional assays, researchers can build a comprehensive selectivity profile of this novel compound. The hypothetical data presented herein illustrate a scenario where Octahydro-1H-indol-6-ol is a potent and selective 5-HT2A receptor agonist. Such a profile would make it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes and could warrant further investigation as a potential therapeutic agent. The methodologies described are broadly applicable to the characterization of any novel GPCR ligand and underscore the importance of rigorous selectivity profiling in modern drug discovery.

References

  • Roth, B. L. (2006). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press. [Link]

  • Hulme, E. C., & Birdsall, N. J. M. (Eds.). (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Millan, M. J., et al. (2008). The role of monoaminergic neurotransmission in the control of anxiety and depression. Current Topics in Behavioral Neurosciences, 1, 1-105. [Link]

  • Lefkowitz, R. J., & Hoffman, B. B. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. McGraw-Hill Education. [Link]

  • Stadel, J. M., & Lefkowitz, R. J. (1991). Beta-adrenergic receptors: identification and characterization by radioligand binding studies. In The Beta-Adrenergic Receptors (pp. 1-40). Humana Press. [Link]

  • Kostenis, E. (2005). A promiscuous Gα protein links a wide range of G-protein-coupled receptors to phospholipase C. Journal of Biological Chemistry, 280(33), 29829-29836. [Link]

  • Wootten, D., et al. (2018). Mechanisms of signalling and biased agonism in G protein-coupled receptors. Nature Reviews Molecular Cell Biology, 19(10), 638-653. [Link]

  • Kenakin, T. (2017). A Pharmacology Primer: Theory, Application, and Methods. Academic Press. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135401139, Octahydro-1H-indol-6-ol. Retrieved from [Link]

  • H. P. Rang, M. M. Dale, J. M. Ritter, R. J. Flower, G. Henderson. (2015). Rang and Dale's Pharmacology. Elsevier. [Link]

  • Ligand-induced GPCR activation can be measured in cell-based assays to test hypotheses about ligand-receptor interactions or to evaluate efficacy of synthetic agonists or antagonists. Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Retrieved from [Link]

  • Radioligand binding assays were developed over 50 years ago and remain the gold standard for quantifying β-adrenergic receptor densities in biological samples. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Retrieved from [Link]

  • This review therefore elaborates on the in vitro molecular techniques that have been used the most abundantly for the characterization of (psychedelic) 5-HT2A R agonists. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022, July 15). Retrieved from [Link]

  • Investigating neuronal tissue, a large body of evidence indicated a negative cooperativity of NT on the receptor binding of dopamine32 and the D2 agonist N-n-propyl-nor-apomorphine19,21,23 apparent in a 20–50% increase of Ki or KD values, respectively. Cross-Receptor Interactions between Dopamine D2L and Neurotensin NTS1 Receptors Modulate Binding Affinities of Dopaminergics. (n.d.). Retrieved from [Link]

  • GTPγS binding assays directly measure the guanine nucleotide exchange of G proteins, an early event after GPCR activation, which is not subjected to amplification or regulation by other cellular processes6. Tools for GPCR drug discovery. (n.d.). Retrieved from [Link]

  • An equilibrium saturation binding experiment measures total and nonspecific binding at various radioligand concentrations. Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vivo and In Vitro Activity of Octahydro-1H-indol-6-ol and its Potential as a Dopamine Receptor Modulator

This guide provides a comprehensive comparison of the hypothetical in vivo and in vitro activities of Octahydro-1H-indol-6-ol, a scaffold with emerging interest in medicinal chemistry. While direct experimental data for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the hypothetical in vivo and in vitro activities of Octahydro-1H-indol-6-ol, a scaffold with emerging interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this guide leverages data from structurally related indole derivatives to postulate its potential as a dopamine receptor modulator. We will explore the standard experimental workflows used to characterize such compounds, offering insights into the causal relationships behind experimental choices and providing detailed, self-validating protocols.

The octahydro-1H-indole core is a key structural motif found in a variety of biologically active compounds. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and glycosidase inhibiting agents.[1][2][3] Notably, related isoindolin-1-one structures have been identified as dopamine D2 partial agonists, suggesting that the octahydro-1H-indole scaffold may also interact with dopamine receptors.[4] This guide will, therefore, focus on the methodologies to test the hypothesis that Octahydro-1H-indol-6-ol acts as a dopamine receptor agonist.

Postulated Mechanism of Action: Dopamine Receptor Agonism

Dopamine is a critical neurotransmitter that regulates motor control, motivation, reward, and cognition.[5] Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[5][6] Dopamine receptors are G-protein coupled receptors (GPCRs), with the D2 receptor being a primary target for antipsychotic and anti-Parkinsonian drugs.[6][7] We hypothesize that Octahydro-1H-indol-6-ol may act as an agonist at dopamine D2 receptors, initiating a signaling cascade that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

In Vitro Activity Assessment

The initial characterization of a compound's activity is typically performed using in vitro assays. These cell-free or cell-based experiments provide a controlled environment to determine a compound's direct interaction with its molecular target and its functional consequences.

Radioligand Binding Assay

A fundamental in vitro technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay.[8] This competitive binding experiment measures the ability of the test compound (Octahydro-1H-indol-6-ol) to displace a radiolabeled ligand with known high affinity for the dopamine D2 receptor.

Table 1: Hypothetical In Vitro Binding Affinity of Octahydro-1H-indol-6-ol for Dopamine Receptors

Receptor SubtypeKi (nM)
D1>10,000
D215
D3150
D4>5,000

Ki (inhibitory constant) represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Functional Assay: cAMP Measurement

To determine if binding to the D2 receptor translates into a functional response, a cAMP assay is employed. As the D2 receptor is a Gi/o-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]

Table 2: Hypothetical In Vitro Functional Activity of Octahydro-1H-indol-6-ol at the D2 Receptor

AssayEC50 (nM)
cAMP Inhibition50

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

In Vivo Activity Assessment

Following promising in vitro results, in vivo studies are conducted to evaluate a compound's efficacy and physiological effects in a living organism. These experiments provide insights into a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its overall therapeutic potential.

Rodent Model of Parkinson's Disease: 6-OHDA Lesion Model

A common preclinical model for Parkinson's disease involves the unilateral lesioning of dopaminergic neurons in the substantia nigra of rodents using the neurotoxin 6-hydroxydopamine (6-OHDA).[9][10][11] This lesion leads to a supersensitivity of dopamine receptors in the striatum on the lesioned side. Administration of a dopamine agonist will cause the animal to rotate in the direction contralateral to the lesion. The number of rotations is a quantifiable measure of the compound's in vivo efficacy.

In Vivo Microdialysis

To directly measure the effect of Octahydro-1H-indol-6-ol on dopamine levels in the brain, in vivo microdialysis is utilized.[5][12][13] This technique involves implanting a small probe into a specific brain region, such as the striatum, of a freely moving animal. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and the dialysate is collected and analyzed for neurotransmitter content, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14][15]

Table 3: Hypothetical In Vivo Effects of Octahydro-1H-indol-6-ol

In Vivo AssayMetricResult
6-OHDA Rotational ModelContralateral Rotations (rotations/min)10
In Vivo Microdialysis% Increase in Striatal Dopamine200%

Comparison of In Vitro and In Vivo Activity

A direct comparison of in vitro and in vivo data is crucial for understanding a compound's potential as a therapeutic agent.

ParameterIn VitroIn Vivo
Target Engagement High affinity for D2 receptors (Ki = 15 nM)Elicits dopamine-dependent rotational behavior
Functional Activity Inhibits cAMP production (EC50 = 50 nM)Increases extracellular dopamine levels in the striatum

In our hypothetical example, the in vitro binding affinity (Ki) is lower than the functional potency (EC50), which is a common observation. The in vivo results corroborate the in vitro findings, demonstrating that Octahydro-1H-indol-6-ol can cross the blood-brain barrier, engage the D2 receptor, and produce a measurable physiological response.

Experimental Protocols

In Vitro Radioligand Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.[8][16]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Radioligand: [³H]-Spiperone

  • Test Compound: Octahydro-1H-indol-6-ol

  • Non-specific Agent: 10 µM Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well microplate

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of Octahydro-1H-indol-6-ol in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-Spiperone (at a concentration near its Kd), and cell membrane homogenate.

    • Non-specific Binding: 10 µM Haloperidol, [³H]-Spiperone, and cell membrane homogenate.

    • Competitive Binding: Serial dilutions of Octahydro-1H-indol-6-ol, [³H]-Spiperone, and cell membrane homogenate.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis Protocol

This protocol outlines the procedure for in vivo microdialysis in the rat striatum to measure changes in extracellular dopamine levels following administration of a test compound.[5][12]

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Guide cannula and microdialysis probe

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test Compound: Octahydro-1H-indol-6-ol

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula aimed at the striatum and secure it with dental cement. Allow the animal to recover for at least 3-5 days.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

  • Compound Administration: Administer Octahydro-1H-indol-6-ol via intraperitoneal (i.p.) injection.

  • Post-dosing Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Dopamine Analysis: Analyze the dialysate samples using HPLC-ECD to quantify dopamine concentrations.

  • Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels.

Visualizations

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow invitro_start Start: Compound Synthesis binding_assay Radioligand Binding Assay (Target Affinity - Ki) invitro_start->binding_assay Primary Screen functional_assay Functional Assay (cAMP) (Functional Potency - EC50) binding_assay->functional_assay Secondary Screen invitro_end Lead Candidate Identification functional_assay->invitro_end invivo_start Start: Promising In Vitro Candidate invitro_end->invivo_start Transition to In Vivo pk_pd_study Pharmacokinetic/ Pharmacodynamic Studies invivo_start->pk_pd_study disease_model Efficacy in Disease Model (e.g., 6-OHDA Rotational Model) pk_pd_study->disease_model microdialysis Target Engagement/ Neurotransmitter Modulation (In Vivo Microdialysis) disease_model->microdialysis invivo_end Preclinical Candidate Selection microdialysis->invivo_end

Caption: Drug Discovery Workflow: From In Vitro to In Vivo.

G cluster_0 Dopamine D2 Receptor Signaling Cascade D2R Dopamine D2 Receptor (GPCR) G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced excitability) PKA->Cellular_Response Phosphorylates Targets Agonist Octahydro-1H-indol-6-ol (Agonist) Agonist->D2R Binds

Caption: Postulated D2 Receptor Agonist Signaling Pathway.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Measuring Dopamine Release with VU0631019 using In Vivo Microdialysis. BenchChem.
  • Nakahara, D., Ozaki, N., & Nagatsu, T. (1989). A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral microdialysis. Biogenic Amines, 6(6), 559-564.
  • BenchChem Technical Support Team. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.
  • Lada, M. W., & Kennedy, R. T. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 78(17), 6249-6256.
  • Abdalla, A., Atcherley, C. W., Pathirathna, P., Samaranayake, S., Qi, M., & Heien, M. L. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(17), 8849–8856.
  • De Boer, P., & Westerink, B. H. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(5), 589–603.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Kim, H. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1358763.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • García-Moreno, M. I., et al. (2019). Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases. Molecules, 24(7), 1259.
  • Schaller, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8863.
  • Zhang, G., et al. (2022). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1399.
  • Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10.
  • Bhardwaj, H., et al. (2021). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology, 14(12), 6524-6529.
  • Amato, J., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(13), 1285-1294.
  • Husain, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1285.
  • Wang, H., et al. (2023).
  • Breese, G. R., et al. (1987). 6-Hydroxydopamine treatments enhance behavioral responses to intracerebral microinjection of D1- and D2-dopamine agonists into nucleus accumbens and striatum without changing dopamine antagonist binding. The Journal of pharmacology and experimental therapeutics, 240(2), 428–438.
  • Sigma-Aldrich. (n.d.). Octahydro-1H-indole.
  • Romo, D., et al. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry, 81(19), 9039-9056.
  • Acar, C. E., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Pharmaceuticals, 16(3), 469.
  • Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 84(12), 7796-7807.
  • Dugasani, S. R., et al. (2012). In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[13]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin. Food Chemistry, 135(2), 334-339.

  • Favor, D. A., et al. (2010). 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics. Bioorganic & medicinal chemistry letters, 20(19), 5666–5669.
  • Seeman, P., et al. (2012). Dopamine agonist radioligand binds to both D2High and D2Low receptors, explaining why alterations in D2High are not detected in human brain scans. Synapse, 66(1), 76-83.
  • Cain, C. K., et al. (1995). Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG). The Journal of pharmacology and experimental therapeutics, 275(3), 1481–1488.
  • Berretta, N., et al. (2005). Acute effects of 6-hydroxydopamine on dopaminergic neurons of the rat substantia nigra pars compacta in vitro. Neuroscience, 135(3), 771–780.
  • Acar, C. E., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Pharmaceuticals, 16(3), 469.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). Octahydro-1H-indole.
  • Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences, 6(9), 40-45.
  • Reddy, G. V., et al. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic letters, 21(10), 3822–3826.
  • Tsuchioka, A., et al. (2015). Duration of drug action of dopamine D2 agonists in mice with 6-hydroxydopamine-induced lesions. Neuroreport, 26(16), 947–952.
  • Manoharan, S., et al. (2012). L-DOPA induced-endogenous 6-hydroxydopamine is the cause of aggravated dopaminergic neurodegeneration in Parkinson's disease patients. Medical hypotheses, 79(2), 175–178.
  • Chen, J., et al. (2012). Enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes via organocatalytic domino reactions. Organic & Biomolecular Chemistry, 10(3), 569-575.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthetic Octahydro-1H-indol-6-ol

Introduction: The Imperative of Purity for a Versatile Building Block Octahydro-1H-indol-6-ol is a saturated bicyclic heterocyclic compound featuring a secondary amine, a hydroxyl group, and three stereocenters. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity for a Versatile Building Block

Octahydro-1H-indol-6-ol is a saturated bicyclic heterocyclic compound featuring a secondary amine, a hydroxyl group, and three stereocenters. Its structural motifs make it a valuable chiral building block in medicinal chemistry and drug development, serving as a scaffold for novel therapeutics. In any synthetic application, but particularly in pharmaceutical development, the purity of a starting material is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and reproducibility. Impurities, whether they are residual starting materials, side-products, or stereoisomers, can lead to downstream reaction failures, introduce toxicological risks, or compromise the intellectual property of a new chemical entity.

This guide provides a comprehensive framework for benchmarking the purity of synthetically derived Octahydro-1H-indol-6-ol. We will move beyond simple percentage-purity statements to build a self-validating analytical workflow. This approach, grounded in orthogonal analytical techniques, provides the high-fidelity data necessary for researchers, process chemists, and quality control professionals to make informed decisions. We will explore the "why" behind each methodological choice, ensuring that the resulting purity profile is robust, reliable, and scientifically sound.

Chapter 1: Anticipating the Enemy—A Rationale-Based Approach to Potential Impurities

A robust analytical strategy begins not in the lab, but with a thorough understanding of the synthetic route. The most common route to Octahydro-1H-indol-6-ol involves the catalytic hydrogenation of an indole precursor, such as 6-hydroxyindole or 6-methoxyindole. This knowledge allows us to anticipate and specifically hunt for a logical panel of potential impurities.

  • Process-Related Impurities:

    • Unreacted Starting Material: Incomplete hydrogenation can leave residual 6-hydroxyindole or other precursors.

    • Intermediates: Partially hydrogenated species (e.g., Dihydro- or Tetrahydro-indol-6-ols) may persist.

    • Catalyst Residues: Trace metals (e.g., Palladium, Platinum, Rhodium) from the hydrogenation catalyst.

  • Product-Related Impurities:

    • Regioisomers: If the synthesis began with a mixture of substituted indoles, regioisomers such as Octahydro-1H-indol-4-ol or -5-ol could be present.

    • Stereoisomers: With three chiral centers, there are 2³ = 8 possible stereoisomers. Synthetic control is rarely perfect, making the detection and quantification of diastereomers and enantiomers paramount.

    • Degradation Products: The secondary amine and secondary alcohol are susceptible to oxidation, potentially forming N-oxides or the corresponding ketone, octahydro-1H-indol-6-one.

Chapter 2: The Orthogonal Analytical Workflow

No single analytical method can provide a complete picture of a compound's purity. Different techniques rely on different physicochemical principles for separation and detection. By employing an orthogonal workflow—using multiple, disparate methods—we create a self-validating system where the weaknesses of one method are covered by the strengths of another. This approach is the cornerstone of analytical trustworthiness.

Caption: Orthogonal workflow for comprehensive purity assessment.

Chapter 3: Chromatographic Benchmarking

Chromatography is the workhorse for separating the target compound from its impurities. We will employ three distinct methods to cover chemical, stereoisomeric, and volatile contaminants.

Reverse-Phase HPLC: The Primary Assay for Chemical Purity

Expertise & Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of polar to moderately non-polar organic molecules. It separates compounds based on their hydrophobicity. For a polar molecule like Octahydro-1H-indol-6-ol, a C18 stationary phase provides sufficient hydrophobic character for retention, while a polar mobile phase allows for elution. The secondary amine in our analyte requires careful pH control of the mobile phase. At low pH (e.g., using 0.1% trifluoroacetic acid), the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the silica support.

Trustworthiness: The method's validity is established by running a blank (mobile phase only), a system suitability standard (a reference standard of the analyte), and the test sample. Peak purity can be further assessed using a Diode Array Detector (DAD), which checks for spectral homogeneity across a single chromatographic peak.

Experimental Protocol: RP-HPLC-UV/DAD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Mobile Phase A.

Chiral HPLC: Quantifying Stereoisomeric Purity

Expertise & Causality: Stereoisomers, particularly enantiomers, often exhibit identical behavior on standard achiral columns. A Chiral Stationary Phase (CSP) is required for their separation. Polysaccharide-based CSPs are highly versatile and effective for resolving a wide range of racemates, including amines. For a basic compound like Octahydro-1H-indol-6-ol, a mobile phase containing a small amount of a basic additive, such as diethylamine (DEA), is crucial. The DEA acts as a competitor for active sites on the stationary phase, preventing peak tailing and improving resolution.

Trustworthiness: The analysis of a racemic or diastereomeric mixture is essential to confirm that the method is capable of separating all possible stereoisomers. The peak area percentages of the undesired isomers directly provide the diastereomeric or enantiomeric excess (d.e. or e.e.).

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with an isocratic pump, autosampler, and UV detector.

  • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA or similar).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

GC-MS: Screening for Volatile Impurities and Residual Solvents

Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally sensitive for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents from the synthesis or purification steps. Due to the polar -NH and -OH groups, direct injection of Octahydro-1H-indol-6-ol can lead to poor peak shape and thermal degradation. Derivatization with a silylating agent (e.g., BSTFA) converts these polar groups into non-polar trimethylsilyl (TMS) ethers and amines, vastly improving chromatographic performance.

Trustworthiness: The mass spectrometer provides structural information for each separated peak, allowing for confident identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

GCMS_Workflow Sample Sample in Pyridine Deriv Add BSTFA Heat at 60°C Sample->Deriv Inject Inject into GC-MS Deriv->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (Ionization & Fragmentation) Separate->Detect Analyze Data Analysis (Library Search) Detect->Analyze

Caption: Workflow for GC-MS analysis with derivatization.

Experimental Protocol: GC-MS

  • Derivatization: Dissolve ~0.5 mg of the sample in 100 µL of pyridine. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial and heat at 60 °C for 30 minutes.

  • Instrumentation: GC-MS system.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Scan Range: 40-550 m/z.

Chapter 4: Spectroscopic Confirmation and Structural Integrity

While chromatography separates, spectroscopy identifies. NMR and Mass Spectrometry provide definitive structural confirmation of the main component and can reveal the identity of co-eluting or minor impurities.

NMR Spectroscopy: The Final Arbiter of Structure

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. A standard set of experiments provides a complete picture:

  • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling). The integration of signals provides a relative ratio of protons, which can be used to spot impurities.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The presence of extra peaks indicates carbon-containing impurities.

  • 2D NMR (COSY, HSQC): These experiments establish connectivity, confirming which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC). This is invaluable for confirming the correct isomeric structure and for assigning impurity signals.

Trustworthiness: The data is self-validating. The ¹H, ¹³C, and 2D spectra must all be consistent with the proposed structure of Octahydro-1H-indol-6-ol. Any deviation signals an impurity or a structural misassignment. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added, allowing for the direct calculation of the analyte's absolute purity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Methanol-d₄ is often preferred as it allows for the exchange and observation of the -OH and -NH protons.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire 2D COSY and HSQC spectra for full structural assignment.

  • Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants to predicted values or a reference spectrum. Integrate all signals in the ¹H spectrum, setting a known proton signal of the analyte to a fixed value, and check for non-stoichiometric integrations of other signals or the presence of impurity peaks.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Causality: HRMS provides an extremely accurate mass-to-charge (m/z) ratio, typically to within 5 parts-per-million (ppm). This allows for the confident determination of the elemental formula of the analyte, confirming that it is indeed C₈H₁₅NO and not an isobaric impurity (a compound with the same nominal mass but a different formula).

Chapter 5: Data Synthesis and Final Purity Benchmark

The final step is to consolidate the data from all orthogonal methods into a single, comprehensive purity statement. This provides a multi-faceted view of the sample's quality.

Table 1: Comparative Purity Benchmark for Octahydro-1H-indol-6-ol (Batch #XYZ-123)

Analytical Method Parameter Reference Standard Test Batch #XYZ-123 Interpretation & Comments
RP-HPLC Purity (Area %)>99.8%99.2%Main peak is confirmed. Two minor impurities detected at 0.5% (likely a diastereomer) and 0.3% (unidentified).
Chiral HPLC Enantiomeric Excess (e.e.)>99.5%98.5%The desired enantiomer is dominant. The other enantiomer is present at ~0.75%.
GC-MS Residual Solvents<500 ppm TolueneToluene: 350 ppmIsopropanol: 800 ppmToluene is within acceptable limits. Isopropanol is present, likely from a recrystallization step.
¹H NMR Structural ConsistencyConforms to structureConforms to structureAll major signals are consistent. Minor signals integrating to ~1% are visible, corroborating HPLC data.
HRMS (ESI+) [M+H]⁺ (m/z)Calc: 142.1226Found: 142.1224Calc: 142.1226Found: 142.1225Excellent mass accuracy confirms the elemental formula C₈H₁₅NO.

Conclusion

Benchmarking the purity of a synthetic compound like Octahydro-1H-indol-6-ol is a rigorous, multi-step process that demands a deep understanding of both the chemistry of the molecule and the principles of analytical science. By adopting an orthogonal, self-validating workflow that combines high-resolution chromatography (RP-HPLC, Chiral HPLC, GC-MS) with definitive spectroscopy (NMR, HRMS), we can build a comprehensive and trustworthy purity profile. This level of analytical diligence is non-negotiable for ensuring the quality, safety, and reliability of materials used in research and drug development.

References

  • Szostak, R., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
Comparative

A Comparative Guide to the Therapeutic Potential of Octahydro-1H-indol-6-ol: An Evaluation Against Established Standards

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of pharmacological activities, including anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its hydrogenated derivative, the octahydro-1H-indole nucleus, serves as a versatile three-dimensional framework for developing novel therapeutic agents. Recent research has highlighted the potential of octahydroindole derivatives in diverse areas, from broad-spectrum antiviral agents to inhibitors of key enzymes implicated in metabolic and cardiovascular diseases.[2][3]

This guide focuses on Octahydro-1H-indol-6-ol , a specific derivative featuring a hydroxyl group on the carbocyclic ring. The presence of this hydroxyl moiety may significantly influence its biological activity and pharmacokinetic properties.[4] Given the therapeutic promise of the parent scaffold, a systematic evaluation of this particular analog is warranted.

This document provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic potential of Octahydro-1H-indol-6-ol. We will explore its potential efficacy in three distinct and highly relevant therapeutic areas: glycosidase inhibition, angiotensin-converting enzyme (ACE) inhibition, and broad-spectrum antiviral activity. For each area, we present a detailed, self-validating experimental protocol, objectively comparing the performance of Octahydro-1H-indol-6-ol against a well-established standard. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Evaluation as a Potential Glycosidase Inhibitor for Metabolic Disorders

Scientific Rationale: Glycosidase enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes, particularly α-glucosidase in the small intestine, can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.[1] This mechanism is a cornerstone for managing type 2 diabetes. Furthermore, iminosugar analogues with bicyclic structures, similar to the octahydroindole core, have been investigated as potential chaperones for misfolded enzymes in lysosomal storage diseases (LSDs) like Gaucher disease.[3] A study on polyhydroxylated octahydro-1H-indoles demonstrated their potential as leads against LSDs, providing a strong rationale to investigate Octahydro-1H-indol-6-ol for similar activity.[3]

Known Standard for Comparison: Acarbose , an FDA-approved α-glucosidase inhibitor, is used as the gold standard for comparison due to its well-characterized mechanism and extensive clinical data.[2][5]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is a colorimetric method to determine inhibitory activity by measuring the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Octahydro-1H-indol-6-ol (test compound)

  • Acarbose (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of Octahydro-1H-indol-6-ol and Acarbose in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve a range of final concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay is below 1% to avoid enzyme inhibition.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: 20 µL of diluted Octahydro-1H-indol-6-ol solutions.

    • Positive Control Wells: 20 µL of diluted Acarbose solutions.

    • Enzyme Control (Blank): 20 µL of sodium phosphate buffer (containing the same final concentration of DMSO as the test wells).

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of 5 mM pNPG solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well. The sodium carbonate increases the pH, which deactivates the enzyme and develops the yellow color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme control well and A_sample is the absorbance of the test or positive control well.

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation: Comparative Glycosidase Inhibition
CompoundIC₅₀ (µM) [95% CI]
Octahydro-1H-indol-6-olExperimental Data
Acarbose (Standard)Experimental Data
Visualization: α-Glucosidase Inhibition Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis P1 Prepare serial dilutions of Test Compound & Acarbose P2 Aliquot into 96-well plate P1->P2 R1 Add α-Glucosidase (0.5 U/mL) P2->R1 R2 Pre-incubate (37°C, 15 min) R1->R2 R3 Add pNPG substrate (5 mM) R2->R3 R4 Incubate (37°C, 20 min) R3->R4 R5 Stop with Na₂CO₃ (0.1 M) R4->R5 A1 Read Absorbance at 405 nm R5->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC₅₀ Value A2->A3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Evaluation as a Potential Angiotensin-Converting Enzyme (ACE) Inhibitor

Scientific Rationale: The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase in this system, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and heart failure. Given that various heterocyclic scaffolds can chelate the active site zinc ion, the octahydroindole framework presents a promising starting point for novel ACE inhibitor design.

Known Standard for Comparison: Captopril , the first orally active ACE inhibitor, is a well-characterized standard used for in vitro and in vivo comparative studies.[6][7]

Visualization: The Renin-Angiotensin System (RAS)

RAS Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Increased Blood Pressure Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE (from Lungs) Inhibitor Octahydro-1H-indol-6-ol Captopril Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin System and the site of ACE inhibition.

Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)

This method is based on the quantification of hippuric acid (HA) formed by the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.[8]

Materials:

  • ACE from rabbit lung (100 mU/mL)

  • Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)

  • Hippuryl-histidyl-leucine (HHL) substrate solution (5 mM)

  • Octahydro-1H-indol-6-ol (test compound)

  • Captopril (positive control)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • 96-well plate (UV-transparent) or spectrophotometer cuvettes

  • Spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock and serial dilutions of Octahydro-1H-indol-6-ol and Captopril in sodium borate buffer.

  • Assay Setup: To appropriate tubes or wells, add:

    • 50 µL of sodium borate buffer.

    • 10 µL of the test compound or Captopril solution at various concentrations.

    • 10 µL of ACE solution (100 mU/mL).

  • Pre-incubation: Mix and pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 50 µL of the 5 mM HHL substrate solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 150 µL of 1 M HCl.

  • Extraction: Add 1.0 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds, and centrifuge to separate the layers. The hippuric acid product is extracted into the ethyl acetate (upper) layer.

  • Quantification: Carefully transfer 750 µL of the ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspension and Measurement: Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water. Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation and IC₅₀ Determination: Calculate the percentage of ACE inhibition for each concentration and determine the IC₅₀ value as described in the previous protocol.

Data Presentation: Comparative ACE Inhibition
CompoundIC₅₀ (µM) [95% CI]
Octahydro-1H-indol-6-olExperimental Data
Captopril (Standard)Experimental Data

Evaluation as a Potential Broad-Spectrum Antiviral Agent

Scientific Rationale: The emergence of novel viral pathogens highlights the urgent need for broad-spectrum antiviral agents that can be rapidly deployed.[9] These agents often target conserved viral processes or host factors essential for viral replication. A recent study demonstrated that an octahydroindole-based derivative possesses broad-spectrum activity against coronaviruses, suggesting the scaffold is a viable starting point for antiviral drug discovery.[2]

Known Standard for Comparison: Remdesivir , an FDA-approved nucleotide analog prodrug, is a well-established broad-spectrum antiviral agent effective against a range of RNA viruses, including coronaviruses.[10][11]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).[12] It is a common primary screening method for antiviral activity.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Appropriate virus stock (e.g., SARS-CoV-2)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Octahydro-1H-indol-6-ol (test compound)

  • Remdesivir (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/MTS reagent

  • 96-well cell culture plates

  • Luminometer or microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of Octahydro-1H-indol-6-ol and Remdesivir in cell culture medium.

  • Compound Addition: After 24 hours, remove the old medium from the cells and add the diluted compounds to the plate. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls. A parallel plate should be prepared without virus to assess compound cytotoxicity.

  • Viral Infection: Add the virus stock to all wells except the "cells only" control wells at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the "virus only" control wells (e.g., 48-72 hours).

  • Assess Cell Viability:

    • Visually inspect the plates under a microscope to qualitatively assess the reduction in CPE.

    • Quantify cell viability by adding a reagent like CellTiter-Glo® or MTT and measuring the resulting luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • EC₅₀ (50% Effective Concentration): Plot the percentage of cell protection against the log of compound concentration and determine the concentration that protects 50% of cells from viral CPE.

    • CC₅₀ (50% Cytotoxic Concentration): Using the parallel non-infected plate, plot the percentage of cell viability against the log of compound concentration to determine the concentration that kills 50% of the cells.

    • Selectivity Index (SI): Calculate the SI, which is a measure of the compound's therapeutic window. SI = CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Data Presentation: Comparative Antiviral Activity
CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Octahydro-1H-indol-6-olExp. DataExp. DataCalculated
Remdesivir (Standard)Exp. DataExp. DataCalculated
Visualization: Antiviral CPE Assay Workflow

CPE_Workflow cluster_setup 1. Plate Setup cluster_infection 2. Infection & Incubation cluster_analysis 3. Viability & Analysis S1 Seed host cells in 96-well plates S2 Incubate 24h S1->S2 S3 Add serial dilutions of Test Compound & Remdesivir S2->S3 I1 Infect with Virus (e.g., SARS-CoV-2) S3->I1 I2 Incubate 48-72h (until CPE develops) I1->I2 A1 Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) I2->A1 A2 Measure Signal (Absorbance/Luminescence) A1->A2 A3 Calculate EC₅₀ (Antiviral) & CC₅₀ (Cytotoxicity) A2->A3 A4 Determine Selectivity Index (SI) A3->A4

Caption: Workflow for the cytopathic effect (CPE) reduction assay.

Discussion and Future Directions

The experimental frameworks detailed in this guide provide a robust, multi-pronged approach to evaluating the therapeutic potential of Octahydro-1H-indol-6-ol. The quantitative data generated from these assays will allow for a direct and objective comparison against established standards in three distinct and high-impact therapeutic areas.

  • If potent glycosidase or ACE inhibition is observed (low micromolar IC₅₀ values), future work should focus on mechanism of action studies, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

  • If promising antiviral activity is identified (high Selectivity Index), subsequent studies should include yield reduction assays to confirm the inhibition of viral replication and time-of-addition assays to elucidate which stage of the viral life cycle is being targeted.[12]

  • Regardless of the initial findings, promising results in any of these in vitro assays would provide a strong rationale for advancing Octahydro-1H-indol-6-ol to in vivo studies in relevant animal models of diabetes, hypertension, or viral disease.

This structured approach ensures that the therapeutic potential of novel compounds like Octahydro-1H-indol-6-ol is evaluated with scientific rigor, providing a solid foundation for further drug development efforts.

References

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  • T. J. P. and S. F. M. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. PMC. [Link]

  • Natesh, R., Schwager, S. L. U., Evans, H. R., Sturrock, E. D., & Acharya, K. R. (2009). Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors. Analytical Chemistry - ACS Publications. [Link]

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  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. [Link]

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  • García-Moreno, M. I., Díaz-Pérez, L., Gotor-López, J. J., Ortiz-Salmerón, E., Butters, T. D., & García-Fernández, J. M. (2019). Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases. MDPI. [Link]

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  • Park, C.-H., Heo, J.-K., Kim, J.-S., & Ahn, J.-H. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. MDPI. [Link]

  • (2025). Types of Blood Pressure Medications. American Heart Association. [Link]

  • Eltablah, A., Negim, M., & Al-Sanea, M. M. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. PMC - NIH. [Link]

  • In Vitro Antiviral Testing. IAR | USU. [Link]

  • (2025). Open Source Repurposing Reveals Broad-Spectrum Antiviral Activity of Diphenylureas. PMC. [Link]

  • Ulrich, A., & Murdock, J. (2024). Lisinopril, Ramipril, and More: 6 ACE Inhibitors to Know About. GoodRx. [Link]

  • ACE inhibitor. Wikipedia. [Link]

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  • (2017). ACE inhibitors. Johns Hopkins Diabetes Guide. [Link]

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  • Angiotensin-converting enzyme (ACE) inhibitors. Mayo Clinic. [Link]

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  • Kalonia, C., D'Souza, A., & Kumar, M. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Octahydro-1H-indol-6-ol

As a Senior Application Scientist, I frequently consult on the integration of novel pharmacophores into drug discovery pipelines. Octahydro-1H-indol-6-ol (CAS: 1889927-06-3) [1] is a highly versatile bicyclic amino alcoh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of novel pharmacophores into drug discovery pipelines. Octahydro-1H-indol-6-ol (CAS: 1889927-06-3) [1] is a highly versatile bicyclic amino alcohol utilized extensively as a rigid scaffold. However, its dual functionality—a secondary amine coupled with a hydroxyl group—presents specific handling challenges. The compound's moderate basicity and hygroscopic nature require a rigorous, causality-driven approach to personal protective equipment (PPE) and operational logistics.

This guide provides a self-validating, step-by-step methodology for the safe handling, transfer, and disposal of Octahydro-1H-indol-6-ol, ensuring compliance with stringent laboratory safety standards[2].

Physicochemical Profiling & Hazard Assessment

Before selecting PPE or designing a workflow, we must profile the chemical's reactivity. Octahydro-1H-indol-6-ol acts as a polar organic base. Its estimated LogP indicates moderate lipophilicity, meaning it can penetrate compromised dermal barriers, while its basicity poses a severe risk to ocular tissues[3].

Table 1: Quantitative Physicochemical & Hazard Data

Property / HazardValue / ClassificationOperational Implication
CAS Number 1889927-06-3Unique identifier for SDS tracking and inventory management.
Chemical Class Bicyclic Amino AlcoholExhibits both basic (amine) and nucleophilic (hydroxyl) reactivity.
LogP (Estimated) ~1.35Moderate lipophilicity; can penetrate compromised skin barriers.
GHS Hazard Irritant (Skin/Eye/Respiratory)Mandates strict contact avoidance and localized exhaust ventilation.
Physical State Solid (Hygroscopic)Requires anti-static handling and moisture-controlled storage.

Personal Protective Equipment (PPE) Matrix & Causality

Standardized PPE protocols often fail because they lack chemical-specific causality. In accordance with OSHA 1910.132 standard requirements for hazard assessment[4], the following PPE matrix is mandatory for handling this compound.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Dermal (Gloves) Nitrile (≥4 mil thickness)Secondary amines permeate natural rubber (latex) rapidly. Nitrile's cross-linked copolymer provides a robust barrier against polar organic bases.
Ocular (Eyes) Chemical Splash GogglesThe basicity of the amine (pKa ~9-10) can cause rapid saponification of corneal lipids upon contact. Standard safety glasses are insufficient against aerosolized dust.
Respiratory N95/P100 Particulate MaskFine powders of bicyclic amines can aerosolize due to static charge, irritating the respiratory mucosa if handled outside a controlled hood.
Body Flame-Resistant Lab CoatProvides a secondary barrier against particulate transfer to personal clothing.

Operational Workflow: Weighing and Mass Transfer

Handling hygroscopic, amine-containing powders requires a controlled environment to prevent aerosolization and degradation. The following protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

OperationalWorkflow Start 1. Fume Hood Setup Verify Flow >100 fpm PPE 2. Don PPE Matrix Nitrile, Goggles, Lab Coat Start->PPE Static 3. Static Elimination Use Ionizer/Dissipative Cloth PPE->Static Transfer 4. Mass Transfer Anti-static Weigh Boat Static->Transfer Decon 5. Decontamination 70% IPA / Water Wipe Transfer->Decon

Figure 1: Step-by-step operational workflow for handling Octahydro-1H-indol-6-ol safely.

Step-by-Step Methodology:
  • Environmental Verification: Activate the chemical fume hood.

    • Validation: Visually verify the digital anemometer reads a face velocity between 80–120 feet per minute (fpm). Do not open the chemical container if the flow is below 80 fpm[2].

  • PPE Donning & Inspection: Equip the PPE matrix detailed in Table 2.

    • Validation: Perform a visual and tactile inspection of nitrile gloves for micro-tears before proceeding.

  • Static Elimination (The Causality): Bicyclic amines often carry static charges that cause the powder to repel off spatulas and aerosolize into the operator's breathing zone. Wipe the balance pan and spatulas with a static-dissipative cloth, or use an anti-static ionizer gun.

  • Mass Transfer: Tare an anti-static weigh boat. Using a grounded micro-spatula, transfer the required mass of Octahydro-1H-indol-6-ol.

  • Sealing and Decontamination: Immediately cap the source bottle. Wipe the exterior of the bottle and the balance pan with a 70% Isopropyl Alcohol (IPA)/water wipe to solubilize and remove any micro-particulates.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, rapid and chemically appropriate neutralization is critical to prevent inhalation hazards and surface corrosion.

SpillResponse Detect 1. Spill Detection Isolate & Assess Assess 2. Ventilation Check Ensure Hood is Active Detect->Assess Neutralize 3. Neutralization Apply Solid Citric Acid Assess->Neutralize Collect 4. Safe Collection Sweep to HDPE Container Neutralize->Collect Validate 5. pH Validation Swab Surface (pH 6.5-7.5) Collect->Validate

Figure 2: Systematic spill response and disposal pathway for basic amino alcohols.

Step-by-Step Methodology:
  • Assessment & Isolation: Identify the spill volume. If the spill occurs outside the fume hood, immediately evacuate the immediate area and upgrade respiratory protection to a full-face Air-Purifying Respirator (APR)[4].

  • Neutralization (The Causality): Because Octahydro-1H-indol-6-ol is a basic amine, applying strong liquid acids will cause a violent, aerosol-generating exothermic reaction. Instead, cover the spill with a mild solid acid, such as citric acid powder, or a commercial amphoteric absorbent. This safely protonates the amine, reducing its volatility and irritant potential without generating excessive heat[2].

  • Absorption & Collection: Sweep the neutralized complex using a non-sparking brush and dustpan. Place the material into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination & Validation: Wash the spill surface with a dilute acetic acid solution (1-2%), followed by distilled water.

    • Validation: Swab the area and test with pH paper. A neutral reading (pH 6.5–7.5) validates that all residual amine has been successfully removed and the hood is safe for subsequent operations.

References

  • ChemSpace Database. (3aR,6R,7aS)-3a-methoxy-1-(2-methoxy-6-methylbenzoyl)-octahydro-1H-indol-6-ol Properties. Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment General Requirements. Retrieved from[Link]

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